2-(4-Chlorophenoxy)-2-methylpropanoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODRWLGKUBMFLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381779 | |
| Record name | 2-(4-chlorophenoxy)-2-methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5542-60-9 | |
| Record name | 2-(4-chlorophenoxy)-2-methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5542-60-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride
An In-depth Technical Guide to the Synthesis of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of fibrate-class hypolipidemic agents. This guide provides a comprehensive overview of its synthesis, focusing on the prevalent and efficient conversion from its carboxylic acid precursor, 2-(4-chlorophenoxy)-2-methylpropanoic acid (clofibric acid). We will explore the mechanistic underpinnings of the chlorination reaction using thionyl chloride, detail a robust experimental protocol, address critical safety considerations, and outline methods for product purification and characterization. The causality behind procedural choices is emphasized to provide a field-proven perspective for laboratory and process scale-up.
Introduction and Strategic Importance
This compound (CAS No: 5542-60-9) is a reactive acyl chloride.[1][2][3] Its primary value lies in its function as a key building block for active pharmaceutical ingredients (APIs), most notably fibrates such as Clofibrate and Fenofibrate.[4][5] These drugs are peroxisome proliferator-activated receptor alpha (PPARα) agonists, widely prescribed to manage hyperlipidemia by lowering triglyceride and very-low-density lipoprotein levels in the blood.[6][7]
The synthesis of this acyl chloride is a critical step that activates the carboxylic acid group of its parent molecule, clofibric acid, rendering it susceptible to nucleophilic attack for subsequent esterification or amidation reactions.[8] The efficiency and purity achieved in this step directly impact the yield and quality of the final API. This guide focuses on the most common and industrially relevant synthetic route: the reaction of 2-(4-chlorophenoxy)-2-methylpropanoic acid with thionyl chloride (SOCl₂).
The Core Synthesis: From Carboxylic Acid to Acyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. While several reagents can accomplish this, including phosphorus trichloride (PCl₃) and oxalyl chloride ((COCl)₂), thionyl chloride is frequently the reagent of choice for this particular synthesis due to its efficacy and the convenient nature of its byproducts.[9][10][11]
Causality of Reagent Selection: Why Thionyl Chloride?
The strategic selection of thionyl chloride is based on several key advantages:
-
Gaseous Byproducts: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[8][11] Being gases, they are easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying the purification process significantly.[11]
-
High Reactivity: Thionyl chloride readily reacts with carboxylic acids, often without the need for harsh conditions or complex catalysts, although a catalyst can be used to increase the reaction rate.[12]
-
Versatility: The reaction can be performed neat (using excess thionyl chloride as the solvent) or in a variety of inert aprotic solvents, such as dichloromethane (DCM) or toluene.[12][13]
The Reaction Mechanism: A Self-Validating Pathway
The reaction proceeds via a nucleophilic acyl substitution pathway. Understanding this mechanism is crucial for controlling the reaction and troubleshooting potential issues.
-
Activation of the Carboxylic Acid: The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[9][14][15]
-
Formation of the Acyl Chlorosulfite Intermediate: This initial attack leads to the displacement of a chloride ion and the formation of a protonated acyl chlorosulfite intermediate. This key step transforms the hydroxyl group (-OH), a poor leaving group, into the acyl chlorosulfite group, which is an excellent leaving group.[14]
-
Nucleophilic Attack by Chloride: The chloride ion, liberated in the previous step, now acts as a nucleophile and attacks the carbonyl carbon of the intermediate.[8][9]
-
Collapse of the Tetrahedral Intermediate: A transient tetrahedral intermediate is formed, which quickly collapses. This collapse results in the reformation of the carbonyl double bond and the elimination of the leaving group. The leaving group itself is unstable and decomposes into the gaseous products sulfur dioxide (SO₂) and another chloride ion, which ultimately forms HCl with the proton released earlier.[8][16]
This elegant mechanism ensures a high-yield conversion, as the formation of stable gaseous products makes the final step essentially irreversible under the reaction conditions.
dot digraph "Reaction_Mechanism" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
// Nodes for reactants and intermediates RCOOH [label="2-(4-Chlorophenoxy)-2-methylpropanoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SOCl2 [label="Thionyl Chloride (SOCl₂)"]; Intermediate1 [label="Protonated Acyl Chlorosulfite Intermediate", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Chloride_Ion [label="Chloride Ion (Cl⁻)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Gaseous Byproducts (SO₂ + HCl)"];
// Edges to show the flow RCOOH -> Intermediate1 [label="1. Attack on SOCl₂"]; SOCl2 -> Intermediate1; Intermediate1 -> Chloride_Ion [label="2. Releases Cl⁻"]; Chloride_Ion -> Tetrahedral_Intermediate [label="3. Nucleophilic Attack", dir=back]; Intermediate1 -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Product [label="4. Collapse & Elimination"]; Tetrahedral_Intermediate -> Byproducts [label="Decomposition"];
// Invisible nodes for alignment {rank=same; RCOOH; SOCl2;} {rank=same; Product; Byproducts;} } caption [label="Fig. 1: Simplified Reaction Mechanism.", fontsize=11, fontcolor="#5F6368"]; }
Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis. All operations involving thionyl chloride must be conducted in a certified chemical fume hood.[17]
Reagents and Materials
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Molar Equiv. | Quantity |
| 2-(4-Chlorophenoxy)-2-methylpropanoic acid | 882-09-7 | 214.65 | 1.0 | 21.47 g |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 2.0 - 3.0 | 20 - 30 mL |
| Toluene (or DCM), anhydrous (optional solvent) | 108-88-3 | 92.14 | - | 100 mL |
| N,N-Dimethylformamide (DMF) (optional catalyst) | 68-12-2 | 73.09 | ~0.05 | ~0.2 mL |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Gas outlet adapter connected to a gas trap (e.g., a bubbler containing 5M NaOH solution)
-
Vacuum distillation apparatus
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with the magnetic stir bar, dropping funnel, and reflux condenser. Ensure the top of the condenser is connected via the adapter to the gas trap. The entire apparatus must be dry to prevent premature hydrolysis of the thionyl chloride and the product.
-
Charging the Reactor: Add 2-(4-chlorophenoxy)-2-methylpropanoic acid (21.47 g, 0.1 mol) to the flask. If using a solvent, add 100 mL of anhydrous toluene.
-
Addition of Thionyl Chloride: Charge the dropping funnel with thionyl chloride (e.g., 24 mL, ~0.33 mol). Begin stirring the flask contents and add the thionyl chloride dropwise over 30-45 minutes. The reaction is exothermic, and gas evolution (HCl, SO₂) will be observed. Maintain the temperature below 40°C during the addition. Rationale: A controlled addition prevents an uncontrolled exotherm and excessive gas evolution that could overwhelm the trap.
-
Reaction Completion: After the addition is complete, slowly heat the mixture to a gentle reflux (for toluene, ~80-90°C) and maintain for 2-3 hours. Rationale: Heating ensures the reaction goes to completion. The reaction can be monitored by the cessation of gas evolution.
-
Removal of Excess Reagent: Cool the mixture to room temperature. Rearrange the apparatus for simple distillation. Carefully distill off the excess thionyl chloride and the solvent (if used). Applying a gentle vacuum can facilitate this process.
-
Purification by Vacuum Distillation: The crude residual oil is the desired acyl chloride. Purify it by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., approx. 110-115 °C at 5 mmHg). Rationale: Vacuum distillation is essential as the product has a high boiling point and may decompose at atmospheric pressure.
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// Workflow Stages Setup [label="1. Assemble Dry Apparatus\n(Flask, Condenser, Gas Trap)"]; Charge [label="2. Charge Acid & Solvent"]; Add_SOCl2 [label="3. Add SOCl₂ Dropwise\n(Control Temperature)"]; Reflux [label="4. Heat to Reflux\n(2-3 hours)"]; Workup [label="5. Cool & Remove Excess SOCl₂\n(Distillation)"]; Purify [label="6. Purify by Vacuum Distillation"]; Analyze [label="7. Characterize Product\n(NMR, IR, GC-MS)"];
// Connections Setup -> Charge; Charge -> Add_SOCl2; Add_SOCl2 -> Reflux; Reflux -> Workup; Workup -> Purify; Purify -> Analyze; } caption [label="Fig. 2: Synthesis & Purification Workflow.", fontsize=11, fontcolor="#5F6368"]; }
Scientific Integrity: Safety and Protocol Validation
A robust protocol is inherently a safe one. Trustworthiness is established through rigorous hazard assessment and analytical confirmation of the product's identity and purity.
Hazard Analysis and Safety Precautions
Working with thionyl chloride and acyl chlorides requires strict adherence to safety protocols.
| Substance | Key Hazards | Handling Precautions |
| Thionyl Chloride (SOCl₂) ** | Highly corrosive, toxic if inhaled, lachrymator (causes tearing), reacts violently with water to release toxic gases (HCl, SO₂).[18][19][20][21] | Always handle in a chemical fume hood. Wear appropriate PPE: chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[17][19] Ensure an eyewash station and safety shower are accessible.[17][18] Store away from moisture.[18] |
| This compound | Corrosive, causes skin and eye irritation, moisture-sensitive (hydrolyzes back to the acid and HCl).[2] | Handle with the same level of PPE as thionyl chloride. Avoid contact with skin and eyes. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. |
| Hydrogen Chloride (HCl) & Sulfur Dioxide (SO₂) ** | Corrosive and toxic gases, severe respiratory irritants. | Ensure the reaction is vented to an efficient gas scrubber or trap containing a basic solution (e.g., NaOH) to neutralize the acidic gases. |
Protocol Validation and Product Characterization
The identity and purity of the synthesized this compound must be unequivocally confirmed.
-
Infrared (IR) Spectroscopy: Successful conversion is confirmed by the disappearance of the broad -OH stretch (around 3000 cm⁻¹) of the carboxylic acid and the appearance of a strong C=O stretch for the acyl chloride at a higher wavenumber (typically 1780-1815 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to be similar to the starting acid, showing signals for the methyl protons (~1.7 ppm) and the aromatic protons (two doublets between ~6.9-7.4 ppm). The key confirmation is the disappearance of the acidic proton (-COOH) signal, which is typically a broad singlet at >10 ppm.
-
¹³C NMR: The carbonyl carbon signal will shift significantly upon conversion from the carboxylic acid to the more electrophilic acyl chloride.
-
-
Purity Analysis (GC-MS): Gas Chromatography-Mass Spectrometry is an excellent method to assess purity and confirm the molecular weight of the product (232.01 g/mol for C₁₀H₁₀Cl₂O₂).[2]
Conclusion
The synthesis of this compound via the chlorination of clofibric acid with thionyl chloride is a well-established, reliable, and efficient method. The choice of reagent is justified by the ease of byproduct removal, which simplifies purification and drives the reaction to completion. By understanding the underlying mechanism and adhering to rigorous safety and handling protocols, researchers can consistently produce high-purity material essential for the development of fibrate-based pharmaceuticals and other advanced chemical applications. The validation of each batch through standard analytical techniques is a non-negotiable step to ensure the integrity of subsequent research and development activities.
References
- Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
- New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Thionyl Chloride.
- OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry.
- Carl ROTH GmbH + Co. KG. (2024, September 19). Safety Data Sheet: Thionyl chloride.
- Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Thionyl chloride.
- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- The Organic Chemistry Tutor. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube.
- Drexel University. (2013, July 22). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride.
- National Oceanic and Atmospheric Administration. (n.d.). THIONYL CHLORIDE. CAMEO Chemicals.
- Ali, F., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. National Institutes of Health.
- ResearchGate. (n.d.). Synthesis of fibrates by alkylation and hydrolysis.
- ChemicalBook. (n.d.). This compound synthesis.
- ChemicalBook. (n.d.). 2-(4-Chlorophenoxy)-2-methylpropionic acid synthesis.
- Google Patents. (n.d.). US8445715B2 - Method of synthesizing fenofibrate.
- Google Patents. (n.d.). JP5442603B2 - A new synthesis of fenofibrate.
- Ashnagar, A., Naseri, N. G., & Eghlimi, K. P. (2007). Synthesis of A Series of Clofibrate Drugs. Oriental Journal of Chemistry, 23(2).
- United States Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
- Stenutz, R. (n.d.). (2R)-2-(4-chloro-2-methylphenoxy)propanoic acid.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
- National Center for Biotechnology Information. (n.d.). Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. PubMed.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Chem-Impex International. (n.d.). 2-(4-Chlorophenoxy)-2-methylpropionic acid.
- Santa Cruz Biotechnology. (n.d.). 2-(4-fluorophenoxy)-2-methylpropanoyl chloride.
- Stenutz, R. (n.d.). 2-(4-chlorophenoxy)-2-methylpropanoic acid.
- Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.
- Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide.
- United States Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
- Wikipedia. (n.d.). Clofibric acid.
- Google Patents. (n.d.). CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone.
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
- APExBIO. (n.d.). Clofibric Acid - High-Purity Metabolic Research Reagent.
- Google Patents. (n.d.). US6770783B1 - Method for producing acid chlorides.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C10H10Cl2O2 | CID 2781312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 5. Synthesis of A Series of Clofibrate Drugs – Oriental Journal of Chemistry [orientjchem.org]
- 6. Clofibric acid - Wikipedia [en.wikipedia.org]
- 7. apexbt.com [apexbt.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. One moment, please... [chemistrysteps.com]
- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]
- 13. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]
- 14. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 15. youtube.com [youtube.com]
- 16. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 17. drexel.edu [drexel.edu]
- 18. nj.gov [nj.gov]
- 19. carlroth.com:443 [carlroth.com:443]
- 20. carlroth.com:443 [carlroth.com:443]
- 21. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Esterification of Alcohols with 2-(4-Chlorophenoxy)-2-methylpropanoyl Chloride
This guide provides a comprehensive technical overview of the reaction mechanism between 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride and alcohols. It is intended for researchers, scientists, and professionals in drug development who utilize this critical reaction for the synthesis of active pharmaceutical ingredients (APIs), particularly within the fibrate class of drugs.
Introduction: Significance and Context
This compound is a highly reactive acyl chloride derivative. Its parent carboxylic acid, clofibric acid, is the active metabolite of several fibrate drugs used to manage hyperlipidemia.[1][2] The esterification of this acyl chloride with various alcohols is a cornerstone reaction for producing prodrugs like Fenofibrate and Ronifibrate, which enhance bioavailability.[3][4]
Understanding the underlying mechanism of this reaction is not merely academic; it is paramount for optimizing reaction conditions, maximizing yield, minimizing impurities, and ensuring the scalability of API synthesis. The reaction is a classic example of nucleophilic acyl substitution , a fundamental process in organic chemistry.[5][6] Acyl chlorides are the most reactive of the carboxylic acid derivatives, ensuring that these reactions are typically fast, exothermic, and high-yielding compared to alternatives like Fischer esterification.[7][8]
The Core Reaction Mechanism: A Step-by-Step Analysis
The conversion of an alcohol to an ester using this compound proceeds via a nucleophilic addition-elimination mechanism .[6][9] The process can be dissected into several key stages, often facilitated by a non-nucleophilic base like pyridine.
Step 1: Nucleophilic Attack
The reaction initiates with the alcohol acting as a nucleophile.[10] A lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride.[11] This carbon is highly electron-deficient due to the inductive effect of the adjacent oxygen and chlorine atoms.[6] This attack results in the formation of a transient, high-energy tetrahedral intermediate .[7][10]
Step 2: Collapse of the Tetrahedral Intermediate
The unstable tetrahedral intermediate rapidly collapses to reform the stable carbonyl double bond.[9] In this step, the pair of electrons on the negatively charged oxygen atom moves back down, and the carbon-chlorine bond breaks, expelling a chloride ion (Cl⁻) as the leaving group.[10][11] Chloride is an excellent leaving group, which contributes to the high reactivity of acyl chlorides.
Step 3: Deprotonation and Product Formation
The resulting product is a protonated ester, which is a strong acid. A base, typically the chloride ion or an added base like pyridine, removes the proton from the oxygen atom to yield the final, neutral ester product and a byproduct, hydrochloric acid (HCl).[9][10]
The Critical Role of a Base (Pyridine)
In practice, this reaction is almost always performed in the presence of a weak, non-nucleophilic base such as pyridine or triethylamine (TEA).[5][12] The base serves two crucial functions:
-
HCl Scavenger: The reaction generates stoichiometric amounts of HCl gas.[9] Pyridine neutralizes this acid, forming pyridinium chloride.[7] This is vital because allowing HCl to accumulate would protonate the starting alcohol, converting it into its conjugate acid, which is no longer nucleophilic and would halt the reaction.
-
Nucleophilic Catalyst (Acylpyridinium Ion Formation): Pyridine can also act as a nucleophilic catalyst. It can attack the acyl chloride to form a highly reactive intermediate, an N-acylpyridinium ion .[7][13][14] This intermediate is even more electrophilic than the original acyl chloride, making it highly susceptible to attack by the alcohol. This catalytic pathway often accelerates the reaction significantly.[14][15]
Below is a diagram illustrating the dual role of pyridine in the reaction mechanism.
Caption: Dual role of Pyridine in esterification.
Key Reaction Parameters and Optimization
Achieving high yield and purity requires careful control over several experimental variables.
| Parameter | Recommended Condition | Rationale & Causality |
| Solvent | Anhydrous, aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether).[16] | Acyl chlorides are highly moisture-sensitive and will readily hydrolyze to the corresponding carboxylic acid if water is present.[5] Aprotic solvents prevent this side reaction and do not compete with the alcohol nucleophile. |
| Temperature | Typically 0 °C to room temperature. | The reaction is exothermic.[9] Starting at a lower temperature (0 °C) helps control the reaction rate, prevents potential side reactions, and is a standard safety practice before allowing the reaction to proceed at room temperature. |
| Stoichiometry | Slight excess of the alcohol or acyl chloride (e.g., 1.1 to 1.2 equivalents). | Using a slight excess of one reagent can help drive the reaction to completion, especially if one component is more valuable or difficult to remove post-reaction. The base (pyridine) is typically used in slight excess (e.g., 1.2-1.5 eq.) to ensure complete HCl neutralization. |
| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon).[16] | This is another crucial measure to prevent the ingress of atmospheric moisture, which would lead to the hydrolysis of the acyl chloride.[16] |
Exemplary Experimental Protocol
This protocol provides a generalized, self-validating workflow for the synthesis of an ester from this compound.
Materials:
-
This compound (1.0 eq.)
-
Alcohol (1.1 eq.)
-
Anhydrous Pyridine (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (Saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
TLC plates, developing solvent (e.g., Hexane/Ethyl Acetate mixture)
Workflow:
Caption: Generalized laboratory workflow.
Detailed Steps:
-
Preparation: Ensure all glassware is rigorously dried. Assemble the reaction flask with a magnetic stirrer and septum under an inert atmosphere of nitrogen.
-
Reagent Charging: In the reaction flask, dissolve the alcohol (1.1 eq.) and anhydrous pyridine (1.2 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Slowly add this compound (1.0 eq.), dissolved in a small amount of anhydrous DCM, to the stirred solution dropwise over 10-15 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.
-
Aqueous Work-up: Once complete, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude ester can be purified by flash column chromatography or recrystallization to yield the final product.
Troubleshooting and Side Reactions
-
Low Yield: Often caused by moisture contamination. Ensure all reagents, solvents, and glassware are scrupulously dry.[5]
-
Formation of Carboxylic Acid: If the acyl chloride hydrolyzes, clofibric acid will be present. This can be removed during the basic wash (NaHCO₃) in the work-up.
-
Steric Hindrance: While the gem-dimethyl group on the acyl chloride can introduce some steric bulk, the reaction is generally efficient.[17] However, with very bulky tertiary alcohols, the reaction rate may be significantly slower, potentially requiring a more potent catalyst like 4-dimethylaminopyridine (DMAP) or elevated temperatures.[12]
Conclusion
The reaction of this compound with alcohols is a robust and highly efficient method for synthesizing a critical class of esters used in pharmaceutical development. A thorough understanding of the nucleophilic acyl substitution mechanism, the pivotal role of the base catalyst, and meticulous control over anhydrous conditions are the keys to successfully implementing this transformation in a laboratory or industrial setting. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently apply this reaction in their synthetic endeavors.
References
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available from: [Link]
-
Vedantu. Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE. Available from: [Link]
-
OrgoSolver. Acid Chlorides → Esters with Alcohols and Pyridine. Available from: [Link]
-
Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. Available from: [Link]
-
Save My Exams. Acyl chlorides and alcohols. Available from: [Link]
-
JoVE. Video: Acid Halides to Esters: Alcoholysis. Available from: [Link]
-
Chemguide. nucleophilic addition / elimination in the reactions of acyl chlorides. Available from: [Link]
-
Chemistry Stack Exchange. Why is pyridine used when making tosyl esters from alcohols?. Available from: [Link]
-
IISTE.org. Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Available from: [Link]
-
ResearchGate. Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Available from: [Link]
-
Chemistry Steps. Alcohols to Acid Chlorides. Available from: [Link]
-
National Institutes of Health. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Available from: [Link]
-
Wikipedia. Ronifibrate. Available from: [Link]
-
SciSpace. The recalcitrance of clofibric acid to microbial degradation. Available from: [Link]
-
De Gruyter. Efficient and catalyst-free condensation of acyl chlorides and alcohols using continuous flow. Available from: [Link]
- Google Patents. US8445715B2 - Method of synthesizing fenofibrate.
-
ResearchGate. (PDF) A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Available from: [Link]
-
Taylor & Francis Online. Clofibric acid – Knowledge and References. Available from: [Link]
- Google Patents. FR2598146A1 - NEW PROCESS FOR THE PREPARATION OF FIBRATES.
-
Merck Index. Clofibric Acid. Available from: [Link]
-
Chemguide. Explaining the reaction between acyl chlorides and alcohols - addition / elimination. Available from: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ronifibrate - Wikipedia [en.wikipedia.org]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. orgosolver.com [orgosolver.com]
- 8. savemyexams.com [savemyexams.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Video: Acid Halides to Esters: Alcoholysis [jove.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 13. Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE [vedantu.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride
Executive Summary: This document provides a comprehensive technical overview of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride, a key chemical intermediate with significant applications in pharmaceutical research and development. This guide details its chemical identity, physicochemical properties, reactivity profile, and standard protocols for its synthesis and analytical characterization. Designed for researchers, scientists, and drug development professionals, this paper synthesizes technical data with practical insights, emphasizing the causality behind experimental procedures and the importance of robust analytical validation.
Chemical Identity and Structure
This compound is a bifunctional organic molecule featuring a highly reactive acyl chloride group and a stable chlorophenoxy moiety. This unique combination makes it a valuable building block for introducing the 2-(4-chlorophenoxy)-2-methylpropanoyl group into more complex molecular architectures.
Nomenclature and Identifiers
The compound is identified by several names and registry numbers, which are crucial for accurate sourcing and regulatory documentation.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 5542-60-9[1][2][3] |
| Molecular Formula | C₁₀H₁₀Cl₂O₂[1][2] |
| Molecular Weight | 233.09 g/mol [1][2] |
| InChIKey | OODRWLGKUBMFLZ-UHFFFAOYSA-N[1][3] |
| SMILES | CC(C)(C(=O)Cl)OC1=CC=C(C=C1)Cl[1] |
| Common Synonyms | p-Chlorophenoxyisobutyryl chloride, 2-(4-chlorophenoxy)-2-methylpropionyl chloride[1] |
Physicochemical Properties
The physical properties of this compound dictate its handling, storage, and reaction conditions.
Summary of Physical Properties
| Property | Value | Source |
| Boiling Point | 120 °C[4] | ChemicalBook[4] |
| Purity | Typically ≥95% | Sigma-Aldrich[3] |
| Solubility | Reacts with protic solvents (water, alcohols). Soluble in aprotic organic solvents (e.g., dichloromethane, THF, benzene[5]). | Inferred from reactivity |
| Appearance | Colorless to pale yellow liquid | General property |
Expert Insight: The high reactivity of the acyl chloride group with protic solvents is a critical handling consideration. All glassware must be scrupulously dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis to the corresponding carboxylic acid, which would halt the desired reaction pathway.
Chemical Properties and Reactivity Profile
The chemistry of this molecule is dominated by the electrophilic nature of the acyl chloride functional group.
Core Reactivity: The Acyl Chloride Moiety
The carbonyl carbon of the acyl chloride is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate.
Caption: Reactivity of this compound.
-
Hydrolysis: Rapidly reacts with water or ambient moisture to form 2-(4-chlorophenoxy)-2-methylpropionic acid and hydrochloric acid gas[6].
-
Alcoholysis: Reacts with alcohols to form esters, a common step in the synthesis of fibrate-like molecules.
-
Aminolysis: Reacts with primary or secondary amines to form amides[5]. This reaction is fundamental for linking the molecule to amine-containing scaffolds.
Stability and Storage Recommendations
For long-term viability, the compound must be stored in a tightly sealed container under an inert, dry atmosphere. Refrigeration is recommended to minimize decomposition. It is incompatible with strong bases, alcohols, amines, and oxidizing agents[6][7].
Hazardous Decomposition Products
Thermal decomposition or reaction with water can liberate toxic and corrosive gases, including hydrogen chloride (HCl), phosgene, and carbon monoxide[6][7]. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Manufacturing
The most direct and common synthesis of this compound involves the chlorination of its parent carboxylic acid.
Primary Synthetic Pathway
The conversion is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)[5][8][9]. The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is preferred in laboratory settings as the byproducts (CO₂, CO, HCl) are all gaseous, simplifying purification.
Caption: Synthesis of the target acyl chloride from its parent acid.
Experimental Protocol: Synthesis via Oxalyl Chloride
This protocol describes a self-validating system where successful synthesis is confirmed by the cessation of gas evolution.
-
Preparation: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with 2-(4-Chlorophenoxy)-2-methylpropionic acid (1.0 eq).
-
Solvent Addition: Anhydrous dichloromethane (DCM) is added to dissolve the starting material.
-
Catalyst Addition: A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) is added via syringe.
-
Causality: DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species in this catalytic cycle. This is more reactive than oxalyl chloride itself.
-
-
Reagent Addition: Oxalyl chloride (1.2-1.5 eq) is added dropwise at 0 °C.
-
Self-Validation: Vigorous gas evolution (CO₂, CO) will be observed. The reaction is considered complete when this off-gassing ceases.
-
-
Reaction Monitoring: The mixture is allowed to warm to room temperature and stirred for 2-3 hours. Progress can be monitored by taking a small, quenched aliquot for IR spectroscopy and observing the disappearance of the broad carboxylic acid O-H stretch and the appearance of the sharp, high-frequency acyl chloride C=O stretch.
-
Workup: The solvent and excess oxalyl chloride are carefully removed under reduced pressure. The crude product, a liquid, is typically used in the next step without further purification.
Applications in Research and Drug Development
This compound is not an active pharmaceutical ingredient (API) itself but serves as a critical precursor in the synthesis of various biologically active molecules.
-
Synthetic Intermediate: Its primary role is as a building block. The acyl chloride functionality provides a reliable chemical handle for attaching the chlorophenoxy-isobutyrate scaffold to diverse molecular frameworks.
-
Fibrate Analogs: The core structure is central to fibrates, a class of amphipathic carboxylic acids used as lipid-lowering agents. This acyl chloride is an ideal starting point for synthesizing novel fibrate derivatives to explore structure-activity relationships (SAR).
-
Ion Channel Modulators: Research has shown that derivatives of the related 2-(p-chlorophenoxy)propionic acid act as specific blockers of CLC chloride channels, highlighting the potential for this scaffold in developing targeted therapeutics for channelopathies[10].
-
Role of Chlorination: The presence of chlorine is a common feature in many FDA-approved drugs.[11][12] It can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making chlorinated intermediates like this one highly valuable in medicinal chemistry programs[11][12].
Analytical Characterization
Rigorous analytical testing is required to confirm the identity and purity of the synthesized material.
Workflow for Structural Verification
Caption: A multi-technique workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous information about the carbon-hydrogen framework.[13]
-
¹H NMR: The spectrum is expected to be clean and simple.
-
A singlet integrating to 6H around δ 1.7 ppm, corresponding to the two magnetically equivalent methyl groups.
-
An AA'BB' system of two doublets in the aromatic region (δ 6.9-7.4 ppm), each integrating to 2H, characteristic of a para-substituted benzene ring. The ¹H NMR of the precursor acid shows peaks at δ 6.89 (d) and 7.24 (d)[14].
-
-
¹³C NMR: Key signals would include:
-
A quaternary carbonyl carbon (>170 ppm).
-
Four distinct aromatic carbon signals.
-
A quaternary ether-linked carbon.
-
A single signal for the two equivalent methyl carbons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for confirming the functional group conversion.[13][15]
-
Primary Diagnostic Peak: A very strong, sharp C=O stretching band for the acyl chloride group, expected at a high frequency (typically 1780-1815 cm⁻¹).
-
Disappearance of Precursor Peak: Complete disappearance of the broad O-H stretch from the starting carboxylic acid (2500-3300 cm⁻¹) confirms the reaction has gone to completion.
-
Other Peaks: C-O ether stretches (~1250 cm⁻¹) and aromatic C=C bands (~1600, 1500 cm⁻¹) will also be present.
Mass Spectrometry (MS)
MS confirms the molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic cluster of peaks for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The expected pattern for a molecule with two chlorines is a trio of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.[16] This isotopic signature is a powerful diagnostic tool.
Safety and Handling
Due to its reactivity, this compound presents several hazards.
GHS Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified as follows[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Always handle in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.[7]
-
Keep away from water and other incompatible materials to prevent violent reactions and the release of toxic gas[6].
-
In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste.[7]
References
-
Title: this compound | C10H10Cl2O2 | CID - PubChem Source: PubChem URL: [Link]
-
Title: Mecoprop - the NIST WebBook Source: National Institute of Standards and Technology URL: [Link]
-
Title: 2-(4-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 18703 Source: PubChem URL: [Link]
-
Title: this compound (C10H10Cl2O2) Source: PubChemLite URL: [Link]
- Title: Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl)
-
Title: 2-chloroisobutyryl chloride | CAS#:13222-26-9 Source: Chemsrc URL: [Link]
-
Title: 2-methylpropanoyl chloride Source: Stenutz URL: [Link]
-
Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central URL: [Link]
- Title: A method for preparing 4-chloro-2-methylphenoxyalkanoic acids Source: Google Patents URL
-
Title: Spectro: A multi-modal approach for molecule elucidation using IR and NMR data Source: OpenReview URL: [Link]
-
Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed URL: [Link]
-
Title: Synthesis of 4-(4-chlorophenoxy)-α-phenoxypropionic acid methyl amide Source: PrepChem.com URL: [Link]
-
Title: Molecular requisites for drug binding to muscle CLC-1 and renal CLC-K channel revealed by the use of phenoxy-alkyl derivatives of 2-(p-chlorophenoxy)propionic acid Source: PubMed URL: [Link]
-
Title: Analytical Techniques:IR, NMR, Mass Spect - Part 2 of 4 Exam Prep Source: Pearson URL: [Link]
-
Title: Isobutyryl chloride - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Analytical Techniques:IR, NMR, Mass Spect - Part 4 of 4 Exam Prep Source: Pearson URL: [Link]
-
Title: FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis Source: MDPI URL: [Link]
Sources
- 1. This compound | C10H10Cl2O2 | CID 2781312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 5542-60-9 [sigmaaldrich.com]
- 4. This compound CAS#: 5542-60-9 [m.chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]
- 10. Molecular requisites for drug binding to muscle CLC-1 and renal CLC-K channel revealed by the use of phenoxy-alkyl derivatives of 2-(p-chlorophenoxy)propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. openreview.net [openreview.net]
- 14. 2-(4-Chlorophenoxy)-2-methylpropionic acid synthesis - chemicalbook [chemicalbook.com]
- 15. Analytical Techniques:IR, NMR, Mass Spect - Part 2 of 4 Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 16. Analytical Techniques:IR, NMR, Mass Spect - Part 4 of 4 Exam Prep | Practice Questions & Video Solutions [pearson.com]
An In-depth Technical Guide to 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride (CAS 5542-60-9)
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride, a pivotal chemical intermediate in pharmaceutical synthesis. We will delve into its chemical properties, synthesis methodologies, critical applications in drug development, and essential safety protocols, offering field-proven insights to guide laboratory practice.
Core Characteristics and Significance
This compound, also known as p-chlorophenoxyisobutyryl chloride, is a reactive acyl chloride derivative.[1] Its significance in the pharmaceutical landscape stems primarily from its role as a key building block in the synthesis of fibrate drugs, a class of amphipathic carboxylic acids used to lower blood triglyceride levels. The presence of the acyl chloride group makes it a highly effective acylating agent, enabling the formation of ester linkages central to the structure of drugs like Clofibrate and Fenofibrate.[2][3]
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is fundamental for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 5542-60-9 | [1][4] |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [1][4][5][6] |
| Molecular Weight | 233.09 g/mol | [1][4][5][6] |
| Boiling Point | 120 °C | [5] |
| IUPAC Name | This compound | [1] |
| Synonyms | p-chlorophenoxyisobutyryl chloride, 2-(p-chlorophenoxy)-isobutyric acid chloride | [1] |
Synthesis Pathway: From Carboxylic Acid to Acyl Chloride
The primary and most direct route to synthesizing this compound is through the chlorination of its parent carboxylic acid, 2-(4-Chlorophenoxy)-2-methylpropionic acid (also known as clofibric acid).[6][7] This conversion is a cornerstone reaction in organic synthesis, and several reagents can be employed, each with distinct advantages.
The choice of chlorinating agent is critical and is dictated by factors such as reaction conditions, scale, and purification strategy. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common and effective reagents for this transformation.[8][9]
-
Thionyl Chloride (SOCl₂): This reagent is often favored because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.[8] This simplifies the workup procedure, as the gaseous byproducts can be easily removed from the reaction mixture, driving the reaction to completion and often leaving a relatively clean crude product that can be purified by distillation.[8]
-
Oxalyl Chloride ((COCl)₂): In many laboratory settings, oxalyl chloride is preferred for its milder reaction conditions. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).[6][9] This method is highly efficient and often proceeds at room temperature, which is advantageous for sensitive substrates.[6]
Below is a generalized, self-validating protocol for this conversion.
Experimental Protocol: Synthesis via Oxalyl Chloride
This protocol describes a robust method for converting 2-(4-Chlorophenoxy)-2-methylpropionic acid to its acyl chloride derivative using oxalyl chloride and catalytic DMF.
Step 1: Reaction Setup
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (or nitrogen inlet), suspend 2-(4-Chlorophenoxy)-2-methylpropionic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
The use of anhydrous solvent is critical, as acyl chlorides are highly reactive towards water.
Step 2: Addition of Reagents
-
To the stirred suspension, add oxalyl chloride (1.2 - 1.5 eq) dropwise at 0 °C (ice bath).
-
Following the addition of oxalyl chloride, add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the mixture. The onset of gas evolution (CO₂, CO, and HCl) indicates the initiation of the reaction.
Step 3: Reaction Progression and Monitoring
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[6]
-
The reaction progress can be monitored by taking a small aliquot, carefully quenching it with methanol to form the methyl ester, and analyzing the mixture by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting carboxylic acid.
Step 4: Workup and Purification
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation to yield a clear liquid.
Step 5: Product Validation
-
The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The FT-IR spectrum should show a characteristic strong C=O stretch for the acyl chloride at approximately 1780-1815 cm⁻¹.
Caption: Synthesis of the target acyl chloride from its parent carboxylic acid.
Core Application: Synthesis of Fibrate Drugs
The primary utility of this compound for drug development professionals lies in its application as an intermediate for synthesizing fibrate drugs. Its high reactivity allows for efficient esterification of phenolic hydroxyl groups under mild conditions.
A prominent example is its role in certain synthetic routes for Fenofibrate. Fenofibrate is the isopropyl ester of fenofibric acid.[2] While many industrial syntheses build the molecule through other pathways, a laboratory-scale synthesis can utilize the acylation of a phenolic precursor. The acyl chloride facilitates the attachment of the 2-(4-chlorophenoxy)-2-methylpropanoyl moiety to the core structure.
Sources
- 1. This compound | C10H10Cl2O2 | CID 2781312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 3. Synthesis of A Series of Clofibrate Drugs – Oriental Journal of Chemistry [orientjchem.org]
- 4. scbt.com [scbt.com]
- 5. This compound CAS#: 5542-60-9 [m.chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. 2-(4-chlorophenoxy)-2-methylpropanoic acid [stenutz.eu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
A Technical Guide to 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride: Synthesis, Properties, and Applications in Fibrate Drug Development
Abstract: This technical guide provides a comprehensive overview of 2-(4-chlorophenoxy)-2-methylpropanoyl chloride, a key chemical intermediate in pharmaceutical synthesis. We will delve into its precise chemical identity, including its verified IUPAC name, physicochemical properties, and detailed synthesis protocols. The primary focus is on its critical role as a precursor in the manufacturing of fibrate class drugs, such as Clofibrate and Fenofibrate, which are essential in the management of hyperlipidemia. This document is intended for researchers, chemists, and professionals in the field of drug development, offering field-proven insights and methodologies.
Chemical Identity and Nomenclature
The foundational step in understanding any chemical entity is to establish its precise identity. The compound in focus is unequivocally identified by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name and Synonyms
The formal IUPAC name for this compound is This compound .[1] This name precisely describes its molecular structure: a propanoyl chloride backbone substituted at the second carbon position with both a methyl group and a 4-chlorophenoxy group.
In literature and commercial listings, it is also known by several synonyms, which include:
-
p-chlorophenoxyisobutyryl chloride[1]
-
2-(p-chlorophenoxy)-isobutyric acid chloride[1]
-
2-(4-chlorophenoxy)-2-methylpropionyl chloride[1]
Key Identifiers and Physicochemical Properties
For unambiguous identification and characterization, several key identifiers and properties are used globally. These are summarized below.
| Property | Value | Source |
| CAS Number | 5542-60-9 | PubChem[1] |
| Molecular Formula | C10H10Cl2O2 | PubChem[1] |
| Molecular Weight | 233.09 g/mol | PubChem[1] |
| Canonical SMILES | CC(C)(C(=O)Cl)OC1=CC=C(C=C1)Cl | PubChem[1] |
| InChIKey | OODRWLGKUBMFLZ-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Mechanistic Insights
The synthesis of this compound is a critical process, typically achieved from its corresponding carboxylic acid. This conversion is a standard procedure in organic chemistry, yet precision is paramount to ensure high yield and purity for pharmaceutical applications.
Primary Synthesis Route
The most common and industrially viable method for preparing the title compound is the reaction of 2-(4-chlorophenoxy)-2-methylpropanoic acid with a chlorinating agent.[2] Thionyl chloride (SOCl2) or oxalyl chloride are frequently employed for this transformation due to their efficacy and the volatile nature of their byproducts (SO2, HCl, CO, CO2), which simplifies purification.
The parent acid, 2-(4-chlorophenoxy)-2-methylpropanoic acid, is itself synthesized from p-chlorophenol, acetone, and chloroform.[3][4]
Detailed Experimental Protocol
The following is a representative laboratory-scale protocol for the synthesis of the acyl chloride from its parent acid.
Materials:
-
2-(4-chlorophenoxy)-2-methylpropanoic acid (1 equivalent)
-
Thionyl chloride (SOCl2) (1.5-2.0 equivalents) or Oxalyl dichloride (1.5 equivalents)[2]
-
Anhydrous dichloromethane (DCM) or Toluene as solvent
-
N,N-dimethylformamide (DMF) (catalytic amount)[2]
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl2), and a dropping funnel is set up under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: 2-(4-chlorophenoxy)-2-methylpropanoic acid is dissolved in the anhydrous solvent. A catalytic amount of DMF is added.
-
Chlorination: Thionyl chloride (or oxalyl chloride) is added dropwise to the stirred solution at room temperature.[2] The reaction is exothermic, and a gentle reflux may be observed.
-
Reaction Monitoring: The reaction mixture is typically heated to a gentle reflux (around 40-50°C) for 2-4 hours to ensure completion. Progress can be monitored by the cessation of gas evolution (HCl and SO2).
-
Work-up and Isolation: Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure (vacuum distillation). The crude this compound is obtained as an oil or low-melting solid and can be purified by vacuum distillation if necessary.
Mechanistic Rationale
The use of a catalyst like DMF is crucial for the reaction with oxalyl chloride and beneficial for thionyl chloride. The DMF reacts with the chlorinating agent to form the Vilsmeier reagent, [(CH3)2N=C(H)Cl]+Cl-, which is a more potent acylating agent and facilitates the conversion of the carboxylic acid to the acyl chloride. This catalytic cycle enhances the reaction rate and allows for milder conditions.
Caption: Workflow for the synthesis of the target acyl chloride.
Core Application in Drug Development: A Precursor to Fibrates
The primary industrial and scientific value of this compound lies in its role as a key building block for fibrate drugs. Fibrates are a class of amphipathic carboxylic acids used to treat metabolic disorders, primarily hypercholesterolemia and hypertriglyceridemia.[5]
Synthesis of Clofibrate: A Case Study
Clofibrate, one of the earliest fibrate drugs, is the ethyl ester of 2-(4-chlorophenoxy)-2-methylpropanoic acid.[3] Its synthesis directly from the acyl chloride is a classic example of esterification.
Reaction: The acyl chloride is reacted with ethanol (C2H5OH), often in the presence of a non-nucleophilic base like pyridine or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: General pathway for fibrate synthesis from the acyl chloride.
This same intermediate is also pivotal in the synthesis of other fibrates like Fenofibrate, which involves reaction with different precursors but often relies on the reactivity of this acyl chloride or its parent acid.[6][7]
Safety, Handling, and Storage
As an acyl chloride, this compound is a reactive and hazardous compound that must be handled with appropriate precautions.
-
Hazards: The compound is classified as a skin, eye, and respiratory irritant.[1] It is corrosive and reacts violently with water and other protic solvents (like alcohols) in a highly exothermic reaction, releasing corrosive HCl gas.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.[8]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like bases, alcohols, and oxidizing agents.
Conclusion
This compound is a compound of significant industrial importance, primarily serving as a cornerstone intermediate in the synthesis of lipid-lowering fibrate drugs. Its well-defined synthesis from its parent carboxylic acid and its high reactivity make it an invaluable tool for pharmaceutical chemists. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for its safe and effective use in research and drug development.
References
- 1. This compound | C10H10Cl2O2 | CID 2781312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of A Series of Clofibrate Drugs – Oriental Journal of Chemistry [orientjchem.org]
- 4. 2-(4-Chlorophenoxy)-2-methylpropionic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 7. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
Technical Guide: Elucidation of the Molecular Weight of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride
An In-depth Analysis for Chemical Research and Development Professionals
Abstract: This technical guide provides a comprehensive examination of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride, a reactive chemical intermediate of significant interest in the pharmaceutical and agrochemical sectors. The central focus of this document is the precise determination, verification, and practical implications of its molecular weight. We will delve into its chemical identity, physicochemical properties, theoretical calculations, and empirical verification methodologies. Furthermore, this guide contextualizes the compound's relevance by exploring its synthetic pathways and inherent safety considerations, offering a holistic resource for researchers, scientists, and drug development professionals.
Chemical Identity and Molecular Structure
This compound is an acyl chloride characterized by a core 2-methylpropanoic acid structure, modified with a 4-chlorophenoxy group at the C2 position. This structure renders it a valuable bifunctional reagent. Its key identifiers are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 5542-60-9 | Santa Cruz Biotechnology[2] |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ | PubChem[1] |
| Synonyms | p-chlorophenoxyisobutyryl chloride, 2-(4-chlorophenoxy)-2-methylpropionyl chloride | PubChem[1] |
The molecule's architecture combines a stable ether linkage with a highly reactive acyl chloride group, making it a versatile building block in organic synthesis.
Caption: Workflow for empirical verification of molecular weight via HRMS.
Synthesis Context and Applications
This compound is not typically found in nature; it is synthesized for specific applications. Its primary route of synthesis involves the chlorination of its corresponding carboxylic acid, 2-(4-Chlorophenoxy)-2-methylpropionic acid (also known as clofibric acid). [3][4]This precursor acid is notable for its use in synthesizing herbicides and as a key intermediate in pharmaceutical development. [4] Protocol: Synthesis of this compound
This reaction is a standard conversion of a carboxylic acid to an acyl chloride.
-
Setup: A flame-dried, three-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents: 2-(4-Chlorophenoxy)-2-methylpropionic acid (1.0 eq) is dissolved in a dry, inert solvent such as dichloromethane (DCM) or toluene.
-
Reaction: Thionyl chloride (SOCl₂) (approx. 1.2-1.5 eq) is added dropwise to the solution at 0 °C. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.
-
Progression: The mixture is allowed to warm to room temperature and then gently refluxed until the evolution of HCl and SO₂ gas ceases (typically 1-3 hours).
-
Workup: The reaction mixture is cooled, and the excess solvent and thionyl chloride are removed under reduced pressure (rotary evaporation).
-
Purification: The crude product is purified by vacuum distillation to yield the pure acyl chloride.
Caption: General synthesis pathway from the parent carboxylic acid.
Safety and Handling
As an acyl chloride, this compound is reactive and requires careful handling in a well-ventilated fume hood.
-
Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [1]* Reactivity: It reacts exothermically with water, alcohols, and other nucleophiles to release corrosive hydrogen chloride (HCl) gas. All glassware must be scrupulously dried before use.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves, is mandatory.
Conclusion
The molecular weight of this compound is definitively established as 233.09 g/mol , with a corresponding monoisotopic mass of 232.0057849 Da. This value is supported by theoretical calculations based on its molecular formula, C₁₀H₁₀Cl₂O₂, and is readily verifiable using high-resolution mass spectrometry. Understanding this fundamental property is essential for the compound's use as a key intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Due to its reactive nature, strict adherence to safety protocols is imperative during its handling and use.
References
-
PubChem Compound Summary for CID 2781312, this compound. National Center for Biotechnology Information. [Link]
-
A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. ResearchGate. [Link]
-
This compound (C10H10Cl2O2). PubChemLite. [Link]
Sources
An In-Depth Technical Guide to 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride: Synthesis, Characterization, and Applications in Drug Development
This guide provides a comprehensive technical overview of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride, a key intermediate in the synthesis of various organic molecules, particularly within the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a detailed synthesis protocol, analytical characterization, and its role in the development of therapeutic agents.
Introduction and Core Molecular Attributes
This compound, also known as p-chlorophenoxyisobutyryl chloride, is a reactive acyl chloride derivative of clofibric acid.[1] Its structure features a 4-chlorophenoxy group linked to a dimethyl acetyl chloride moiety. This unique combination of a stable aromatic ether and a reactive acyl chloride functional group makes it a valuable building block in organic synthesis.
The presence of the acyl chloride group allows for facile reactions with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form corresponding esters, amides, and thioesters. This reactivity is central to its utility in constructing more complex molecular architectures, particularly in the synthesis of fibrate drugs and their analogs.[2][3]
Structural Representation
The structural formula of this compound is presented below.
Caption: 2D Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing reaction conditions, purification procedures, and for safe handling and storage.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 5542-60-9 | [4] |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [1] |
| Molecular Weight | 233.09 g/mol | [1] |
| Appearance | Not specified, likely a liquid | - |
| Boiling Point | 120 °C | [5] |
| Monoisotopic Mass | 232.00578 Da | [6] |
| Predicted XlogP | 3.6 | [6] |
Synthesis and Purification
The most common and efficient method for the synthesis of this compound is the reaction of its corresponding carboxylic acid, 2-(4-chlorophenoxy)-2-methylpropanoic acid (clofibric acid), with a chlorinating agent.[3] Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically employed for this conversion due to their high reactivity and the formation of gaseous byproducts that are easily removed from the reaction mixture.
Synthesis Workflow
The overall synthetic pathway is a two-step process starting from 4-chlorophenol.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 2-(4-chlorophenoxy)-2-methylpropanoic acid.
Materials:
-
2-(4-chlorophenoxy)-2-methylpropanoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.
-
Charging the Flask: Add 2-(4-chlorophenoxy)-2-methylpropanoic acid (e.g., 21.4 g, 0.1 mol) and anhydrous toluene (e.g., 100 mL) to the flask.
-
Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (e.g., 14.3 g, 8.8 mL, 0.12 mol) to the suspension at room temperature. The addition should be done cautiously as the reaction can be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Removal of Excess Reagent and Solvent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene by distillation under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to yield a clear liquid.
Note: This is a general procedure and may require optimization based on the scale of the reaction and available equipment. All operations should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of thionyl chloride and the evolved gases.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl protons. The aromatic protons on the chlorophenoxy ring will appear as two doublets in the range of δ 6.8-7.3 ppm.[7] The two equivalent methyl groups will give a sharp singlet at approximately δ 1.6-1.7 ppm.[7] The integration of these signals should correspond to a 4:6 ratio (aromatic:methyl).
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. Distinct signals are expected for the carbonyl carbon of the acyl chloride (around 170-175 ppm), the quaternary carbon attached to the oxygen and the two methyl groups, the aromatic carbons, and the methyl carbons. The chemical shifts of the aromatic carbons will be influenced by the chlorine and oxygen substituents.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the acyl chloride group, typically found in the region of 1780-1815 cm⁻¹. Other characteristic absorptions will include C-O stretching for the ether linkage and C-Cl stretching for the aromatic chloride.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 232 (for the ³⁵Cl isotopes) and a characteristic M+2 peak at m/z 234 due to the presence of two chlorine atoms.[6] Fragmentation patterns will likely involve the loss of a chlorine radical and the cleavage of the acyl group.
Applications in Drug Development
This compound serves as a critical intermediate in the synthesis of a variety of pharmacologically active compounds, most notably the fibrate class of lipid-lowering agents.[2][3]
Synthesis of Fibrates
Fibrates, such as fenofibrate, are widely used in the treatment of hyperlipidemia. The synthesis of fenofibrate involves the esterification of fenofibric acid, which can be prepared from this compound.[2] The acyl chloride's high reactivity allows for efficient ester formation with isopropanol under mild conditions.
Caption: General reaction scheme for the use of the acyl chloride.
Development of Novel Therapeutic Agents
Beyond fibrates, this acyl chloride is a versatile reagent for creating libraries of novel compounds for drug discovery.[8][9] By reacting it with various alcohols, amines, and other nucleophiles, medicinal chemists can generate a diverse set of molecules for screening against various biological targets. For instance, derivatives of clofibric acid have been investigated for their effects on chloride ion channels, highlighting the potential for this chemical scaffold in developing treatments for channelopathies.[9] The ease of derivatization using this compound facilitates structure-activity relationship (SAR) studies, which are fundamental to optimizing lead compounds in the drug development process.[]
Safety and Handling
This compound is a reactive and potentially hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is expected to be corrosive and a lachrymator, causing severe irritation to the skin, eyes, and respiratory tract.[1] It will react violently with water and other protic solvents to release corrosive hydrogen chloride gas.
-
Handling: All manipulations should be performed in a certified chemical fume hood.[11][12][13] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[14][15]
-
Storage: The compound should be stored in a cool, dry, well-ventilated area, away from moisture and incompatible materials such as alcohols, amines, and strong bases.[11][12] It should be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[15]
-
Disposal: Waste material should be treated as hazardous and disposed of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug development. Its well-defined reactivity, stemming from the acyl chloride functional group, allows for the efficient construction of a wide range of molecules, including the important class of fibrate drugs. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in research and industrial settings. This guide provides a solid foundation for scientists and researchers working with this important compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]
-
Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Link]
- Google Patents.
-
Haq, W., et al. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. PMC. [Link]
-
International Labour Organization. International Chemical Safety Cards: ACETYL CHLORIDE. [Link]
-
PubChemLite. This compound (C10H10Cl2O2). [Link]
-
Pusch, M., et al. Molecular requisites for drug binding to muscle CLC-1 and renal CLC-K channel revealed by the use of phenoxy-alkyl derivatives of 2-(p-chlorophenoxy)propionic acid. Molecular pharmacology. [Link]
-
Protheragen. Chemical Intermediates: The Building Blocks of Pharmaceutical Innovation. [Link]
-
Pusch, M., et al. Molecular requisites for drug binding to muscle CLC-1 and renal CLC-K channel revealed by the use of phenoxy-alkyl derivatives of 2-(p-chlorophenoxy)propionic acid. Molecular Pharmacology. [Link]
Sources
- 1. This compound | C10H10Cl2O2 | CID 2781312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 3. Clofibrate synthesis - chemicalbook [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound CAS#: 5542-60-9 [m.chemicalbook.com]
- 6. PubChemLite - this compound (C10H10Cl2O2) [pubchemlite.lcsb.uni.lu]
- 7. 2-(4-Chlorophenoxy)-2-methylpropionic acid synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. Molecular requisites for drug binding to muscle CLC-1 and renal CLC-K channel revealed by the use of phenoxy-alkyl derivatives of 2-(p-chlorophenoxy)propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. wcu.edu [wcu.edu]
- 13. chemos.de [chemos.de]
- 14. ACETYL CHLORIDE [training.itcilo.org]
- 15. fishersci.com [fishersci.com]
starting materials for 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride synthesis.
An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride
Introduction
This compound, an important acyl chloride, serves as a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its molecular structure, featuring a reactive acyl chloride group, makes it a valuable building block for creating ester and amide linkages. Notably, it is a direct precursor to fibrate drugs, a class of lipid-lowering agents. The synthesis of this compound is a multi-step process that begins with readily available commodity chemicals. This guide provides a detailed examination of the synthetic pathways, focusing on the core starting materials and the chemical logic that underpins the transformation to the final product.
The overall synthesis can be logically dissected into two primary stages:
-
Formation of the Carboxylic Acid Precursor : The synthesis of 2-(4-Chlorophenoxy)-2-methylpropanoic acid (commonly known as clofibric acid), the immediate precursor to the target acyl chloride.[1][2][3]
-
Conversion to the Acyl Chloride : The final chlorination step that transforms the carboxylic acid into the more reactive this compound.[4][5]
This document will explore the fundamental starting materials and methodologies for both stages, providing field-proven insights for researchers, scientists, and professionals in drug development.
Part I: Synthesis of the Key Intermediate: 2-(4-Chlorophenoxy)-2-methylpropanoic Acid (Clofibric Acid)
The creation of the clofibric acid backbone is the crucial first phase of the synthesis. There are two well-established and industrially significant routes to achieve this, each starting from different fundamental materials.
Route A: The Condensation of 4-Chlorophenol, Acetone, and Chloroform
This one-pot synthesis is a highly efficient method for constructing the clofibric acid molecule. It relies on the condensation of three simple, inexpensive, and widely available starting materials.[6][7]
Core Starting Materials:
-
4-Chlorophenol : Provides the chlorophenoxy moiety.
-
Acetone : Serves as the source of the isobutyrate backbone (the 2-methylpropanoic group).
-
Chloroform : Acts as the carbon source for the carboxylic acid group.
Reaction Principle: The reaction is typically conducted in the presence of a strong alkali, such as sodium hydroxide or potassium hydroxide, which facilitates the condensation process.[7] While the exact mechanism is complex, it is understood to proceed through the formation of dichlorocarbene from chloroform under basic conditions, which then reacts with the other components. This method is advantageous due to its convergence and use of low-cost starting materials.
Route B: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and versatile method for forming ether linkages.[8][9] In this context, it is used to couple the 4-chlorophenol unit with a pre-formed isobutyrate fragment.
Core Starting Materials:
-
4-Chlorophenol : The source of the aromatic ether component.
-
An α-halo isobutyrate derivative : This is typically an ester, such as Ethyl 2-bromo-2-methylpropanoate .[7]
Reaction Principle: This reaction proceeds via an SN2 mechanism.[8] First, the phenolic proton of 4-chlorophenol is removed by a base (e.g., potassium carbonate, sodium hydroxide) to form the highly nucleophilic 4-chlorophenoxide ion. This ion then attacks the electrophilic carbon of the ethyl 2-bromo-2-methylpropanoate, displacing the bromide leaving group to form an ether linkage.[8][9]
Since this route yields an ester, a subsequent hydrolysis step is required. The resulting ethyl 2-(4-chlorophenoxy)-2-methylpropionate is treated with a base like lithium hydroxide or sodium hydroxide, followed by acidic workup, to cleave the ester and yield the final carboxylic acid, clofibric acid.[10]
Workflow for Clofibric Acid Synthesis
Caption: Synthesis routes to the clofibric acid intermediate.
Part II: Conversion of Clofibric Acid to this compound
The final step in the synthesis is the conversion of the carboxylic acid functional group into a more reactive acyl chloride. This is a standard and highly effective transformation in organic chemistry.
Core Starting Material:
-
2-(4-Chlorophenoxy)-2-methylpropanoic acid (Clofibric Acid) : The product from Part I.
Primary Chlorinating Agents & Methodologies: The choice of chlorinating agent is critical and depends on the desired reaction conditions and scale.
| Chlorinating Agent | Typical Conditions | Byproducts | Key Advantages |
| Thionyl Chloride (SOCl₂) | Neat or in a non-protic solvent, often refluxed.[11] | SO₂(g), HCl(g) | Gaseous byproducts are easily removed, simplifying purification.[12][13] |
| Oxalyl Chloride ((COCl)₂) | Non-protic solvent (e.g., DCM) with catalytic DMF.[11][14] | CO₂(g), CO(g), HCl(g) | Milder conditions than SOCl₂, useful for sensitive substrates. |
| Phosphorus Pentachloride (PCl₅) | Typically reacted in the cold without solvent. | POCl₃, HCl(g) | A powerful reagent, but the liquid byproduct (POCl₃) requires separation.[12] |
Reaction Principle: All these reagents work by converting the hydroxyl group of the carboxylic acid into a good leaving group, which is subsequently displaced by a chloride ion.[4] With thionyl chloride, for example, the carboxylic acid attacks the sulfur atom, and after a series of steps, the intermediate collapses, releasing sulfur dioxide and hydrogen chloride gas, leaving the desired acyl chloride.[13]
Detailed Experimental Protocol: Chlorination using Thionyl Chloride
-
Setup : In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), place 2-(4-Chlorophenoxy)-2-methylpropanoic acid (1.0 eq).
-
Reagent Addition : Cautiously add an excess of thionyl chloride (SOCl₂) (approx. 2-3 eq), either neat or in an inert solvent like dichloromethane.[11]
-
Reaction : Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases. The progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Workup : Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and any solvent under reduced pressure.
-
Purification : The crude this compound is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation.
Workflow for Acyl Chloride Formation
Caption: Final conversion to the target acyl chloride.
Conclusion
The synthesis of this compound is a well-defined process rooted in fundamental organic reactions. The primary starting materials—4-chlorophenol, acetone, chloroform, and α-halo isobutyrate derivatives—are readily available and economically viable. Researchers can choose between a convergent one-pot condensation or a more stepwise Williamson ether synthesis to produce the key clofibric acid intermediate. The final conversion to the acyl chloride is a standard transformation, with thionyl chloride being a particularly effective and common reagent due to the convenient removal of its gaseous byproducts. A thorough understanding of these pathways and starting materials is essential for the efficient and scalable production of this valuable chemical intermediate.
References
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
ReactionWeb.io. (n.d.). Conversion of Carboxylic Acids to Acyl Chlorides using Thionyl Chloride. Retrieved from [Link]
-
Ashnagar, A., Naseri, N. G., & Eghlimi, K. P. (2007). Synthesis of A Series of Clofibrate Drugs. Oriental Journal of Chemistry, 23(2). Retrieved from [Link]
-
ResearchGate. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]
-
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
YouTube. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
-
University of Calgary. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Truman State University. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of clofibrate drug intermediate p-chlorophenol.
-
Blogger. (2012). Laboratory Synthesis Of Clofibrate. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]
-
PubChem. (n.d.). Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, ethyl ester, calcium salt. Retrieved from [Link]
-
National Institutes of Health. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). A new synthesis of fenofibrate.
-
Patsnap. (n.d.). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Retrieved from [Link]
-
Wikipedia. (n.d.). Clofibric acid. Retrieved from [Link]
-
Cheméo. (n.d.). Clofibric Acid. Retrieved from [Link]
-
XINDAO. (n.d.). Wholesale Clofibricacid CAS:882-09-7. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Clofibric Acid - LKT Labs [lktlabs.com]
- 3. Clofibric acid - Wikipedia [en.wikipedia.org]
- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. reactionweb.io [reactionweb.io]
- 6. Synthesis of A Series of Clofibrate Drugs – Oriental Journal of Chemistry [orientjchem.org]
- 7. Clofibrate synthesis - chemicalbook [chemicalbook.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. 2-(4-Chlorophenoxy)-2-methylpropionic acid synthesis - chemicalbook [chemicalbook.com]
- 11. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Electrophilicity of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride Carbonyl Carbon
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of a Reactive Carbonyl in Fibrate Synthesis
2-(4-Chlorophenoxy)-2-methylpropanoyl chloride is a key intermediate in the synthesis of fibrates, a class of drugs effective in treating hypertriglyceridemia and hypercholesterolemia.[1][2] The reactivity of this acyl chloride, and specifically the electrophilicity of its carbonyl carbon, is a critical determinant of its efficacy in the synthesis of drugs like fenofibrate and clofibrate.[1][3] This guide provides a detailed analysis of the structural and electronic factors that govern the reactivity of this pivotal molecule.
The carbonyl group (C=O) is inherently polarized, with the carbon atom bearing a partial positive charge, making it an electrophile susceptible to nucleophilic attack.[4][5] The magnitude of this positive charge, and thus the electrophilicity, is modulated by the nature of the substituents attached to the carbonyl carbon.[4][6][7] In the case of this compound, a complex interplay of inductive, resonance, and steric effects dictates the reactivity of the carbonyl carbon.
Deconstructing the Electrophilicity: A Multifactorial Analysis
The high reactivity of acyl chlorides, including this compound, stems from the powerful electron-withdrawing nature of the chlorine atom attached to the carbonyl group.[8][9] This inductive effect significantly enhances the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[8][10][11]
Key Factors Influencing Carbonyl Carbon Electrophilicity:
-
Inductive Effects: The primary driver of the high electrophilicity is the strong negative inductive effect (-I) of the chlorine atom directly attached to the carbonyl group. This effect powerfully withdraws electron density from the carbonyl carbon, increasing its partial positive charge and, consequently, its reactivity towards nucleophiles.[8][9][11] Furthermore, the chlorine atom on the phenoxy ring also contributes a weaker -I effect, further enhancing the electrophilicity.
-
Resonance Effects: While the chlorine atom attached to the carbonyl has lone pairs that could theoretically participate in resonance and donate electron density to the carbonyl carbon, this effect is minimal. The poor overlap between the 3p orbital of chlorine and the 2p orbital of carbon makes resonance donation inefficient.[9][11] The oxygen atom of the phenoxy group, however, can donate a lone pair through resonance, which would slightly decrease the electrophilicity of the carbonyl carbon. However, the strong inductive effects of the two chlorine atoms are the dominant factors.
-
Steric Hindrance: The presence of two methyl groups on the alpha-carbon introduces significant steric bulk around the carbonyl carbon.[10] This steric hindrance can impede the approach of nucleophiles, potentially slowing down the reaction rate.[10][12] The 4-chlorophenoxy group also contributes to the steric crowding. The balance between the high electronic activation and steric hindrance is a key aspect of this molecule's reactivity profile.
-
Leaving Group Ability: The chloride ion is an excellent leaving group, which facilitates the nucleophilic acyl substitution reaction.[13][14] Once the nucleophile attacks the carbonyl carbon and forms a tetrahedral intermediate, the expulsion of the stable chloride ion is rapid, driving the reaction forward.[14]
Visualizing the Interplay of Electronic and Steric Effects
The following diagram illustrates the key electronic and steric factors influencing the electrophilicity of the carbonyl carbon in this compound.
Caption: Interplay of electronic and steric effects on the carbonyl carbon.
Experimental Assessment of Electrophilicity: A Comparative Kinetic Study
To empirically quantify the electrophilicity of the carbonyl carbon in this compound, a comparative kinetic study can be designed. This involves reacting the acyl chloride with a standard nucleophile and comparing its reaction rate to that of other acyl chlorides with varying electronic and steric properties.
Experimental Protocol: Comparative Ethanolysis of Acyl Chlorides
Objective: To determine the relative rates of reaction of different acyl chlorides with ethanol, providing a quantitative measure of their carbonyl electrophilicity.
Materials:
-
This compound
-
Acetyl chloride (for comparison)
-
Pivaloyl chloride (for steric hindrance comparison)
-
Anhydrous ethanol
-
Anhydrous non-polar solvent (e.g., hexane)
-
Pyridine (to neutralize the HCl byproduct)
-
Gas chromatography-mass spectrometry (GC-MS) instrument
Procedure:
-
Reaction Setup: In separate, dry, temperature-controlled reaction vessels, prepare equimolar solutions of each acyl chloride in the anhydrous non-polar solvent.
-
Initiation: At time zero, inject an equimolar amount of anhydrous ethanol and a slight excess of pyridine into each reaction vessel simultaneously.
-
Sampling: At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquots by adding a large excess of cold water.
-
Extraction: Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analysis: Analyze the extracted samples using GC-MS to determine the concentration of the ester product and the remaining acyl chloride.
-
Data Analysis: Plot the concentration of the product versus time for each reaction. The initial slope of this curve will be proportional to the initial reaction rate.
Experimental Workflow Diagram
Caption: Workflow for the comparative kinetic study.
Predicted Outcomes and Data Interpretation
The expected outcome of this experiment is that this compound will exhibit a high reaction rate, though likely slower than the less sterically hindered acetyl chloride. Pivaloyl chloride, with its bulky tert-butyl group, is expected to have the slowest reaction rate.
Table 1: Predicted Relative Reaction Rates
| Acyl Chloride | Key Structural Features | Predicted Relative Rate |
| Acetyl chloride | Minimal steric hindrance, strong inductive effect | Very High |
| This compound | Significant steric hindrance, strong inductive effects | High |
| Pivaloyl chloride | Very high steric hindrance, moderate inductive effect | Low |
This data will provide a clear, quantitative ranking of the electrophilicity of the carbonyl carbons in these molecules, highlighting the balance between electronic activation and steric hindrance.
Conclusion: A Highly Reactive yet sterically influenced Electrophile
The carbonyl carbon of this compound is a highly electrophilic center, primarily due to the potent inductive electron withdrawal by the acyl chloride group. This inherent reactivity is essential for its role in the efficient synthesis of fibrate drugs. However, the significant steric hindrance posed by the two alpha-methyl groups and the 4-chlorophenoxy moiety modulates this reactivity, influencing reaction kinetics and necessitating careful consideration of reaction conditions. Understanding this delicate balance between electronic and steric factors is paramount for optimizing synthetic routes and for the development of novel therapeutic agents.
References
- Vertex AI Search. Reactions of Carbonyl Compounds | Solubility of Things.
- Vertex AI Search. Electronic effects on the reactivity of cross-conjugated carbonyl systems with Fe2(CO)9.
- BrainKart. Aldehydes and ketones: Electronic and steric effects. (2018-02-18).
- Vertex AI Search. RELATIVE REACTIVITY OF CARBONYLS.
- Chemistry LibreTexts. 13.5: Reactivity of the Carbonyl Group: Mechanisms of Addition. (2019-12-30).
- Vertex AI Search. Influence of Steric Hindrance on the Reaction of Acid Chlorides with Alcohols.
- Study Mind. Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry).
- Reddit. Why is central carbon of an acyl halide more electrophilic than carbon of carboxylic acid? (2024-07-28).
- OpenOChem Learn. Electrophilicity of Carboxylic Acids Derivatives.
- Google Patents. US8445715B2 - Method of synthesizing fenofibrate.
- ChemicalBook. Clofibrate synthesis.
- Chemguide. an introduction to acyl chlorides (acid chlorides).
- YouTube. 08.05 Overview of Acylation Reactions and Acyl Chlorides. (2019-07-29).
- PMC - NIH. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023-12-23).
- ChemicalBook. This compound synthesis.
- Der Pharma Chemica. Synthesis and characterization of potential impurities in Fenofibrate drug substance.
- PMC - PubMed Central - NIH. Chemistory of Fibrates.
- chemrevise. Acyl Chlorides and Acid Anhydrides.
Sources
- 1. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 2. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clofibrate synthesis - chemicalbook [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scielo.br [scielo.br]
- 7. brainkart.com [brainkart.com]
- 8. studymind.co.uk [studymind.co.uk]
- 9. Electrophilicity of Carboxylic Acids Derivatives. | OpenOChem Learn [learn.openochem.org]
- 10. idc-online.com [idc-online.com]
- 11. chemrevise.org [chemrevise.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. youtube.com [youtube.com]
A Technical Guide to the Reactive Features of the Acyl Chloride Group in 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride
Executive Summary
2-(4-Chlorophenoxy)-2-methylpropanoyl chloride, a key intermediate in the synthesis of fibrate-class drugs, possesses a highly reactive acyl chloride functional group that dictates its synthetic utility.[1][2] This guide provides an in-depth analysis of the core reactive features of this molecule, focusing on the interplay between electronic and steric factors that govern its behavior. We will explore the fundamental mechanism of nucleophilic acyl substitution, detailing its application in critical transformations such as esterification and amidation. Furthermore, the role of this compound as an electrophile in Friedel-Crafts acylation will be examined. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding and utilizing this versatile reagent.
Molecular Architecture: Understanding the Source of Reactivity
The reactivity of this compound is not solely defined by the acyl chloride group but is a concert of its entire molecular structure. A nuanced understanding of both the functional group and its neighboring substituents is critical for predicting its chemical behavior and optimizing reaction conditions.
The Acyl Chloride Moiety: An Activated Electrophile
The acyl chloride functional group is one of the most reactive derivatives of carboxylic acids.[3] This heightened reactivity stems from two primary electronic factors:
-
Inductive Effect: The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms strongly withdraw electron density, rendering the carbonyl carbon significantly electron-deficient (electrophilic) and highly susceptible to attack by nucleophiles.[4]
-
Excellent Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making it very stable on its own.[5]
This combination of a highly electrophilic center and a superb leaving group makes nucleophilic acyl substitution reactions with acyl chlorides both rapid and often irreversible.[3]
Steric and Electronic Influences of the Molecular Framework
Beyond the acyl chloride group itself, the rest of the molecule exerts significant influence:
-
Steric Hindrance: The two methyl groups attached to the alpha-carbon (the carbon adjacent to the carbonyl) create considerable steric bulk. This hinders the approach of nucleophiles to the electrophilic carbonyl carbon.[6][7] Consequently, reaction rates may be slower compared to less hindered acyl chlorides like acetyl chloride, and bulkier nucleophiles may react sluggishly or not at all. This steric effect is a critical consideration in experimental design.[8]
-
Electronic Effects of the 4-Chlorophenoxy Group: The substituent on the alpha-carbon, a 4-chlorophenoxy group, modulates the electrophilicity of the carbonyl carbon through a combination of effects. The ether oxygen can donate electron density via resonance, slightly deactivating the carbonyl group. Conversely, the electronegative oxygen and the chlorine on the phenyl ring exert an electron-withdrawing inductive effect, which can enhance its reactivity.[6] The net result of these competing effects contributes to the overall reactivity profile of the molecule.
The Cornerstone Reaction: Nucleophilic Acyl Substitution
The most prominent reactive feature of this compound is its propensity to undergo nucleophilic acyl substitution. This reaction proceeds via a well-established two-step addition-elimination mechanism.[3][9]
-
Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O double bond. The electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.[9]
-
Elimination: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in doing so, expels the best leaving group, the chloride ion.[5][9]
Caption: General mechanism of nucleophilic acyl substitution.
Key Substitution Reactions and Protocols
The versatility of the acyl chloride group allows for the synthesis of a wide array of carboxylic acid derivatives.
| Nucleophile (Nu-H) | Product Class | Significance |
| Water (H₂O) | Carboxylic Acid | Often an undesired side reaction. Highlights the need for anhydrous conditions.[4][10] |
| Alcohol (R'-OH) | Ester | Crucial for synthesizing fibrate drugs like Fenofibrate.[1][11] |
| Ammonia (NH₃) | Primary Amide | Synthesis of primary amides. |
| Primary Amine (R'-NH₂) | Secondary Amide | Formation of N-substituted amides. |
This protocol describes a general procedure for synthesizing an ester, a cornerstone reaction in the production of fibrate drugs. The use of a non-nucleophilic base like triethylamine (TEA) or pyridine is critical to neutralize the HCl byproduct, which could otherwise protonate the alcohol or catalyze side reactions.[12]
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the desired alcohol (1.0 eq.) and anhydrous dichloromethane (DCM) as the solvent.
-
Base Addition: Add triethylamine (1.1 eq.) to the solution and cool the flask to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.05 eq.) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred alcohol/base mixture over 20-30 minutes. Causality: Slow addition prevents a rapid exotherm and minimizes side reactions.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester via column chromatography on silica gel.
Caption: Experimental workflow for ester synthesis.
This protocol outlines the synthesis of an N-substituted (secondary) amide using a primary amine as the nucleophile. The principles are similar to esterification, employing a base to scavenge the HCl byproduct.[13]
Step-by-Step Methodology:
-
Setup: In a flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous THF. Cool the solution to 0°C.
-
Acylation: Slowly add a solution of this compound (1.05 eq.) in anhydrous THF.
-
Reaction: Stir the mixture at room temperature for 3-6 hours.
-
Workup and Purification: Quench with water and extract the product with ethyl acetate. Wash the organic layer with dilute acid and brine, dry over magnesium sulfate, and concentrate. The crude amide can be purified by recrystallization or column chromatography.
Friedel-Crafts Acylation: C-C Bond Formation
Beyond substitution reactions, this compound can act as an electrophile in Friedel-Crafts acylation to form new carbon-carbon bonds with aromatic rings.[14][15] This reaction is a powerful method for synthesizing aryl ketones.
The mechanism requires a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating its departure and forming a highly reactive, resonance-stabilized acylium ion.[16] This potent electrophile is then attacked by an electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the ketone product.[14]
Caption: Mechanism of Friedel-Crafts Acylation.
Protocol 3.1: Friedel-Crafts Acylation of Anisole
This protocol provides a representative procedure for the acylation of an activated aromatic ring like anisole.
Step-by-Step Methodology:
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM). Cool to 0°C.
-
Reagent Addition: In a separate flask, dissolve anisole (1.0 eq.) and this compound (1.1 eq.) in anhydrous DCM.
-
Reaction: Add the anisole/acyl chloride solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0°C. After addition, allow the mixture to stir at room temperature for 4-8 hours.
-
Workup: Carefully quench the reaction by pouring it over crushed ice containing concentrated HCl. Causality: The acid hydrolyzes the aluminum complexes and neutralizes any remaining catalyst.
-
Purification: Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate. Purify the resulting aryl ketone by column chromatography.
Safety and Handling: A Critical Overview
Acyl chlorides are hazardous reagents that demand stringent safety protocols.[17] this compound is no exception.
-
Moisture Sensitivity: It reacts vigorously with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas and 2-(4-chlorophenoxy)-2-methylpropanoic acid.[4][17][18] All reactions must be conducted under anhydrous conditions using a dry solvent and an inert atmosphere (e.g., nitrogen or argon).[12][18]
-
Corrosivity: The compound and its hydrolysis products are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[17][19]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Mandatory PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[17][18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, alcohols, bases, and amines.[18][20]
Conclusion
The reactivity of this compound is dominated by the electrophilic nature of its acyl chloride group. This feature is skillfully harnessed in nucleophilic acyl substitution reactions to generate esters and amides, which are pivotal in pharmaceutical synthesis. The steric hindrance from the gem-dimethyl groups on the alpha-carbon provides a moderating influence on its reactivity, a factor that must be considered during reaction design. Furthermore, its utility extends to C-C bond formation via Friedel-Crafts acylation. A thorough understanding of these reactive principles, coupled with strict adherence to safety protocols, enables chemists to effectively and safely utilize this important synthetic intermediate.
References
-
Crunch Chemistry. (2024). Nucleophilic acyl substitution in acyl chlorides and acid anhydrides. [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
Chemistry LibreTexts. (2019). 13.1.1: "Nucleophilic Acyl Substitution". [Link]
-
Chemguide. (n.d.). Nucleophilic addition / elimination in the reactions of acyl chlorides. [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
-
Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. [Link]
-
LinkedIn. (n.d.). Emergency Response Plan for Acyl Chloride. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. [Link]
-
PubMed. (2009). Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides. [Link]
-
National Institutes of Health (NIH). (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. [Link]
-
Oriental Journal of Chemistry. (2007). Synthesis of A Series of Clofibrate Drugs. [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]
-
ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2023). (PDF) A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. [Link]
-
ACS Publications. (2009). Electronic and Steric Descriptors Predicting the Reactivity of Aralkyl Carboxylic Acid 1-β-O-Acyl Glucuronides. [Link]
-
Chemguide. (n.d.). Friedel-Crafts acylation of benzene. [Link]
-
National Institutes of Health (NIH). (n.d.). Chemistry of Fibrates. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
PubChem. (n.d.). This compound (C10H10Cl2O2). [Link]
-
PubChem. (n.d.). This compound | C10H10Cl2O2 | CID. [Link]
-
YouTube. (2019). Friedel-Crafts acylation. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Wiley Online Library. (n.d.). Synthesis of Amidation Agents and Their Reactivity in Condensation Reactions. [Link]
-
Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
ResearchGate. (n.d.). (PDF) Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid). [Link]
-
UNI ScholarWorks. (n.d.). The use of 2-Chlorophenoxyacetyl Chloride in the Preparation of Mixed Diacyl Derivatives of Ortho Aminophenols. [Link]
-
ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. [Link]
Sources
- 1. Synthesis of A Series of Clofibrate Drugs – Oriental Journal of Chemistry [orientjchem.org]
- 2. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. youtube.com [youtube.com]
- 6. Structure-activity relationships for the degradation reaction of 1-beta-O-acyl glucuronides. Part 3: Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 11. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.it [fishersci.it]
- 14. benchchem.com [benchchem.com]
- 15. Friedel-Crafts Acylation [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. nbinno.com [nbinno.com]
- 18. fishersci.com [fishersci.com]
- 19. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 20. chemos.de [chemos.de]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 2-(4-Chlorophenoxy)-2-methylpropanoyl Chloride in Modern Organic Synthesis
Abstract
2-(4-Chlorophenoxy)-2-methylpropanoyl chloride stands as a pivotal acylating agent in organic synthesis, prized for its role in constructing complex molecular architectures, most notably in the pharmaceutical industry. As the acid chloride derivative of 2-(4-chlorophenoxy)-2-methylpropionic acid, it offers a highly reactive electrophilic center for the efficient formation of ester and amide linkages. Its application is particularly prominent in the synthesis of fibrate-class drugs, such as Fenofibrate, which are crucial in managing hypercholesterolemia. This guide provides an in-depth exploration of the compound's synthetic utility, detailing reaction mechanisms, comprehensive experimental protocols, and critical safety considerations for its effective and safe implementation in a research and development setting.
Introduction: Chemical Profile and Synthetic Significance
This compound (CAS No: 5542-60-9) is a bifunctional organic molecule featuring a reactive acyl chloride group and a stable chlorophenoxy moiety.[1] Its structure is intrinsically linked to the fibrate family of therapeutic agents, making it an indispensable building block for medicinal chemists.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [1] |
| Molecular Weight | 233.09 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | p-chlorophenoxyisobutyryl chloride, Clofibroyl chloride | [1] |
The primary utility of this reagent stems from the high electrophilicity of the carbonyl carbon in the acyl chloride group. This reactivity facilitates nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, phenols, and amines, typically proceeding under mild conditions with high yields. The resulting ester or amide products incorporate the core structure of clofibric acid, a pharmacologically active metabolite.
Core Application: Synthesis of Fenofibrate
A flagship application of this compound is in the synthesis of Fenofibrate, an isopropyl ester of fenofibric acid. While several synthetic routes to Fenofibrate exist, including the Williamson ether synthesis followed by esterification, the acylation of a key phenol intermediate with the title compound represents a convergent and efficient strategy.[2][3] This section outlines a validated protocol for this transformation.
Synthetic Workflow: Esterification Pathway
The reaction involves the esterification of 4-chloro-4'-hydroxybenzophenone with this compound. The presence of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct, thereby driving the reaction equilibrium towards the product.
Caption: Workflow for Fenofibrate Synthesis via Acylation.
Detailed Experimental Protocol: Synthesis of Fenofibrate
Materials:
-
4-Chloro-4'-hydroxybenzophenone
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (or Triethylamine), freshly distilled
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Isopropanol
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chloro-4'-hydroxybenzophenone (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath. The base acts as a catalyst and an acid scavenger.
-
Acylation: Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture again to 0°C and quench by slowly adding 1 M HCl to neutralize excess pyridine. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine. The washes remove the pyridinium salt and any unreacted starting materials.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from hot isopropanol to afford Fenofibrate as a white crystalline solid.[2]
Reaction Mechanism: Nucleophilic Acyl Substitution
The esterification proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the phenolic oxygen of 4-chloro-4'-hydroxybenzophenone attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The base subsequently deprotonates the resulting oxonium ion to yield the final ester product and the pyridinium chloride salt.
Caption: Mechanism of Nucleophilic Acyl Substitution.
General Synthetic Protocols
The reactivity of this compound is not limited to the synthesis of Fenofibrate. It is a versatile reagent for introducing the 2-(4-chlorophenoxy)-2-methylpropanoyl moiety onto various scaffolds.
General Esterification of Alcohols
This protocol can be adapted for primary, secondary, and tertiary alcohols. The reactivity generally follows the order: primary > secondary >> tertiary, due to steric hindrance.
Procedure:
-
Dissolve the alcohol (1.0 eq) and a base (1.2 eq, e.g., triethylamine) in a suitable aprotic solvent (e.g., DCM, THF, or diethyl ether).
-
Cool the solution to 0°C.
-
Add this compound (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Perform an aqueous workup similar to the Fenofibrate protocol to remove the triethylammonium chloride salt and excess reagents.
-
Purify the resulting ester by column chromatography or distillation.
For sterically hindered alcohols, a more potent acylation catalyst, such as 4-dimethylaminopyridine (DMAP), may be required in catalytic amounts alongside the stoichiometric base.[4]
Table 2: Recommended Conditions for Esterification
| Substrate | Base | Catalyst (if needed) | Solvent | Typical Time |
| Primary Alcohol | Triethylamine | None | DCM | 1-3 h |
| Secondary Alcohol | Triethylamine | DMAP (0.1 eq) | DCM | 4-12 h |
| Phenol | Pyridine | None | DCM / Toluene | 2-6 h |
| Tertiary Alcohol | Pyridine | DMAP (0.2 eq) | Toluene, reflux | 12-24 h |
Preparation of the Reagent
This compound is typically prepared from its corresponding carboxylic acid, 2-(4-chlorophenoxy)-2-methylpropionic acid, using a standard chlorinating agent.
Synthesis from Carboxylic Acid
The conversion is most commonly achieved using oxalyl chloride or thionyl chloride (SOCl₂). The use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is often preferred due to the clean byproducts (CO, CO₂, HCl), which are all gaseous.[5]
Sources
- 1. This compound | C10H10Cl2O2 | CID 2781312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FR2918366A1 - NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE - Google Patents [patents.google.com]
- 3. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride as a Pivotal Intermediate in Fibrate Drug Synthesis
Abstract
This technical guide provides a comprehensive overview of 2-(4-chlorophenoxy)-2-methylpropanoyl chloride, a key reactive intermediate in the synthesis of fibrate-class hypolipidemic agents, notably Clofibrate. We will explore its physicochemical properties, delineate detailed, field-tested protocols for its synthesis from 2-(4-chlorophenoxy)-2-methylpropanoic acid, and its subsequent conversion to ethyl 2-(4-chlorophenoxy)-2-methylpropanoate (Clofibrate). Furthermore, this document elucidates the mechanistic role of fibrates in regulating lipid metabolism through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). This guide is intended for researchers and professionals in medicinal chemistry and drug development, offering both theoretical insights and practical, step-by-step methodologies.
Introduction: The Role of Fibrates and Their Synthesis
Fibrates are a class of amphipathic carboxylic acid drugs that have been a cornerstone in the management of dyslipidemia for several decades. They are particularly effective at lowering high serum triglycerides and, to a lesser extent, low-density lipoprotein (LDL) cholesterol, while concurrently raising high-density lipoprotein (HDL) cholesterol levels.[1][2] The therapeutic effects of fibrates are primarily mediated through their activation of PPARα, a nuclear receptor that modulates the transcription of multiple genes involved in fatty acid metabolism and lipoprotein synthesis.[1][2][3]
The synthesis of many fibrate drugs, such as Clofibrate, relies on the strategic use of reactive intermediates to build the characteristic phenoxyisobutyrate scaffold. This compound is a prime example of such an intermediate. Its high reactivity makes it an excellent acylating agent for the esterification step in the synthesis of Clofibrate.
This document will provide a detailed protocol for the laboratory-scale synthesis of this pivotal acyl chloride and its subsequent utilization in the synthesis of Clofibrate.
Physicochemical Properties & Safety Considerations
Physicochemical Data
| Property | This compound | 2-(4-Chlorophenoxy)-2-methylpropanoic acid |
| Synonyms | p-Chlorophenoxyisobutyryl chloride | Clofibric acid, α-(p-Chlorophenoxy)isobutyric acid |
| CAS Number | 5542-60-9[4] | 882-09-7 |
| Molecular Formula | C₁₀H₁₀Cl₂O₂[4] | C₁₀H₁₁ClO₃ |
| Molecular Weight | 233.09 g/mol [4] | 214.65 g/mol |
| Appearance | Presumed to be a liquid or low-melting solid | White solid |
| Melting Point | Not readily available | 120-122 °C |
Safety and Handling of Acyl Chlorides
Acyl chlorides, including this compound, are inherently reactive and require careful handling in a controlled laboratory environment.[5]
-
Corrosivity and Toxicity: Acyl chlorides are corrosive and toxic. Contact with skin, eyes, and the respiratory tract can cause severe irritation and burns.[6] All manipulations should be performed in a well-ventilated fume hood.
-
Moisture Sensitivity: They react vigorously with water and atmospheric moisture to produce the corresponding carboxylic acid and corrosive hydrogen chloride gas.[5][6] This necessitates the use of anhydrous solvents and inert atmospheric conditions (e.g., nitrogen or argon) during reactions.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat, is mandatory.[6]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from moisture, alcohols, and strong bases.[6]
Synthesis Protocols
Protocol 1: Synthesis of this compound
This protocol details the conversion of 2-(4-chlorophenoxy)-2-methylpropanoic acid to its corresponding acyl chloride using thionyl chloride. Thionyl chloride is a common and effective reagent for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.
Materials:
-
2-(4-Chlorophenoxy)-2-methylpropanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or another inert solvent like dichloromethane)
-
Round-bottom flask with a reflux condenser and gas outlet/trap
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 2-(4-chlorophenoxy)-2-methylpropanoic acid.
-
Under a fume hood, add an excess of thionyl chloride (approximately 2 molar equivalents) to the flask. Anhydrous toluene can be used as a solvent if necessary.
-
Gently heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain the reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Excess thionyl chloride and the solvent can be removed by distillation or under reduced pressure using a rotary evaporator. It is crucial to use a trap to protect the vacuum pump from corrosive vapors.
-
The resulting crude this compound is often used in the next step without further purification. If purification is required, vacuum distillation can be employed, though care must be taken due to the reactive nature of the product.
Causality Behind Experimental Choices:
-
Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride.
-
Reflux: Heating the reaction mixture to reflux increases the reaction rate, allowing the conversion to be completed in a reasonable timeframe.
-
Inert Conditions: While not always strictly necessary for this specific reaction, performing it under a dry atmosphere minimizes the hydrolysis of the acyl chloride product back to the carboxylic acid.
Protocol 2: Synthesis of Ethyl 2-(4-Chlorophenoxy)-2-methylpropanoate (Clofibrate)
This protocol outlines the esterification of the synthesized this compound with ethanol to produce Clofibrate. The high reactivity of the acyl chloride allows this reaction to proceed readily.
Materials:
-
Crude this compound from Protocol 1
-
Anhydrous ethanol
-
Anhydrous pyridine or triethylamine (optional, as an HCl scavenger)
-
Anhydrous diethyl ether or dichloromethane (as a solvent)
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in an anhydrous inert solvent such as diethyl ether or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous ethanol (approximately 1.1 molar equivalents) in the same anhydrous solvent to the cooled acyl chloride solution via the addition funnel. If using an HCl scavenger, it can be pre-mixed with the ethanol solution or added concurrently.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute aqueous HCl (to remove any remaining pyridine or triethylamine), saturated aqueous sodium bicarbonate (to neutralize any unreacted acyl chloride and HCl), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Clofibrate.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous ethanol and solvents is critical to prevent the hydrolysis of the acyl chloride.
-
Ice Bath: The initial cooling of the reaction mixture helps to control the exothermic reaction between the acyl chloride and ethanol.
-
Aqueous Workup: The series of washes in the workup procedure is designed to remove impurities and byproducts, leading to a purer final product.
Mechanism of Action: PPARα Activation
Fibrate drugs, the end-products of syntheses involving this compound, exert their therapeutic effects by acting as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] PPARα is a ligand-activated transcription factor that, upon binding to a fibrate, heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[3]
This binding event modulates the expression of numerous genes involved in lipid metabolism:
-
Increased Lipolysis: Fibrates increase the expression of lipoprotein lipase (LPL), an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDLs) and chylomicrons.[1][2]
-
Decreased Apolipoprotein C-III: They decrease the hepatic production of apolipoprotein C-III (ApoC-III), an inhibitor of LPL, further enhancing lipolysis.[1][2]
-
Increased HDL Cholesterol: Fibrates increase the expression of apolipoproteins A-I and A-II, which are major protein components of HDL, leading to increased HDL levels.[1][2][3]
-
Increased Fatty Acid Oxidation: They stimulate the cellular uptake and β-oxidation of fatty acids, reducing the substrate available for triglyceride synthesis.[1][2]
Characterization of Intermediates and Final Product
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy:
-
2-(4-Chlorophenoxy)-2-methylpropanoic acid: Will show a broad O-H stretch around 2500-3300 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹.
-
This compound: The broad O-H stretch will disappear, and the C=O stretch will shift to a higher wavenumber, typically around 1780-1815 cm⁻¹.
-
Clofibrate (Ethyl Ester): Will exhibit a C=O stretch characteristic of an ester, typically around 1735-1750 cm⁻¹, and C-O stretches.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework of the molecules. For Clofibrate, the appearance of signals corresponding to the ethyl group (a quartet and a triplet in the ¹H NMR) is a key diagnostic feature.
-
-
Mass Spectrometry (MS): Will provide the molecular weight of the compounds and fragmentation patterns that can aid in structure elucidation.
Visualizations
Caption: Synthesis pathway of Clofibrate.
Caption: Mechanism of action of fibrate drugs.
Conclusion
This compound is a highly valuable intermediate in the synthesis of fibrate drugs. Its facile preparation from the corresponding carboxylic acid and its high reactivity make it an ideal precursor for the construction of the final ester product. A thorough understanding of its handling, synthesis, and subsequent reactions, as detailed in these protocols, is essential for researchers in the field of medicinal chemistry. The biological significance of the resulting fibrate drugs, through their interaction with PPARα, underscores the importance of efficient and reliable synthetic routes to these therapeutic agents.
References
-
Staels, B., Dallongeville, J., Auwerx, J., Schoonjans, K., Leitersdorf, E., & Fruchart, J. C. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation, 98(19), 2088-2093.
-
Fruchart, J. C., Duriez, P., & Staels, B. (1999). Molecular mechanism of action of the fibrates. Journal de la Societe de Biologie, 193(1), 67-74.
-
Lefebvre, P., Chinetti, G., Fruchart, J. C., & Staels, B. (2006). Sorting out the roles of PPAR alpha in energy metabolism and vascular homeostasis. The Journal of clinical investigation, 116(3), 571-580.
-
PubChem. (n.d.). Clofibrate. National Center for Biotechnology Information. Retrieved from
-
PubChem. (n.d.). 2-(4-Chlorophenoxy)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from
-
ChemicalBook. (n.d.). Clofibrate synthesis. Retrieved from
-
MilliporeSigma. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Retrieved from
-
Ashnagar, A., Naseri, N. G., & Eghlimi, K. P. (2007). Synthesis of A Series of Clofibrate Drugs. Oriental Journal of Chemistry, 23(2).
-
Fiveable. (n.d.). Acid chlorides. Retrieved from
-
Organic Syntheses. (n.d.). N-METHYL-N-(PYRIDIN-4-YL)-2-(p-TOLYL)PROPANAMIDE. Retrieved from
-
Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of A Series of Clofibrate Drugs – Oriental Journal of Chemistry [orientjchem.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | C10H10Cl2O2 | CID 2781312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate;2-(trimethylazaniumyl)ethanolate | C17H28ClNO4 | CID 50915284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Esterification Using 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the esterification of alcohols using 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride. This acyl chloride is a key reagent in the synthesis of fibrate esters, a class of drugs used to modulate lipid levels. This guide details the underlying reaction mechanism, provides a robust step-by-step protocol, outlines critical safety procedures, and offers insights into the causality behind experimental choices to ensure reproducible and high-yield synthesis.
Introduction and Significance
This compound, also known as clofibroyl chloride, is a highly reactive derivative of clofibric acid.[1] Clofibric acid is the active metabolite of several fibrate drugs, which are widely used in the treatment of hyperlipidemia.[2] The synthesis of ester prodrugs, such as fenofibrate, often involves the reaction of this acyl chloride with an appropriate alcohol.[3][4] This esterification reaction is a cornerstone of medicinal chemistry and drug manufacturing in this field.
This application note serves as an expert-level guide to performing this nucleophilic acyl substitution reaction efficiently and safely. By understanding the mechanistic principles and adhering to the detailed protocol, researchers can reliably synthesize target ester compounds for further study and development.
Reaction Mechanism: Nucleophilic Acyl Substitution
The esterification of an alcohol with an acyl chloride is a classic example of a nucleophilic addition-elimination reaction.[5][6][7] The process is highly favorable due to the high reactivity of the acyl chloride.
Causality of the Mechanism:
-
Nucleophilic Attack: The alcohol's oxygen atom, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the acyl chloride. This electrophilicity is enhanced by the inductive effect of both the chlorine atom and the ether oxygen in the this compound molecule. This initial attack forms a transient tetrahedral intermediate.[5][7]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable. It collapses, reforming the carbon-oxygen double bond (carbonyl group). In this step, the chloride ion is expelled as it is an excellent leaving group.[5]
-
Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid (HCl) byproduct formed in the reaction.[8][9] This is crucial as the acidic HCl could otherwise protonate the starting alcohol, rendering it non-nucleophilic, or potentially catalyze side reactions.
Mechanistic Diagram
Caption: Nucleophilic addition-elimination mechanism.
Experimental Protocol
This protocol provides a general procedure for the esterification of a primary or secondary alcohol. Researchers should adjust molar equivalents and purification methods based on the specific alcohol used.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | Round-bottom flask with stir bar |
| Alcohol (substrate) | Addition funnel |
| Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[10] | Magnetic stirrer with heating plate |
| Triethylamine (TEA) or Pyridine (distilled)[9] | Ice bath |
| 1M Hydrochloric Acid (HCl) solution | Nitrogen or Argon gas inlet |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Calcium chloride drying tube |
| Brine (Saturated NaCl solution) | Separatory funnel |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[11] | Rotary evaporator |
| Silica gel for column chromatography | Glassware for chromatography |
| Solvents for chromatography (e.g., Hexanes, Ethyl Acetate) | Thin Layer Chromatography (TLC) plates and chamber |
Critical Safety Precautions
Acyl chlorides are highly reactive, corrosive, and moisture-sensitive compounds.[12][13] Always perform this reaction in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat at all times.[12][14]
-
Moisture Sensitivity: The acyl chloride reacts violently with water to produce corrosive HCl gas.[8][12] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon).[10] Use anhydrous solvents.
-
Corrosivity: Avoid contact with skin, eyes, and mucous membranes. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[14][15]
-
Waste Disposal: Quench any residual acyl chloride carefully with a suitable alcohol (e.g., isopropanol) before disposal. Dispose of all chemical waste according to institutional guidelines.
Step-by-Step Procedure
1. Reaction Setup: a. Place a magnetic stir bar in an oven-dried round-bottom flask. b. Assemble the flask with an addition funnel and a condenser fitted with a nitrogen/argon inlet and a drying tube. c. Flame-dry the apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.
2. Reagent Preparation: a. In the reaction flask, dissolve the alcohol (1.0 eq.) and triethylamine (1.2-1.5 eq.) in anhydrous dichloromethane.[10] b. In the addition funnel, prepare a solution of this compound (1.1 eq.) in anhydrous dichloromethane. Causality Note: Using a slight excess of the acyl chloride ensures complete consumption of the potentially more valuable alcohol. The excess base neutralizes the HCl generated.[9]
3. Reaction Execution: a. Cool the stirred alcohol/base solution to 0 °C using an ice bath. b. Add the acyl chloride solution dropwise from the addition funnel over 15-30 minutes. The reaction is often exothermic.[5] Maintain the temperature at 0 °C during the addition. c. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. d. Stir for 2-16 hours.
4. Reaction Monitoring: a. Monitor the reaction progress using Thin Layer Chromatography (TLC). b. Develop the TLC plate in an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexanes). c. Visualize the spots under UV light. The reaction is complete when the starting alcohol spot has disappeared.
5. Aqueous Workup: a. Upon completion, cool the reaction mixture in an ice bath and slowly add 1M HCl to quench the reaction and neutralize excess triethylamine. b. Transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with: i. 1M HCl (to remove the amine salt) ii. Saturated NaHCO₃ solution (to remove any unreacted acid chloride and excess HCl)[11] iii. Brine (to reduce the solubility of organic material in the aqueous layer) d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator.
6. Purification and Characterization: a. Purify the crude ester product via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.[16] b. Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure. c. Characterize the final product using analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.[17]
- IR Spectroscopy: Look for a characteristic strong ester carbonyl (C=O) stretch around 1730-1750 cm⁻¹.[17][18]
- ¹H NMR Spectroscopy: Confirm the presence of protons corresponding to both the alcohol and the acyl chloride moieties in the correct integration ratios.[19][20][21]
Workflow Diagram
Caption: Experimental workflow from setup to analysis.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low or No Yield | Inactive acyl chloride (hydrolyzed) | Use a fresh bottle of acyl chloride or one stored properly under inert gas. Ensure all glassware and solvents are scrupulously dry. |
| Alcohol is not sufficiently nucleophilic (e.g., tertiary alcohol) | This method is less effective for tertiary alcohols.[22] Consider alternative esterification methods (e.g., using DCC/DMAP).[23][24] | |
| Reaction Stalls | Insufficient base | Add an additional portion of triethylamine or pyridine. |
| Steric hindrance | Increase reaction time and/or gently heat the reaction (e.g., to 40 °C). | |
| Formation of Carboxylic Acid Byproduct | Presence of water in the reaction | Ensure all reagents and solvents are anhydrous. Perform the reaction strictly under an inert atmosphere. |
| Difficult Separation During Workup | Emulsion formation | Add more brine to the separatory funnel to help break the emulsion. Filter the entire mixture through a pad of Celite if necessary. |
Conclusion
The esterification of alcohols with this compound is a robust and widely applicable reaction for synthesizing fibrate esters and related compounds. Success hinges on a clear understanding of the nucleophilic acyl substitution mechanism, strict adherence to anhydrous conditions, and careful execution of the workup and purification steps. By following the detailed protocol and safety guidelines presented in this application note, researchers can achieve high yields of their target esters with high purity, facilitating advancements in drug discovery and development.
References
-
Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from
- Save My Exams. (2025). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note.
- Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters.
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from
-
ECHEMI. (n.d.). How to purify the acid acyl chloride and ester?. Retrieved from
- Dakota Gasification Company. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings.
- Vedejs, E., & Jure, M. (2005). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. Accounts of Chemical Research, 38(10), 823-834.
- SciSpace. (n.d.). The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi.
-
ECHEMI. (n.d.). Triethylamine and pyridine are reactive with 18 acyl chloride, and help the appropriate binders. Retrieved from
-
BenchChem. (n.d.). The Acylation of Nucleophiles by Sorboyl Chloride: A Mechanistic Whitepaper. Retrieved from
- BOC Sciences. (n.d.). Emergency Response Plan for Acyl Chloride.
-
Chemguide. (n.d.). Preparation of esters. Retrieved from
-
Reddit. (2023). What is the role of pyridine in the acetylations of alcohols?. Retrieved from
-
International Labour Organization. (n.d.). ACETYL CHLORIDE. Retrieved from
- Chem Help ASAP. (2019). Synthesis of esters from acid chlorides.
-
Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from
- Chemos GmbH&Co.KG. (2019).
-
ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Retrieved from
-
Chemistry Steps. (n.d.). Preparation of Esters. Retrieved from
- SciSpace. (n.d.). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC.
-
ResearchGate. (n.d.). Fig. 1. a. The 1 H NMR spectrum of Fibrane (2) shown in ppm of chemical.... Retrieved from
-
ChemicalBook. (n.d.). Fenofibrate(49562-28-9) 1H NMR spectrum. Retrieved from
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). US8445715B2 - Method of synthesizing fenofibrate.
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with.... Retrieved from
- Google Patents. (n.d.). CN101941905B - Method for producing ester of 2, 4-dichlorphenoxyacetic acid.
-
BenchChem. (n.d.). Application Notes and Protocols: NMR Spectroscopy for Structural Confirmation of Fatty Acid Esters. Retrieved from
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from
- Google Patents. (n.d.). EP2170801B1 - Novel method of synthesizing fenofibrate.
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from
-
PubMed Central (PMC). (n.d.). Chemistry of Fibrates. Retrieved from
- Google Patents. (n.d.). US20100185008A1 - Method for Producing Fenofibrate.
- Google Patents. (n.d.). KR20100062976A - Method for producing fenofibrate.
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. Retrieved from
-
PubMed Central (PMC). (n.d.). Effects of fenofibrate on lipid profiles, cholesterol ester transfer activity, and in-stent intimal hyperplasia in patients after elective coronary stenting. Retrieved from
- University of Wisconsin. (n.d.). CHEM 203 Topics Discussed on Nov. 23.
- Chemistry LibreTexts. (2023). 9.7: Reactions of Alcohols (CHM 223).
Sources
- 1. This compound | C10H10Cl2O2 | CID 2781312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 4. EP2170801B1 - Novel method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. savemyexams.com [savemyexams.com]
- 7. youtube.com [youtube.com]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. nbinno.com [nbinno.com]
- 13. ACETYL CHLORIDE [training.itcilo.org]
- 14. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 15. chemos.de [chemos.de]
- 16. echemi.com [echemi.com]
- 17. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. Fenofibrate(49562-28-9) 1H NMR spectrum [chemicalbook.com]
- 21. benchchem.com [benchchem.com]
- 22. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. Ester synthesis by esterification [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Novel Amides from 2-(4-Chlorophenoxy)-2-methylpropanoyl Chloride and Primary Amines
Affiliation: Advanced Synthesis Core, Discovery Chemistry Division
Abstract
This document provides a comprehensive guide for the synthesis of N-substituted amides via the reaction of 2-(4-chlorophenoxy)-2-methylpropanoyl chloride with a range of primary amines. This particular acyl chloride is a key building block in the synthesis of fibrate-class drugs, which are used in the management of hyperlipidemia.[1][2] The protocols detailed herein are designed for researchers and scientists in the field of drug development and medicinal chemistry, offering a robust and reproducible methodology. We will delve into the underlying reaction mechanism, provide step-by-step experimental procedures, and offer insights into reaction optimization and troubleshooting.
Introduction: The Significance of Amide Synthesis in Drug Discovery
The amide bond is one of the most fundamental and prevalent functional groups in medicinal chemistry, found in a vast array of pharmaceuticals. Its stability, coupled with its ability to participate in hydrogen bonding, makes it a critical linker and pharmacophore. The reaction of an acyl chloride with a primary amine is a classic, efficient, and widely utilized method for the formation of N-substituted amides.[][4] This method is particularly advantageous due to the high reactivity of the acyl chloride, which often leads to high yields and straightforward purification.[5]
This compound is a derivative of clofibric acid, the active metabolite of several fibrate drugs.[2] Its reaction with various primary amines allows for the generation of a diverse library of amide-containing compounds, which can be screened for a multitude of biological activities. This guide will provide the necessary protocols and scientific rationale to empower researchers to effectively synthesize and explore this chemical space.
Reaction Principles and Mechanism
The synthesis of an amide from an acyl chloride and a primary amine proceeds through a nucleophilic acyl substitution mechanism. The reaction is typically rapid and exothermic.[]
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.
-
Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.
-
Proton Transfer: The resulting protonated amide is then deprotonated by a base to yield the final, neutral amide product. A base is crucial to neutralize the hydrogen chloride (HCl) generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6][7]
Below is a visual representation of the reaction workflow.
Caption: Experimental workflow for amide synthesis.
Experimental Protocols
Materials and Equipment
-
Reactants:
-
This compound (CAS: 5542-60-9)[8]
-
Various primary amines (aliphatic and aromatic)
-
Triethylamine (TEA) or Pyridine (as a base)
-
-
Solvents:
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Work-up Reagents:
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
-
Safety Precautions
-
This compound is corrosive and causes skin and serious eye irritation. It may also cause respiratory irritation.[8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acyl chlorides react violently with water and other protic solvents.[9] Ensure all glassware is dry and use anhydrous solvents.
-
Primary amines can be toxic and corrosive. Consult the Safety Data Sheet (SDS) for each specific amine used.
-
The reaction is exothermic; therefore, slow addition of the acyl chloride at a reduced temperature is crucial.[]
General Procedure for Amide Synthesis
This procedure is a general guideline and may require optimization for specific primary amines.
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq.).
-
Dissolve the amine in anhydrous DCM (or another suitable aprotic solvent) to a concentration of approximately 0.2-0.5 M.
-
Add triethylamine (1.1-1.5 eq.) to the solution and stir. The base scavenges the HCl produced during the reaction.[5][10]
-
Cool the reaction mixture to 0 °C using an ice bath.
-
-
Addition of Acyl Chloride:
-
Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes. A white precipitate of triethylammonium chloride will likely form.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Continue stirring for 2-16 hours. The reaction progress should be monitored by TLC by observing the consumption of the starting amine.
-
-
Work-up:
-
Once the reaction is complete, quench by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash successively with 1M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization or silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Presentation: Reaction Parameters and Expected Yields
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of amides from this compound and various primary amines.
| Entry | Primary Amine | Base (eq.) | Solvent | Time (h) | Purification Method | Expected Yield (%) |
| 1 | Benzylamine | TEA (1.2) | DCM | 4 | Recrystallization | 85-95% |
| 2 | Aniline | TEA (1.2) | DCM | 12 | Column Chromatography | 70-85% |
| 3 | Cyclohexylamine | TEA (1.2) | THF | 3 | Column Chromatography | 90-98% |
| 4 | 2-Aminoethanol | TEA (1.5) | DCM | 6 | Column Chromatography | 75-90% |
Note: Yields are based on typical laboratory outcomes and may vary depending on the specific reaction scale and conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive amine (protonated) | Ensure the use of a sufficient amount of base (1.1-1.5 eq.). |
| Hydrolysis of acyl chloride | Use anhydrous solvents and ensure all glassware is thoroughly dried. | |
| Multiple spots on TLC | Incomplete reaction | Increase reaction time or gently heat the reaction mixture (e.g., to 40 °C). |
| Side reactions | Ensure slow, dropwise addition of the acyl chloride at 0 °C to control the exothermic reaction. | |
| Difficulty in purification | Emulsion during work-up | Add more brine to the separatory funnel to help break the emulsion. |
| Product is an oil | If the product oils out instead of precipitating, purification by column chromatography is recommended.[10] |
Visualization of the Reaction Mechanism
The following diagram illustrates the nucleophilic acyl substitution mechanism.
Caption: Mechanism of nucleophilic acyl substitution.
References
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Clark, J. (n.d.). The preparation of amides. Chemguide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025, August 6). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]
-
University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Retrieved from [Link]
-
Khan Academy. (2010, October 21). Amide formation from acyl chloride. Retrieved from [Link]
-
National Institutes of Health. (2023, December 23). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]
- Google Patents. (n.d.). FR2598146A1 - NEW PROCESS FOR THE PREPARATION OF FIBRATES.
-
Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2007). Synthesis of A Series of Clofibrate Drugs. Retrieved from [Link]
-
AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemistry of Fibrates. Retrieved from [Link]
-
Save My Exams. (2025, January 3). Primary Aliphatic Amines (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, November 26). Mechanism for reaction of NOCl (Tilden reagent) with primary amines. Retrieved from [Link]
Sources
- 1. Synthesis of A Series of Clofibrate Drugs – Oriental Journal of Chemistry [orientjchem.org]
- 2. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.it]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. This compound | C10H10Cl2O2 | CID 2781312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. pure.hud.ac.uk [pure.hud.ac.uk]
Friedel-Crafts acylation reactions with 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride
An Application Guide to Friedel-Crafts Acylation Reactions Utilizing 2-(4-Chlorophenoxy)-2-methylpropanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Carbon-Carbon Bond Formation in Pharmaceutical Synthesis
The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution discovered by Charles Friedel and James Crafts in 1877, remains an indispensable tool for the formation of carbon-carbon bonds to aromatic rings.[1][2] This reaction facilitates the synthesis of aryl ketones, which are pivotal intermediates in the production of fine chemicals, polymers, and, most significantly, active pharmaceutical ingredients (APIs). This guide focuses on a specific and highly relevant acylating agent: This compound .
The structural motif derived from this reagent is central to the fibrate class of lipid-lowering drugs, including fenofibrate, bezafibrate, and ciprofibrate.[3][4][5][6] These drugs are widely prescribed to manage hyperlipidemia by modulating lipid metabolism.[7] Therefore, mastering the use of this acyl chloride is of direct importance to professionals in medicinal chemistry and process development. This document provides an in-depth examination of the reaction mechanism, detailed experimental protocols, and critical insights into its application, empowering researchers to leverage this powerful reaction with precision and confidence.
The Reaction Mechanism: A Stepwise View of Electrophilic Aromatic Substitution
The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism involving the generation of a potent electrophile.[2][8] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.
-
Generation of the Acylium Ion: The reaction is initiated by the coordination of a Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃), to the chlorine atom of the this compound.[1][9]
-
Formation of the Electrophile: This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is the active electrophile that will be attacked by the aromatic ring.[8] Unlike the carbocations in Friedel-Crafts alkylation, this acylium ion does not undergo rearrangement, which is a significant synthetic advantage.[1][8]
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.[8][10]
-
Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group. This restores the ring's aromaticity and regenerates the AlCl₃ catalyst.[1][2]
A crucial consideration is that the resulting aryl ketone product is a Lewis base and can form a stable complex with the Lewis acid catalyst.[1] This complexation effectively sequesters the catalyst, meaning that stoichiometric or even super-stoichiometric amounts of the Lewis acid are generally required for the reaction to proceed to completion.[1] The desired ketone is liberated from this complex during aqueous workup.
Caption: Figure 1: Friedel-Crafts Acylation Mechanism
Reagent Profile: this compound
-
IUPAC Name: this compound[11]
-
Synonyms: p-Chlorophenoxyisobutyryl chloride, 2-(4-chlorophenoxy)-2-methylpropionyl chloride[11]
Safety and Handling: This reagent is a corrosive acyl chloride. It causes skin and serious eye irritation and may cause respiratory irritation.[11] It is also highly sensitive to moisture. All manipulations should be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride and deactivation of the Lewis acid catalyst.[13][14]
Detailed Experimental Protocols
The following protocols provide a generalized framework for the acylation of common aromatic substrates. Researchers should optimize parameters based on the specific reactivity of their chosen substrate.
Protocol 1: Acylation of Anisole
This reaction produces 1-(4-methoxyphenyl)-2-(4-chlorophenoxy)-2-methylpropan-1-one, a direct precursor to the fenofibrate intermediate 4-chloro-4'-hydroxybenzophenone upon demethylation.[5][15]
Materials and Reagents:
-
This compound
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Initial Charging: Charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the resulting suspension to 0°C using an ice-water bath.
-
Substrate Addition: Add anisole (1.0 equivalent) to the cooled suspension and stir for 15 minutes.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution to the reaction mixture dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for one hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and very carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl. This step is exothermic and should be performed slowly in a fume hood.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Caption: Figure 2: General Experimental Workflow
Substrate Scope and Reaction Optimization
The success of the Friedel-Crafts acylation is highly dependent on the nature of the aromatic substrate.
-
Activated Arenes: Aromatic rings bearing electron-donating groups (e.g., alkyl, alkoxy) such as toluene and anisole are excellent substrates, generally providing good yields of the para-acylated product due to steric hindrance at the ortho positions.
-
Deactivated Arenes: Substrates with strong electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are generally unreactive under standard Friedel-Crafts conditions.
-
Incompatible Functional Groups: Aromatic compounds containing basic functional groups like amines (-NH₂) or hydroxyl (-OH) groups are unsuitable as they react with the Lewis acid catalyst, deactivating it.[2][10]
Table 1: Representative Reaction Parameters for Acylation with this compound
| Aromatic Substrate | Lewis Acid (eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Primary Product |
| Benzene | AlCl₃ (1.1) | CS₂ | 0 to RT | 3 | 85-95 | 1-phenyl-2-(4-chlorophenoxy)-2-methylpropan-1-one |
| Toluene | AlCl₃ (1.1) | DCM | 0 to RT | 3 | 80-90 | 1-(p-tolyl)-2-(4-chlorophenoxy)-2-methylpropan-1-one |
| Anisole | AlCl₃ (1.2) | DCM | 0 to RT | 4 | 82-92 | 1-(4-methoxyphenyl)-2-(4-chlorophenoxy)-2-methylpropan-1-one |
| Chlorobenzene | AlCl₃ (1.2) | DCE | 25 to 50 | 6 | 50-60 | 1-(4-chlorophenyl)-2-(4-chlorophenoxy)-2-methylpropan-1-one |
| Nitrobenzene | AlCl₃ (1.2) | DCE | 80 | 24 | <5 | No significant reaction |
Note: Yields are illustrative and will vary based on specific experimental conditions and purification methods.
Applications in Fibrate Drug Synthesis
The aryl ketones synthesized using this compound are valuable precursors in the synthesis of fibrate drugs.
-
Fenofibrate: The acylation of anisole, as described in the protocol, followed by ether cleavage (demethylation) of the resulting methoxy group, yields 4-chloro-4'-hydroxybenzophenone. This compound is a key intermediate that is subsequently alkylated to produce fenofibric acid and then esterified to yield fenofibrate.[5][6][15][16]
-
Bezafibrate and Ciprofibrate: While their synthesis pathways often involve different key steps, the 2-(4-chlorophenoxy)-2-methylpropanoic acid moiety is the core pharmacophore.[3][4][17][18] The acyl chloride discussed herein is the activated form of this crucial building block, highlighting its fundamental importance in the broader chemical space of fibrate synthesis. For example, the related acid can be coupled with other intermediates, such as in the synthesis of Bezafibrate which involves N-(4-chlorobenzoyl)-tyramine.[3][17]
Conclusion
This compound is a potent and valuable reagent for the Friedel-Crafts acylation of aromatic compounds. Its application provides a direct and efficient route to aryl ketone intermediates that are instrumental in the synthesis of the fibrate class of pharmaceuticals. A thorough understanding of the reaction mechanism, coupled with careful attention to anhydrous conditions and controlled reagent addition, enables chemists to achieve high yields of desired products. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to employ this reaction in their drug discovery and development endeavors.
References
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]
-
ResearchGate. Improved synthesis of hypolipidemic drug bezafibrate. Available from: [Link]
-
Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. Available from: [Link]
-
Wikipedia. Bezafibrate. Available from: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
- Google Patents. Synthetic method of ciprofibrate - CN103613498A.
-
ACS Publications. Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
- Google Patents. Novel ciprofibrate synthesis method - CN105175250A.
- Google Patents. Synthesis method of bezafibrate for regulating blood fat - CN102030676A.
- Google Patents. Method for synthesizing ciprofibrate intermediate and the intermediate - CN104909994A.
- Google Patents. Preparation method of bezafibrate - CN101353315A.
-
Grokipedia. Bezafibrate. Available from: [Link]
-
SciELO. Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Available from: [Link]
- Google Patents. Method of synthesizing fenofibrate - US8445715B2.
-
Justia Patents. Method of synthesizing fenofibrate. Available from: [Link]
-
Greenbook.net. MATERIAL SAFETY DATA SHEET. Available from: [Link]
- Google Patents. A new synthesis of fenofibrate - JP5442603B2.
-
MDPI. Ciprofibrate-Loaded Nanoparticles Prepared by Nanoprecipitation: Synthesis, Characterization, and Drug Release. Available from: [Link]
-
ResearchGate. (10) Patent No. - A novel process for the synthesis of fenofibrate. Available from: [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Bezafibrate - Wikipedia [en.wikipedia.org]
- 4. Ciprofibrate | 52214-84-3 [chemicalbook.com]
- 5. scielo.br [scielo.br]
- 6. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 11. This compound | C10H10Cl2O2 | CID 2781312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. patents.justia.com [patents.justia.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. CN103613498A - Synthetic method of ciprofibrate - Google Patents [patents.google.com]
Application Notes & Protocols: Synthesis of Clofibrate Analogues via Acylation with 2-(4-Chlorophenoxy)-2-methylpropanoyl Chloride
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of clofibrate analogues. Clofibrate, a member of the fibrate class of drugs, and its analogues are significant therapeutic agents for managing dyslipidemia, primarily through their action as peroxisome proliferator-activated receptor-alpha (PPARα) agonists.[1][2] The core of this guide focuses on a robust and efficient synthetic methodology employing 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride as the key acylating agent for the esterification of a diverse range of alcohols and phenols. Detailed protocols, mechanistic insights, purification techniques, and characterization data are presented to ensure scientific integrity and reproducibility.
Scientific Introduction & Rationale
Clofibrate, the ethyl ester of 2-(4-chlorophenoxy)-2-methylpropanoic acid (clofibric acid), effectively lowers serum triglycerides and very-low-density lipoproteins (VLDL).[3] Its therapeutic action is mediated by its active metabolite, clofibric acid, which activates PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[2] The synthesis of clofibrate analogues is a key strategy in drug discovery to develop novel compounds with improved potency, selectivity, or pharmacokinetic profiles.[4]
The esterification of various alcohols with clofibric acid is a direct approach to generating these analogues. While Fischer esterification using the carboxylic acid is a classic method, it is a reversible and often slow reaction.[3][5] A superior and more efficient method involves the use of the corresponding acyl chloride, this compound. Acyl chlorides are highly reactive electrophiles that react rapidly and irreversibly with nucleophiles like alcohols and phenols, ensuring high conversion to the desired ester product.[2] This reaction proceeds via a nucleophilic acyl substitution mechanism and is typically performed in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid byproduct.[6]
This guide provides a detailed, field-proven protocol for this synthetic transformation, offering researchers a reliable platform for the creation of diverse clofibrate analogue libraries.
Mechanistic Pathway & Workflow Overview
The synthesis of clofibrate analogues from this compound and an alcohol (R-OH) is a nucleophilic acyl substitution. The reaction is facilitated by pyridine, which serves dual roles as a base and a nucleophilic catalyst.
Reaction Mechanism
The reaction proceeds through a highly reactive acyl-pyridinium intermediate.
-
Activation of Acyl Chloride: The lone pair of electrons on the nitrogen atom of pyridine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the starting acyl chloride.[7]
-
Nucleophilic Attack: The alcohol (R-OH) then acts as a nucleophile, attacking the carbonyl carbon of the activated N-acylpyridinium intermediate. This step forms a tetrahedral intermediate.
-
Collapse of Intermediate & Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling pyridine as a good leaving group.
-
Proton Transfer: The protonated ester product is then deprotonated by another molecule of pyridine, which acts as a base. This regenerates the neutral ester analogue and forms pyridinium hydrochloride.[6]
Experimental Workflow
The overall process from starting materials to the purified product follows a logical sequence of reaction, work-up, and purification.
Detailed Synthesis Protocols
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. This compound is corrosive and reacts with moisture; handle with care under anhydrous conditions.
General Protocol for the Synthesis of Clofibrate Analogues
This protocol is generalized for the synthesis of various ester analogues. Specific quantities for representative alcohols are provided in Table 1.
Materials:
-
Alcohol or Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration relative to the alcohol). Add pyridine (1.5 eq) to the solution and stir.
-
Addition of Acyl Chloride: Cool the flask to 0 °C using an ice-water bath. Slowly add this compound (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A precipitate (pyridinium hydrochloride) may form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting alcohol. A typical eluent system is 4:1 Hexanes:Ethyl Acetate.
-
Aqueous Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the mixture to a separatory funnel.
-
Wash the organic layer with 1M HCl (2 x volume of organic layer) to remove excess pyridine.
-
Wash with saturated NaHCO₃ solution (2 x volume of organic layer) to remove any clofibric acid and residual HCl.
-
Wash with brine (1 x volume of organic layer).
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes to 10% ethyl acetate in hexanes) to isolate the pure ester analogue.[8][9]
Data Presentation: Synthesis of Representative Analogues
The following table summarizes the application of the general protocol to synthesize methyl, isopropyl, and phenyl analogues of clofibrate.
| Analogue Name | Alcohol Used | Alcohol (mmol) | Acyl Chloride (mmol) | Pyridine (mmol) | Typical Yield (%) | Product State |
| Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | Methanol | 10.0 | 11.0 | 15.0 | 90-95% | Colorless Oil |
| Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate | Isopropanol | 10.0 | 11.0 | 15.0 | 88-93% | Colorless Oil |
| Phenyl 2-(4-chlorophenoxy)-2-methylpropanoate | Phenol | 10.0 | 11.0 | 15.0 | 85-90% | White Solid |
Note: Yields are based on typical outcomes for this reaction type and may vary based on experimental conditions and scale.
Product Characterization
Confirmation of the synthesized clofibrate analogues is achieved through standard spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Key expected chemical shifts (in CDCl₃) are:
-
Aromatic Protons: Two doublets between δ 6.8-7.3 ppm, characteristic of the para-substituted chlorophenyl ring.
-
Gem-dimethyl Protons: A singlet at approximately δ 1.6 ppm (1.58 ppm for Clofibrate), integrating to 6 hydrogens.[3]
-
Ester Moiety Protons: The chemical shifts of the protons from the alcohol component will vary depending on its structure.
-
For Methyl Ester: A singlet around δ 3.7 ppm (3H).
-
For Ethyl Ester (Clofibrate): A quartet around δ 4.2 ppm (2H) and a triplet around δ 1.2 ppm (3H).[3]
-
For Isopropyl Ester: A septet around δ 5.0 ppm (1H) and a doublet around δ 1.2 ppm (6H).
-
Infrared (IR) Spectroscopy:
-
A strong absorption band corresponding to the ester carbonyl (C=O) stretch will be present in the region of 1730-1750 cm⁻¹.
-
C-O stretching bands will be visible around 1100-1300 cm⁻¹.
-
C-Cl stretching will appear in the fingerprint region.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the analogue, along with a characteristic M+2 peak due to the ³⁷Cl isotope.
Troubleshooting & Field Insights
-
Low Yield: This is often due to moisture contamination. Ensure all glassware is oven-dried and anhydrous solvents are used. The acyl chloride is highly susceptible to hydrolysis.
-
Incomplete Reaction: If the starting alcohol is sterically hindered, the reaction may require a longer reaction time or gentle heating (e.g., to 40 °C). The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can also accelerate the reaction with less reactive alcohols.
-
Difficult Purification: If the product is difficult to separate from residual pyridine during work-up, perform an additional wash with dilute copper(II) sulfate solution, which complexes with pyridine and helps remove it into the aqueous layer.
-
Acyl Chloride Quality: Old or improperly stored this compound may have partially hydrolyzed to clofibric acid. This can be checked by IR (broad O-H stretch) or by reacting a small amount with methanol and checking for the formation of the methyl ester by GC-MS.
Conclusion
The use of this compound provides a highly effective and reliable method for the synthesis of a wide array of clofibrate analogues. The reaction is fast, high-yielding, and proceeds under mild conditions. The protocols and insights provided in this guide offer a solid foundation for researchers to efficiently generate novel fibrate derivatives for further investigation in the field of metabolic disease therapeutics.
References
- Perrone, M. G., Santandrea, E., Dell'Uomo, N., Giannessi, F., Milazzo, F. M., Sciarroni, A. F., Scilimati, A., & Tortorella, V. (2005). Synthesis and biological evaluation of new clofibrate analogues as potential PPARalpha agonists. Bioorganic & medicinal chemistry, 13(1), 191–201.
- Ashnagar, A., Naseri, N. G., & Eghlimi, K. P. (2007). Synthesis of A Series of Clofibrate Drugs. Oriental Journal of Chemistry, 23(2).
-
Chemguide. (n.d.). Making esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 22). Acid Halides for Ester Synthesis. Retrieved from [Link]
- Conte-Camerino, D., Mambrini, M., DeLuca, A., Tricarico, D., Bryant, S. H., Tortorella, V., & Bettoni, G. (1988). Enantiomers of clofibric acid analogs have opposite actions on rat skeletal muscle chloride channels. Pflügers Archiv : European journal of physiology, 413(1), 105–107.
-
Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols? Retrieved from [Link]
-
OrgoSolver. (n.d.). Acid Chlorides → Esters with Alcohols and Pyridine. Retrieved from [Link]
-
Save My Exams. (2023, June 25). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
PubChem. (n.d.). Clofibrate. Retrieved from [Link]
- Staels, B., Dallongeville, J., Auwerx, J., Schoonjans, K., Leitersdorf, E., & Fruchart, J. C. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch19: RCO2H to RCO2R'. Retrieved from [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
Cyberlipid. (n.d.). Simple procedures. Retrieved from [Link]
- D'Oca, M. G. M., et al. (2002). Isosteres of chiral clofibric acid analogs: synthesis, resolution, absolute configuration and HPLC detection of the optical purity. Tetrahedron: Asymmetry, 13(21), 2355-2362.
-
JOVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- Laposata, M., & Lange, L. G. (1986). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography.
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
- Abraham, R. J., & Mobli, M. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio study. Magnetic Resonance in Chemistry, 42(9), 745-757.
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
PubMed. (1996, January 26). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Retrieved from [Link]
-
Cyberlipid. (n.d.). FA purification. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemrevise.org [chemrevise.org]
- 3. Synthesis of A Series of Clofibrate Drugs – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. orgosolver.com [orgosolver.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. orgsyn.org [orgsyn.org]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
Application Notes and Protocols for Reactions Involving 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride
Introduction: The Versatility of a Key Synthetic Intermediate
2-(4-Chlorophenoxy)-2-methylpropanoyl chloride stands as a pivotal intermediate in the synthesis of a range of commercially significant molecules, most notably the fibrate class of drugs used in the management of hyperlipidemia.[1] Its structure, featuring a reactive acyl chloride group, allows for facile derivatization through reactions with various nucleophiles, primarily alcohols and amines, to form esters and amides, respectively. This guide provides a comprehensive overview of the experimental setup for these key reactions, grounded in established chemical principles and supported by practical, field-proven protocols. We will delve into the synthesis of the precursor carboxylic acid, its conversion to the title acyl chloride, and detailed methodologies for its subsequent esterification and amidation reactions.
PART 1: Synthesis of the Precursor and Acyl Chloride
A solid foundation for any successful synthesis lies in the quality of the starting materials. Here, we outline the preparation of 2-(4-Chlorophenoxy)-2-methylpropionic acid and its subsequent conversion to the highly reactive this compound.
Synthesis of 2-(4-Chlorophenoxy)-2-methylpropionic Acid
The synthesis of 2-(4-Chlorophenoxy)-2-methylpropionic acid is well-documented and can be achieved through various methods. A common laboratory-scale preparation involves the hydrolysis of the corresponding ethyl ester.[2]
Protocol 1: Hydrolysis of Ethyl 2-(4-Chlorophenoxy)-2-methylpropionate
| Reagent/Solvent | Molar Eq. | Amount |
| Ethyl 2-(4-chlorophenoxy)-2-methylpropionate | 1.0 | 2.0 g (8.24 mmol) |
| Tetrahydrofuran (THF) | - | 16 mL |
| Water | - | 4 mL |
| Lithium Hydroxide Monohydrate | 2.0 | 0.69 g (16.4 mmol) |
| 1 M Hydrochloric Acid | As needed | For acidification |
| Dichloromethane (DCM) | - | For extraction |
| Brine | - | For washing |
| Anhydrous Magnesium Sulfate | - | For drying |
Step-by-Step Procedure:
-
To a solution of ethyl 2-(4-chlorophenoxy)-2-methylpropionate (2.0 g, 8.24 mmol) in tetrahydrofuran (16 mL) in a round-bottom flask, add water (4 mL) and lithium hydroxide monohydrate (0.69 g, 16.4 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion (monitored by TLC), dilute the mixture with water and wash with dichloromethane (DCM).
-
Separate the aqueous phase and acidify it to a pH of approximately 2 with 1 M aqueous hydrochloric acid.
-
Extract the acidified aqueous phase with dichloromethane (2 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield 2-(4-chlorophenoxy)-2-methylpropionic acid as a white solid.[2]
Preparation of this compound
The conversion of the carboxylic acid to the acyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Protocol 2: Acyl Chloride Formation using Thionyl Chloride
| Reagent/Solvent | Molar Eq. | Notes |
| 2-(4-Chlorophenoxy)-2-methylpropionic acid | 1.0 | Starting material from Protocol 1 |
| Thionyl Chloride (SOCl₂) | 1.5 - 2.0 | Excess to drive the reaction |
| Dichloromethane (DCM), anhydrous | - | Solvent |
| Dimethylformamide (DMF) | Catalytic | Optional, but recommended |
Step-by-Step Procedure:
-
In a fume hood, dissolve 2-(4-Chlorophenoxy)-2-methylpropionic acid in anhydrous dichloromethane.
-
Add a catalytic amount of dimethylformamide (1-2 drops).
-
Slowly add thionyl chloride to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction can be gently heated to reflux to expedite the process.
-
Remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.
-
The resulting crude this compound is often used in the next step without further purification.
PART 2: Core Reactions and Protocols
With the activated acyl chloride in hand, we can proceed to the primary applications: esterification and amidation. These reactions follow a nucleophilic acyl substitution mechanism.
Esterification: Synthesis of Fibrate Analogs
The reaction of this compound with alcohols yields esters, such as the well-known drug Clofibrate (the ethyl ester).[3][4] The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Protocol 3: General Esterification Procedure
| Reagent/Solvent | Molar Eq. | Notes |
| This compound | 1.0 | Crude product from Protocol 2 |
| Alcohol (e.g., Ethanol, Isopropanol) | 1.0 - 1.2 | The nucleophile |
| Triethylamine or Pyridine | 1.1 - 1.5 | Base to scavenge HCl |
| Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous | - | Solvent |
Step-by-Step Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude this compound (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the alcohol solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography on silica gel if necessary.
Sources
Application Notes & Protocols: The Role of 2-(4-Chlorophenoxy)-2-methylpropanoyl Chloride in Specialty Chemical Production
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of 2-(4-chlorophenoxy)-2-methylpropanoyl chloride as a key intermediate in the synthesis of specialty chemicals. The primary focus is on its pivotal role in the production of fibrate-class hypolipidemic agents, such as Clofibrate and Fenofibrate. This document elucidates the underlying chemical principles, provides detailed, field-proven protocols for synthesis, and offers insights into the causality behind experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: Unveiling the Significance of this compound
This compound, also known as clofibric acid chloride, is a reactive acyl chloride derivative of clofibric acid.[1] Its significance in specialty chemical synthesis stems from the acyl chloride functional group, which is a highly effective acylating agent. This reactivity makes it an ideal precursor for the esterification of various alcohols, a cornerstone reaction in the synthesis of numerous pharmaceutical compounds.
The fibrate class of drugs, widely prescribed for treating hypertriglyceridemia and hypercholesterolemia, represents the most prominent application of this chemical intermediate.[2] Fibrates, such as Clofibrate and Fenofibrate, are derivatives of phenoxyisobutyric acid.[3] this compound provides the core chemical scaffold for these molecules. The general structure of fibrates includes a phenoxyisobutyrate moiety, which is crucial for their biological activity.[2]
The use of the acyl chloride form of clofibric acid offers several advantages in synthesis:
-
Enhanced Reactivity: The chloride is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by alcohols. This leads to faster reaction rates and often higher yields compared to direct esterification of the carboxylic acid.
-
Milder Reaction Conditions: The high reactivity of the acyl chloride allows the esterification to proceed under milder conditions, often at room temperature, which helps in preserving the integrity of thermally sensitive functional groups in complex molecules.
-
Versatility: It can be used to synthesize a wide range of esters by reacting with different alcohols, enabling the production of various fibrate derivatives.
Core Application: Synthesis of Fibrate-Class Drugs
The primary application of this compound is in the synthesis of fibrates. These drugs function as agonists for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[4] By activating PPARα, fibrates modulate the transcription of genes involved in fatty acid uptake, oxidation, and lipoprotein metabolism, leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
General Reaction Mechanism: Esterification
The synthesis of fibrate esters from this compound proceeds via a nucleophilic acyl substitution reaction. The alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion, resulting in the formation of the ester and hydrochloric acid as a byproduct. To neutralize the HCl, a non-nucleophilic base, such as pyridine or triethylamine, is typically added to the reaction mixture.
A generalized scheme for this reaction is as follows:
Caption: Generalized workflow for fibrate synthesis.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of representative fibrate drugs using this compound or its parent acid. Safety precautions should always be observed, and all reactions should be carried out in a well-ventilated fume hood.[5][6]
Protocol 1: Synthesis of Clofibrate (Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate)
Clofibrate is synthesized by the esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid (clofibric acid) with ethanol.[7] While this protocol starts with the acid, the use of the acyl chloride would follow a similar, more reactive pathway.
Materials:
-
2-(4-Chlorophenoxy)-2-methylpropanoic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution (5% w/v)
-
Anhydrous Sodium Sulfate
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1 mole equivalent of 2-(4-chlorophenoxy)-2-methylpropanoic acid in an excess of absolute ethanol (e.g., 5-10 mole equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mole equivalent) to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Clofibrate.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure Clofibrate.
Protocol 2: Synthesis of Fenofibrate
Fenofibrate is the isopropyl ester of fenofibric acid.[8] The synthesis often starts from 4-chloro-4′-hydroxybenzophenone. The final step involves esterification with isopropyl alcohol.
Materials:
-
2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid (Fenofibric acid)
-
Thionyl chloride or Oxalyl chloride
-
Isopropyl alcohol
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
A non-nucleophilic base (e.g., Pyridine or Triethylamine)
Procedure: Step 1: Formation of the Acyl Chloride (Fenofibryl Chloride)
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1 mole equivalent of fenofibric acid in an anhydrous solvent.
-
Add 1.2-1.5 mole equivalents of thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude fenofibryl chloride, which can be used in the next step without further purification.
Step 2: Esterification
-
Dissolve the crude fenofibryl chloride in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C and add 1.5-2 mole equivalents of isopropyl alcohol, followed by the dropwise addition of 1.5 mole equivalents of a non-nucleophilic base.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Fenofibrate.[9]
-
Recrystallize the crude product from a suitable solvent system (e.g., isopropanol) to obtain pure Fenofibrate.[9]
Caption: Workflow for the synthesis of Fenofibrate.
Quantitative Data Summary
| Parameter | Clofibrate Synthesis | Fenofibrate Synthesis | Reference |
| Starting Material | Clofibric Acid | Fenofibric Acid | [7][8] |
| Key Reagents | Ethanol, H₂SO₄ | Thionyl Chloride, Isopropyl Alcohol, Pyridine | [7][9] |
| Reaction Time | 2-4 hours (reflux) | 1-2 hrs (acyl chloride), 2-3 hrs (esterification) | [7][9] |
| Typical Yield | >80% | ~77% | [9] |
| Purification | Vacuum Distillation | Recrystallization | [9] |
Safety and Handling
This compound is a reactive and corrosive chemical.[10] It is crucial to handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][11] All manipulations should be performed in a chemical fume hood to avoid inhalation of vapors.[5] The compound is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid and HCl. Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere.[6] In case of spills, absorb the material with an inert absorbent and dispose of it as hazardous chemical waste.[5]
Conclusion
This compound is a valuable and highly reactive intermediate in the synthesis of specialty chemicals, most notably the fibrate class of lipid-lowering drugs. Its enhanced reactivity as an acylating agent allows for efficient and high-yield esterification reactions under mild conditions. The protocols and insights provided in these application notes are intended to equip researchers and drug development professionals with the necessary knowledge to effectively and safely utilize this compound in their synthetic endeavors.
References
-
[Handling and Storage Information]. (n.d.). Amazon S3. Retrieved from [Link]
-
A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023). PMC - NIH. Retrieved from [Link]
-
A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023). ResearchGate. Retrieved from [Link]
-
Synthesis of fenofibrate. (n.d.). PrepChem.com. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Method of synthesizing fenofibrate. (n.d.). Google Patents.
- New process for the preparation of fenofibrate. (n.d.). Google Patents.
-
Ashnagar, A., Naseri, N. G., & Eghlimi, K. P. (2007). Synthesis of A Series of Clofibrate Drugs. Oriental Journal of Chemistry, 23(2). Retrieved from [Link]
-
Gemfibrozil. (n.d.). NCBI Bookshelf. Retrieved from [Link]
-
Clofibric acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Preparation method of gemfibrozil. (n.d.). Eureka | Patsnap. Retrieved from [Link]
-
Clofibrate. (n.d.). PubChem. Retrieved from [Link]
- Lipid regulating compositions. (n.d.). Google Patents.
-
Stereospecificity of the chloride ion channel: the action of chiral clofibric acid analogs. (n.d.). ACS Publications. Retrieved from [Link]
-
Structural modifications of clofibric acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Yamaguchi Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
An Improved New Path to Synthesize Gemfibrozil. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
Chemistory of Fibrates. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]
-
Isosteres of chiral clofibric acid analogs: synthesis, resolution, absolute configuration and HPLC detection of the optical purity. (n.d.). PubMed. Retrieved from [Link]
-
This compound 5542-60-9. (n.d.). lookchem. Retrieved from [Link]
- Process for the preparation of gemfibrozil. (n.d.). Google Patents.
-
An Improved New Path to Synthesize Gemfibrozil. (2015). Asian Journal of Chemistry. Retrieved from [Link]
-
Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid). (n.d.). ResearchGate. Retrieved from [Link]
-
Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]
-
esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]
-
Acid to Ester - Common Conditions. (n.d.). organic-chemistry.org. Retrieved from [Link]
Sources
- 1. Clofibric acid - Wikipedia [en.wikipedia.org]
- 2. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clofibrate | C12H15ClO3 | CID 2796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. fishersci.com [fishersci.com]
- 7. Synthesis of A Series of Clofibrate Drugs – Oriental Journal of Chemistry [orientjchem.org]
- 8. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. This compound | C10H10Cl2O2 | CID 2781312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
Application Note: Advanced Analytical Strategies for Real-Time Monitoring of Reactions Involving 2-(4-Chlorophenoxy)-2-methylpropanoyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a detailed exploration of advanced analytical techniques for monitoring the chemical reactions of 2-(4-chlorophenoxy)-2-methylpropanoyl chloride, a critical intermediate in the synthesis of fibrate-class pharmaceuticals. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system. This document integrates field-proven insights with authoritative references to empower researchers in optimizing reaction conditions, maximizing yield, and ensuring product quality through robust process analytical technology (PAT).
Introduction: The Central Role of a Key Building Block
This compound is a highly reactive acyl chloride that serves as a pivotal precursor in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the fibrate class of lipid-lowering drugs such as Clofibrate and Fenofibrate.[1][2] Fibrates are essential medications for managing atherogenic dyslipidemia by modulating triglyceride and cholesterol levels.[3] The efficacy and safety of the final drug product are intrinsically linked to the purity and quality of this key intermediate and the efficiency of its subsequent chemical transformations.
The primary reactions involving this compound are nucleophilic acyl substitutions, including esterification and amidation, where the chlorine atom is displaced by an alcohol or amine, respectively.[4][5] The high reactivity of the acyl chloride functional group, while synthetically useful, also presents challenges. It is susceptible to hydrolysis, potentially leading to the formation of the corresponding carboxylic acid as an impurity, and can participate in various side reactions if conditions are not meticulously controlled.
Therefore, precise and reliable monitoring of these reactions is not merely a quality control measure but a fundamental component of process understanding and optimization. By implementing robust analytical techniques, researchers can track the consumption of reactants, the formation of products, and the emergence of transient intermediates or byproducts in real-time or near-real-time. This aligns with the principles of Process Analytical Technology (PAT), a framework encouraged by regulatory bodies to design and control manufacturing processes through timely measurements of critical quality and performance attributes.[6][7]
This document details the application of four powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), in-situ Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for monitoring these critical reactions.
A Unified Workflow for Reaction Analysis
Effective reaction monitoring follows a structured workflow, from initial method selection to final data interpretation. The choice of technique depends on the specific information required, such as real-time kinetic data versus endpoint purity analysis.
Caption: General workflow for chemical reaction monitoring.
Chromatographic Techniques: High-Fidelity Offline Analysis
Chromatographic methods are the gold standard for separating and quantifying components within a complex mixture, providing a high-resolution snapshot of the reaction's progress at discrete time points.
High-Performance Liquid Chromatography (HPLC)
Causality and Experimental Choices: HPLC is exceptionally well-suited for monitoring reactions of this compound due to its robustness and the strong ultraviolet (UV) absorbance of the aromatic ring present in the reactant, product, and potential byproducts. Reversed-phase chromatography on a C18 column is the preferred mode, as it effectively separates compounds based on their hydrophobicity. The mobile phase is typically a mixture of an organic solvent (like acetonitrile) and a buffered aqueous solution.[8][9] The buffer is critical for maintaining a consistent pH, which ensures reproducible retention times and peak shapes, especially for any acidic species like the hydrolyzed starting material.
Protocol: Monitoring an Esterification Reaction
-
Reaction Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of the mobile phase in an HPLC vial. This dilution halts the reaction and prepares the sample for analysis.
-
-
Instrument Setup and Parameters:
-
The following table outlines a validated starting method for a typical esterification reaction.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of small organic molecules.[9] |
| Mobile Phase | Acetonitrile : 20mM Phosphate Buffer (pH 3.0) (60:40 v/v) | Provides good separation and peak shape. Low pH suppresses ionization of any carboxylic acid byproduct.[8] |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns, ensuring good efficiency. |
| Column Temp. | 30 °C | Maintains stable retention times and improves peak symmetry. |
| Injection Vol. | 10 µL | A small volume to prevent column overloading. |
| Detector | UV-Vis Diode Array Detector (DAD) | Set to monitor at 225 nm for optimal sensitivity of the chlorophenyl group.[8] |
| Run Time | 15 minutes | Sufficient to elute all components of interest. |
-
System Suitability and Calibration:
-
Before running samples, perform at least five replicate injections of a standard mixture containing the starting material and product to verify system precision (RSD < 2%).
-
Prepare a series of calibration standards of the reactant and product at known concentrations. Generate a calibration curve by plotting peak area against concentration to enable accurate quantification of the reaction components.
-
-
Data Analysis:
-
Integrate the peak areas for the reactant and product in each chromatogram.
-
Using the calibration curve, convert the peak areas to concentrations.
-
Plot the concentration of the reactant and product versus time to generate a reaction profile.
-
Gas Chromatography (GC)
Causality and Experimental Choices: While GC offers high resolution, the direct analysis of a reactive acyl chloride is problematic due to its thermal instability and potential for degradation in the hot injector port. Therefore, a crucial derivatization step is required to convert the acyl chloride into a more stable, volatile compound prior to analysis.[10][11] A common and effective strategy is to react the sample aliquot with a nucleophile like diethylamine to form the corresponding stable N,N-diethylamide.[11] This derivative is thermally robust and chromatographs well. GC coupled with Mass Spectrometry (GC-MS) is particularly powerful as it provides both quantification and structural confirmation of the components.
Protocol: Derivatization and GC-MS Analysis
-
Reaction Sampling and Derivatization:
-
At each time point, withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately add it to a vial containing 500 µL of a derivatizing solution (e.g., 1 M diethylamine in dry toluene). The excess amine quenches the reaction and drives the derivatization to completion.
-
Allow the derivatization to proceed for 10 minutes at room temperature.
-
Add an internal standard (e.g., a stable compound with similar properties not present in the reaction) for improved quantitative accuracy.
-
-
Instrument Setup and Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film | A robust, general-purpose column suitable for a wide range of organic compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analytes. |
| Oven Program | Start at 100 °C, hold 1 min, ramp at 20 °C/min to 280 °C, hold 5 min | A temperature gradient to separate compounds with different boiling points. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization mode providing reproducible fragmentation patterns for library matching. |
| MS Scan Range | 50 - 400 m/z | Covers the expected mass range of the derivatized products and starting materials. |
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized reactant and product based on their retention times and mass spectra.
-
Quantify the components by comparing their peak areas to that of the internal standard.
-
Plot the relative concentrations versus time to monitor the reaction progress.
-
Spectroscopic Techniques: A Window into Real-Time Chemistry
Spectroscopic techniques offer the significant advantage of in-situ, real-time monitoring, providing continuous data streams without the need for sampling and quenching.
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
Causality and Experimental Choices: In-situ FTIR, often using an Attenuated Total Reflectance (ATR) probe (such as ReactIR), is a powerful PAT tool for monitoring reaction kinetics.[12] It works by tracking changes in the concentration of functional groups in real-time.[13] For the reactions of this compound, this technique is ideal because the carbonyl (C=O) stretching frequency is highly sensitive to its chemical environment. The acid chloride, the ester or amide product, and the carboxylic acid byproduct all have distinct and well-resolved carbonyl absorption bands.
Protocol: Real-Time Kinetic Monitoring
-
Instrument Setup:
-
Insert a sterile, dry ATR probe directly into the reaction vessel. Ensure the probe tip is fully submerged in the reaction mixture.
-
Collect a background spectrum of the solvent and starting materials before initiating the reaction.
-
-
Data Acquisition:
-
Initiate the reaction (e.g., by adding the alcohol or amine).
-
Begin spectral acquisition immediately. Collect one spectrum every minute, or more frequently for fast reactions.
-
Monitor the key infrared bands throughout the course of the reaction.
-
| Functional Group | Species | Typical Wavenumber (cm⁻¹) | Observation |
| Carbonyl (C=O) | Acid Chloride (Reactant) | ~1790 - 1815 | Peak area decreases over time |
| Carbonyl (C=O) | Ester (Product) | ~1735 - 1750 | Peak area increases over time |
| Carbonyl (C=O) | Amide (Product) | ~1650 - 1690 | Peak area increases over time |
| Carbonyl (C=O) | Carboxylic Acid (Byproduct) | ~1700 - 1725 | Peak may appear if hydrolysis occurs |
-
Data Analysis:
-
Select the characteristic peaks for the reactant and product that do not have significant overlap.
-
Use the instrument software to plot the absorbance (or a calculated concentration profile) of these peaks against time.[14] This provides a direct, real-time visualization of the reaction kinetics.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality and Experimental Choices: NMR spectroscopy is an intrinsically quantitative technique that provides rich structural information about all molecules in a solution.[15] By monitoring the disappearance of proton (¹H) or carbon (¹³C) signals unique to the reactant and the appearance of signals for the product, one can accurately track the reaction progress.[16] Unlike other methods, NMR can often identify and quantify unknown intermediates or byproducts without prior calibration, making it a powerful tool for mechanistic studies.
Protocol: High-Resolution Kinetic Analysis
-
Sample Preparation:
-
The reaction can be run directly in an NMR tube for slow reactions. For faster reactions, a flow-NMR setup can be used where the reaction mixture is continuously circulated through the spectrometer.[16]
-
Use a deuterated solvent that is compatible with the reaction chemistry.
-
Add a small amount of a non-reactive internal standard (e.g., tetramethylsilane or 1,3,5-trimethoxybenzene) with a known concentration.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at fixed time intervals.
-
Critical Parameter: Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the protons being quantified. This is essential for accurate integration and quantification.[15] A typical d1 of 30 seconds is a conservative starting point for small molecules.
-
-
Data Analysis:
-
Identify non-overlapping peaks that are unique to the reactant and the product. For this compound, the gem-dimethyl singlet is an excellent reporter signal. Its chemical shift will change upon conversion to the ester or amide.
-
Integrate the area of the chosen peaks for the reactant, product, and the internal standard.
-
Calculate the concentration of each species at each time point relative to the known concentration of the internal standard.
-
Plot concentration versus time to obtain a detailed kinetic profile.
-
Method Selection: Choosing the Right Tool for the Task
The optimal analytical technique depends on the specific goals of the experiment. A decision tree can guide this selection process.
Caption: Decision tree for selecting an analytical technique.
Comparative Summary of Techniques
| Feature | HPLC | GC-MS | In-situ FTIR | NMR |
| Analysis Mode | Offline / At-line | Offline / At-line | Online / In-situ | Online or Offline |
| Real-Time Data | No (discrete points) | No (discrete points) | Yes (continuous) | Yes (with flow setup) |
| Sample Prep. | Simple (dilution) | Complex (derivatization) | None | Minimal |
| Information | Quantitative separation | Quantitative separation, structural ID | Real-time functional group kinetics | Quantitative, full structural ID |
| Strengths | Robustness, accuracy, industry standard for purity | High sensitivity, impurity identification | Excellent for kinetics, non-invasive | Unambiguous identification, mechanistic studies |
| Limitations | Labor-intensive sampling, potential for reaction quenching error | Destructive, derivatization can introduce errors | Indirect concentration measurement, spectral overlap can be an issue | Lower sensitivity, higher equipment cost |
Conclusion
The successful synthesis of pharmaceuticals derived from this compound hinges on a deep understanding and precise control of its chemical transformations. The analytical techniques detailed in this guide—HPLC, GC, in-situ FTIR, and NMR—provide a comprehensive toolkit for researchers and process chemists. HPLC and GC offer unparalleled separation and quantification for purity assessment, while in-situ FTIR and NMR provide a real-time, mechanistic view into the heart of the reaction. By thoughtfully selecting and implementing these methods, scientists can accelerate process development, ensure batch-to-batch consistency, and build quality into the manufacturing process from the very beginning.
References
- National Center for Biotechnology Information. (n.d.). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification.
- ACS Publications. (2025). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions.
- Hiden Analytical. (2018). Real-Time Process Monitoring of Pharmaceuticals.
- PharmaVED. (2024). Key Analytical Techniques Powering Pharmaceutical Quality Control.
- Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis.
- International Journal of Current Medical and Pharmaceutical Research. (2017). Synthesis and evaluation of fibrates for anti-diabetic and lipid lowering activity.
- Analytical Methods. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples.
- Journal of Chromatographic Science. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins.
- Frontiers in Chemistry. (n.d.). BAR502/fibrate conjugates: synthesis, biological evaluation and metabolic profile.
- ResearchGate. (2014). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol.
- RSC Publishing. (2024). In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions.
- IMSERC. (n.d.). Kinetics / reaction monitoring.
- RSC Publishing. (n.d.). In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy.
- PubMed. (2024). BAR502/fibrate conjugates: synthesis, biological evaluation and metabolic profile.
- Mettler Toledo. (n.d.). ReactIR In Situ Spectroscopy.
- ResearchGate. (n.d.). Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations.
- Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- ResearchGate. (2022). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- ResearchGate. (n.d.). A Method for Real Time Monitoring of Chemical Reactions and Processes.
- Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
- RSC Publishing. (n.d.). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR.
- Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
- YouTube. (2016). In Situ FTIR Reaction Monitoring.
- SIELC Technologies. (n.d.). Separation of 2-(2,4-Dichlorophenoxy)propan-2-ol on Newcrom R1 HPLC column.
- National Center for Biotechnology Information. (2023). Fibrate Medications - StatPearls.
- ResearchGate. (2025). Analytical Methods for the Determination of Urinary 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-Chlorophenoxyacetic Acid in Occupationally Exposed Subjects and in the General Population.
- ResearchGate. (n.d.). (PDF) Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid).
- PubMed. (n.d.). Mechanism of action of fibrates on lipid and lipoprotein metabolism.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- PubChem. (n.d.). This compound.
- Asian Journal of Chemistry. (n.d.). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation.
- BenchChem. (n.d.). Analytical methods for the characterization of 2-(4-Hydroxyphenoxy)propanamide.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- Journal of Industrial and Engineering Chemistry. (2025). Current Developments in Esterification Reaction: A Review on Process and Parameters.
- YouTube. (2021). 13: Preparation and reactions of acid chlorides.
Sources
- 1. journalcmpr.com [journalcmpr.com]
- 2. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. researchgate.net [researchgate.net]
- 10. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]
- 11. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mt.com [mt.com]
- 13. In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. m.youtube.com [m.youtube.com]
- 15. imserc.northwestern.edu [imserc.northwestern.edu]
- 16. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(4-Chlorophenoxy)-2-methylpropanoyl Chloride
Welcome to the technical support guide for the purification of crude 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride (also known as clofibroyl chloride). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity product. The methodologies described herein are grounded in established chemical principles and best practices for handling reactive acid chlorides.
Section 1: Understanding the Challenge - Common Impurities
The successful purification of this compound hinges on understanding the potential impurities generated during its synthesis. The most common synthetic route involves the chlorination of its corresponding carboxylic acid, 2-(4-Chlorophenoxy)-2-methylpropionic acid (clofibric acid)[1][2].
The primary impurities you are likely to encounter are:
-
Unreacted Starting Material: 2-(4-Chlorophenoxy)-2-methylpropionic acid is a high-melting-point solid, and its presence in the crude liquid product is a common issue.
-
Hydrolysis Product: The acyl chloride product is highly susceptible to hydrolysis, reacting with trace moisture to revert to the starting carboxylic acid[3].
-
Excess Chlorinating Reagent: Reagents like thionyl chloride (SOCl₂) or phosphorus-based chlorides are often used in excess to drive the reaction to completion[4][5][6].
-
Chlorinating Reagent Byproducts: The reaction produces byproducts such as sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas when using thionyl chloride, or non-volatile acids like phosphorous acid (H₃PO₃) when using phosphorus trichloride (PCl₃)[4][7].
The significant difference in the physical properties of the desired acyl chloride (a liquid) and the primary impurity, clofibric acid (a solid), is the key to successful purification.
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| Product: this compound | C₁₀H₁₀Cl₂O₂ | 233.09[8] | Liquid | N/A | High-boiling; requires vacuum |
| Impurity: 2-(4-Chlorophenoxy)-2-methylpropionic acid | C₁₀H₁₁ClO₃ | 214.65[1] | Solid | 118-123[1] | Decomposes at high temp. |
| Impurity: Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | Liquid | -104 | 76 |
Section 2: Troubleshooting and Purification Protocols (Q&A)
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: My crude product is a thick slurry or contains solid precipitates. What is this, and how should I proceed?
Answer: The solid material is almost certainly unreacted 2-(4-Chlorophenoxy)-2-methylpropionic acid. The most effective method to separate this non-volatile solid impurity from your liquid acyl chloride product is by fractional distillation under reduced pressure (vacuum distillation).
-
Causality: The starting acid has a very high melting point and negligible vapor pressure compared to the acyl chloride product. Distillation separates compounds based on differences in their boiling points. By reducing the pressure, you lower the temperature required for distillation, which is crucial for preventing thermal degradation of the heat-sensitive acyl chloride[6].
Question 2: What is the detailed, step-by-step protocol for purifying my crude product by vacuum distillation?
Answer: Fractional vacuum distillation is the gold-standard technique. Adherence to anhydrous (moisture-free) conditions is critical throughout the process.
Experimental Protocol: Fractional Vacuum Distillation
-
System Preparation:
-
Ensure all glassware (distillation flask, fractionating column, condenser, receiving flasks) is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., Nitrogen or Argon).
-
Assemble the distillation apparatus. A short Vigreux column is typically sufficient. Use high-vacuum grease for all joints to ensure a good seal.
-
-
Charging the Flask:
-
Distillation Execution:
-
Slowly apply vacuum to the system. You may observe initial outgassing or bubbling as dissolved gases (like HCl) and any volatile byproducts (like residual SOCl₂) are removed. This fraction can be collected in a cold trap cooled with dry ice/acetone.
-
Once a stable vacuum is achieved, begin gently heating the distillation flask using a heating mantle with a stirrer.
-
Fraction Collection:
-
Fore-run: Collect the first few drops of distillate separately. This fraction may contain any remaining volatile impurities.
-
Main Fraction: Collect the pure this compound at a stable head temperature and pressure. The liquid should be clear and colorless.
-
End Fraction: Stop the distillation before the flask goes to dryness to avoid the formation of high-boiling, potentially unstable residues. The remaining material in the flask will be primarily the non-volatile starting acid.
-
-
-
Post-Distillation:
-
Allow the system to cool completely before slowly re-introducing the inert atmosphere.
-
Seal the purified product under an inert atmosphere in a clean, dry container.
-
Question 3: My product still has a very sharp, acidic smell and fumes in the air after an initial distillation. What does this mean?
Answer: This indicates the presence of dissolved hydrogen chloride (HCl) gas or slight hydrolysis of the product due to exposure to atmospheric moisture. Efficient fractional distillation should remove this. If the problem persists, it suggests your distillation setup may have leaks or your handling technique introduced moisture. It is hazardous to attempt aqueous washes with reagents like sodium bicarbonate for such a reactive acyl chloride, as the reaction can be violent and will lead to significant product loss through hydrolysis[9].
Question 4: Can I use column chromatography on silica gel for purification?
Answer: This is strongly discouraged. Silica gel has a surface rich in hydroxyl (-OH) groups, which are nucleophilic and will readily react with the highly electrophilic acyl chloride. This will lead to the product becoming covalently bound to the silica and hydrolyzing, resulting in very low or zero yield. If chromatographic purification is absolutely necessary, one would have to consider specialized, anhydrous conditions and non-protic stationary phases, which is overly complex for this separation.
Section 3: Visualization of the Purification Workflow
The following diagram outlines the decision-making process for purifying crude this compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Clofibric Acid | C10H11ClO3 | CID 2797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. Preparation of acyl chlorides [almerja.net]
- 8. This compound | C10H10Cl2O2 | CID 2781312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
Technical Support Center: Optimizing Acylation with 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride
Prepared by the Senior Application Scientist Team
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in acylation reactions using 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride. This reaction, a cornerstone of Friedel-Crafts chemistry, is pivotal in the synthesis of various pharmaceutical compounds, most notably Fenofibrate.[1][2] Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to maximize your reaction yield, ensure product purity, and overcome common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reaction's nature, providing the core knowledge needed for successful execution and optimization.
Q1: What is the fundamental mechanism of this acylation reaction?
This reaction is a classic example of a Friedel-Crafts Acylation.[3][4] The process involves the substitution of a hydrogen atom on an aromatic ring with the acyl group from this compound. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), and proceeds through several key steps.[5][6]
First, the Lewis acid catalyst activates the acyl chloride by coordinating to the chlorine atom. This coordination polarizes the carbon-chlorine bond, making the chlorine a much better leaving group.[6] This leads to the formation of a highly electrophilic, resonance-stabilized intermediate known as an acylium ion.[3][5][6] The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion to form a new carbon-carbon bond and a carbocation intermediate (often called a sigma complex or arenium ion). Finally, a weak base (like the AlCl₄⁻ complex) removes a proton from the site of substitution, which restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[5][6]
Caption: Mechanism of Friedel-Crafts Acylation.
Q2: Why is a full equivalent (or more) of the Lewis acid catalyst often required?
Unlike many catalytic reactions where only a small percentage of catalyst is needed, Friedel-Crafts acylations typically require at least a stoichiometric amount of the Lewis acid.[7] This is due to two factors:
-
Strong Complexation with the Reactant: The Lewis acid forms a stable complex with the carbonyl oxygen of the acyl chloride to generate the acylium ion.[8]
-
Product Inhibition: The ketone product formed is also a Lewis base and will form a strong complex with the Lewis acid catalyst.[7] This complex deactivates the catalyst, preventing it from participating in further reaction cycles. Therefore, a molar equivalent of the catalyst is consumed for each mole of product formed. Using a slight excess can help drive the reaction to completion.
Q3: What is the most common and detrimental side reaction?
The most prevalent and damaging side reaction is the hydrolysis of the acyl chloride . This compound is highly reactive towards nucleophiles, especially water.[9][10] If any moisture is present in the reaction vessel, solvents, or on the glassware, the acyl chloride will rapidly hydrolyze to form the corresponding carboxylic acid (Fenofibric acid).[11][12] This not only consumes your starting material but the resulting carboxylic acid can complicate the reaction and purification process. Strict anhydrous (water-free) conditions are absolutely critical for success. [13]
Q4: How does the reactivity of my aromatic substrate influence the reaction conditions?
The success of a Friedel-Crafts acylation is highly dependent on the nature of the aromatic substrate.
-
Activated Rings: Aromatic rings with electron-donating groups (like ethers, phenols, or alkyl groups) are highly reactive and undergo acylation under relatively mild conditions.[14]
-
Deactivated Rings: Rings with strong electron-withdrawing groups (like -NO₂, -CN, -SO₃H, or carbonyls) are generally unreactive and are not suitable substrates for Friedel-Crafts acylation.[3][15] The acylation reaction introduces a ketone (an electron-withdrawing group), which deactivates the product ring and conveniently prevents further acylation (polyacylation).[5][7]
Section 2: Troubleshooting Guide
This guide is structured to help you diagnose and resolve specific issues encountered during your experiments.
Caption: Troubleshooting workflow for low reaction yield.
Problem: My reaction yield is very low or I recovered only starting material.
-
Possible Cause 1: Hydrolysis of the Acyl Chloride
-
Scientific Rationale: As previously mentioned, this compound is extremely sensitive to moisture. The carbonyl carbon is highly electrophilic, making it a prime target for nucleophilic attack by water.[9] This reaction is often rapid and irreversible under reaction conditions, leading to the formation of the unreactive carboxylic acid.[11][12]
-
Troubleshooting & Solution:
-
Glassware: Ensure all glassware is oven-dried at >120°C for several hours and cooled under a stream of inert gas (Nitrogen or Argon) or in a desiccator immediately before use.
-
Solvents: Use only high-purity, anhydrous solvents. Solvents in Sure/Seal™ bottles are recommended. If using bulk solvents, they should be freshly distilled from an appropriate drying agent.
-
Reagents: Ensure the Lewis acid catalyst is anhydrous and has been handled with minimal exposure to the atmosphere.
-
Atmosphere: Assemble the reaction under a positive pressure of an inert gas (N₂ or Ar) to prevent atmospheric moisture from entering the system.
-
-
-
Possible Cause 2: Inactive or Insufficient Lewis Acid Catalyst
-
Scientific Rationale: Lewis acids like AlCl₃ and FeCl₃ are hygroscopic and can be deactivated by moisture. They can also degrade over time if stored improperly. As the catalyst is consumed by the product, using a sub-stoichiometric amount will result in incomplete conversion.[7]
-
Troubleshooting & Solution:
-
Source: Use a fresh bottle of the Lewis acid catalyst or one that has been stored correctly in a desiccator.
-
Stoichiometry: Carefully calculate and weigh the catalyst. For most substrates, use at least 1.1 to 1.3 molar equivalents relative to the limiting reagent (often the acyl chloride).
-
Addition: For solid catalysts like AlCl₃, weigh it quickly and add it to the reaction solvent under an inert atmosphere.
-
-
-
Possible Cause 3: Sub-optimal Reaction Temperature
-
Scientific Rationale: Temperature control is a delicate balance. The initial formation of the acylium ion complex can be highly exothermic. If the acyl chloride is added too quickly or at too high a temperature, uncontrolled side reactions can occur. Conversely, if the reaction is run at too low a temperature, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction.
-
Troubleshooting & Solution:
-
Initial Addition: Always add the acyl chloride solution dropwise to the cooled (typically 0°C using an ice bath) suspension of the aromatic substrate and Lewis acid.[13] This allows for controlled dissipation of the heat generated.
-
Reaction Progression: After the addition is complete, allow the reaction to warm slowly to room temperature.
-
Driving Completion: If monitoring shows the reaction has stalled, gentle heating (e.g., to 40-50°C) can be employed to drive it to completion, but this should be done cautiously as it can also promote side product formation.
-
-
Problem: My final product is impure, containing multiple spots on TLC.
-
Possible Cause 1: Incomplete Reaction
-
Scientific Rationale: If the reaction is not allowed to proceed to completion, the crude product will be a mixture of the desired product and unreacted starting materials.
-
Troubleshooting & Solution:
-
Reaction Monitoring: Actively monitor the reaction's progress. The easiest method is Thin-Layer Chromatography (TLC). See the protocol below. A sample should be taken from the reaction mixture every 30-60 minutes until the starting material spot is no longer visible. More advanced techniques include GC-MS or in-situ NMR.[16]
-
Time/Temperature: If the reaction stalls, consider extending the reaction time or gently increasing the temperature as described above.
-
-
-
Possible Cause 2: Inappropriate Solvent Choice
-
Scientific Rationale: The solvent plays a crucial role in solubilizing reactants, intermediates, and products, and its polarity can influence reaction pathways and selectivity.[17] In some cases, a polar solvent like nitrobenzene can change the isomeric product ratio compared to a non-polar solvent like carbon disulfide by affecting the stability and solubility of intermediate complexes.[17][18]
-
| Solvent | Dielectric Constant (Polarity) | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | 9.1 | 40 | Good general-purpose solvent, relatively inert.[19] |
| Carbon Disulfide (CS₂) | 2.6 | 46 | Non-polar; can favor kinetic products. Toxic. |
| 1,2-Dichloroethane (DCE) | 10.4 | 84 | Allows for higher reaction temperatures.[18] |
| Nitrobenzene | 34.8 | 211 | High polarity; can favor thermodynamic products. High boiling point makes removal difficult. |
-
Troubleshooting & Solution:
-
Solvent Screening: If isomeric impurities are a problem, consider screening different solvents. Dichloromethane is an excellent starting point.
-
Literature Precedent: Review literature for similar acylation reactions to see which solvents provided the best selectivity for your class of aromatic substrate.
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for the Acylation of an Activated Aromatic Compound
This protocol is a general guideline. Molar equivalents and reaction times may need to be optimized.
-
Preparation (Strictly Anhydrous):
-
Oven-dry all glassware (a three-neck round-bottom flask, a dropping funnel, and a condenser) and cool under an inert atmosphere (N₂ or Ar).
-
Equip the flask with a magnetic stirrer, the dropping funnel, and the condenser, with the gas outlet of the condenser connected to a bubbler.
-
-
Reaction Setup:
-
Under a positive flow of inert gas, add the anhydrous Lewis acid catalyst (e.g., Aluminum Chloride, 1.2 eq.) to the reaction flask.
-
Add the anhydrous solvent (e.g., Dichloromethane, 5-10 mL per mmol of limiting reagent).
-
Begin stirring and cool the suspension to 0°C using an ice-water bath.
-
Add the aromatic substrate (1.0 eq.) to the flask.
-
In the dropping funnel, dissolve this compound (1.1 eq.) in a small amount of anhydrous solvent.
-
-
Execution:
-
Add the acyl chloride solution dropwise from the funnel to the stirred, cooled suspension over 20-30 minutes. Maintain the internal temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir at room temperature for 2-6 hours, monitoring the reaction by TLC (see Protocol 2).
-
-
Workup & Quench:
-
Once the reaction is complete, cool the flask back to 0°C in an ice bath.
-
CAUTION: The quench is highly exothermic. Slowly and carefully add crushed ice to the reaction mixture, followed by cold water, to decompose the aluminum chloride complex.
-
Add 1M HCl to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with the reaction solvent (e.g., DCM).
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Caption: Standard experimental workflow for the acylation reaction.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.
-
Spotting:
-
On the left, spot a dilute solution of your aromatic starting material (SM).
-
In the middle, co-spot the starting material and the reaction mixture.
-
On the right, spot the reaction mixture (RM). To sample the reaction, quickly dip a glass capillary into the mixture and spot it on the plate.
-
-
Elution: Place the plate in a developing chamber containing an appropriate eluent system (e.g., 20% Ethyl Acetate in Hexane). Let the solvent run up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Analysis: The reaction is complete when the spot corresponding to the starting material in the "RM" lane has completely disappeared. The appearance of a new, typically lower Rf spot indicates product formation.
References
- Gauth, "Why does a Lewis acid often used as a catalyst in acylation reaction?", Gauth.
- "Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note", Save My Exams, 2024.
- "10.9. Reaction: Acylation via Friedel-Crafts", Saskoer, 2024.
- "hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis", docbrown.info.
- J. Ashenhurst, "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation", Master Organic Chemistry, 2018.
- "Lewis acid catalyzed acylation reactions: scope and limitations", Organic Chemistry Portal.
- "Solvent Effects in Friedel–Crafts Reaction", Chemistry Stack Exchange, 2019.
- "Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides", chemguide: CIE A level chemistry support.
- "Friedel-Crafts Acylation", Organic Chemistry Portal.
- "Acyl Chlorides - formation and hydrolysis mechanism", YouTube, 2025.
- "Video: Acid Halides to Carboxylic Acids: Hydrolysis", JoVE, 2025.
- "The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours.", ResearchGate.
- "Method of synthesizing fenofibrate", Google Patents.
- S. Patil et al., "Synthesis and characterization of potential impurities in Fenofibrate drug substance", Der Pharma Chemica, 2015.
- "Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry", Waters Corporation.
- "Method of synthesizing fenofibrate", Justia Patents, 2013.
- "Acylation Of Aromatic Compounds", Chemcess.
- A. V. S. R. R. Ch, et al., "Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup", Journal of the American Chemical Society, 2019.
- "Friedel–Crafts Acylation", Sigma-Aldrich.
- "Friedel Crafts Acylation Reaction", BYJU'S.
- "Technical Support Center: Optimizing Acylation Reactions with Octanoyl Chloride", Benchchem.
- "Friedel Crafts Acylation And Alkylation Reaction", BYJU'S.
Sources
- 1. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. byjus.com [byjus.com]
- 5. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Solved: Why does a Lewis acid often used as a catalyst in acylation reaction ? [Chemistry] [gauthmath.com]
- 9. savemyexams.com [savemyexams.com]
- 10. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 11. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 12. Video: Acid Halides to Carboxylic Acids: Hydrolysis [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. chemcess.com [chemcess.com]
- 15. byjus.com [byjus.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. researchgate.net [researchgate.net]
- 19. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
Technical Support Center: Handling and Storage of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride
Welcome to the Technical Support Center for 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the handling, storage, and use of this moisture-sensitive reagent. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS No: 5542-60-9) is a reactive acyl chloride.[1][2] It serves as a key intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry for the production of fibrate drugs, which are used to lower triglyceride and cholesterol levels in the blood.[3]
Q2: Why is this compound considered moisture-sensitive?
A2: Like other acyl chlorides, this compound is highly susceptible to hydrolysis.[4][5] The electrophilic carbonyl carbon is readily attacked by nucleophiles, including water. This reaction is often vigorous and exothermic, producing 2-(4-chlorophenoxy)-2-methylpropanoic acid and corrosive hydrogen chloride (HCl) gas.[4][5][6] This degradation not only consumes the desired reagent but can also interfere with subsequent reactions.
Q3: What are the immediate signs of degradation or hydrolysis?
A3: The most apparent sign of hydrolysis is the evolution of misty, acrid fumes of hydrogen chloride gas when the container is opened or exposed to ambient air.[4] You may also observe a change in the physical appearance of the liquid, such as cloudiness or the formation of a solid precipitate, which is the corresponding carboxylic acid. A strong vinegar-like odor mixed with the sharp smell of HCl is also indicative of degradation.[4]
Q4: What are the recommended storage conditions for this reagent?
A4: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.[7] It is advisable to store it under an inert atmosphere, such as nitrogen or argon. For long-term storage, refrigeration is recommended, but the container must be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.[8]
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
A5: Due to its corrosive nature and reactivity, appropriate PPE is essential. This includes chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, and a lab coat. All handling of the neat reagent should be performed in a certified chemical fume hood to avoid inhalation of vapors and HCl gas.[9]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Low or No Yield of the Desired Product in an Acylation Reaction
-
Symptom: Your reaction (e.g., esterification or amidation) results in a low yield of the desired product, and the starting material (alcohol or amine) is recovered.
-
Possible Cause 1: Reagent Degradation. The primary culprit is often the hydrolysis of the acyl chloride before or during the reaction.[10]
-
Verification: You can often identify the presence of the carboxylic acid byproduct, 2-(4-chlorophenoxy)-2-methylpropanoic acid, in your crude product via analytical techniques. In Infrared (IR) spectroscopy, the acyl chloride shows a characteristic C=O stretch around 1790-1815 cm⁻¹, while the carboxylic acid byproduct will show a broader O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹.[11][12][13][14][15]
-
Solution:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven or by flame-drying under vacuum. Use anhydrous solvents, preferably from a solvent purification system or freshly dried over an appropriate drying agent.[3]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.
-
Fresh Reagent: Use a fresh bottle of this compound or purify the existing stock by distillation if you suspect significant degradation.
-
-
-
Possible Cause 2: Inefficient HCl Scavenging. The reaction generates HCl as a byproduct, which can protonate your nucleophile (especially amines), rendering it unreactive.[16][17]
-
Possible Cause 3: Steric Hindrance. The tertiary carbon adjacent to the carbonyl group can cause steric hindrance, slowing down the reaction, particularly with bulky nucleophiles.[16][22]
-
Solution:
-
Increase Reaction Time and/or Temperature: Monitor the reaction progress over a longer period. Gentle heating may be required, but be cautious as this can also promote side reactions.
-
Use a Catalyst: For reactions with alcohols, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added along with pyridine or triethylamine to accelerate the reaction.
-
-
Issue 2: My TLC analysis is confusing and doesn't show product formation.
-
Symptom: You run a TLC of your reaction mixture, but you only see your starting materials, even after a significant reaction time.
-
Possible Cause: On-plate Hydrolysis. Acyl chlorides are so reactive that they can be hydrolyzed by the silica gel on the TLC plate, which contains bound water.[3] This can give a false negative result.
-
Solution:
-
Quench Before TLC: To get a more accurate picture of your reaction progress, take a small aliquot of the reaction mixture and quench it with a nucleophile like methanol. This will convert the remaining acyl chloride into a more stable methyl ester, which can be easily visualized on TLC.
-
Use an Alternative Monitoring Technique: If available, consider using GC-MS or LC-MS to monitor the reaction. For GC-MS analysis, derivatization of the polar starting materials and products may be necessary.[23][24][25][26]
-
-
Issue 3: Difficulty in Purifying the Product from the Carboxylic Acid Byproduct.
-
Symptom: Your final product is contaminated with 2-(4-chlorophenoxy)-2-methylpropanoic acid, and it is difficult to separate by column chromatography or recrystallization.
-
Possible Cause: The carboxylic acid byproduct has similar polarity to some acylation products.
-
Solution: Aqueous Workup with Base. After the reaction is complete, quench the reaction mixture and perform a liquid-liquid extraction. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.[10] This will deprotonate the carboxylic acid, forming the corresponding carboxylate salt, which is soluble in the aqueous layer and will be removed from your organic product. Follow this with a brine wash to remove residual water before drying and concentrating the organic phase.
-
Experimental Protocols & Data
Storage and Handling Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store below 30°C; refrigeration is recommended for long-term storage.[7] | To minimize degradation and maintain stability. |
| Atmosphere | Store under a dry, inert atmosphere (Nitrogen or Argon). | To prevent hydrolysis from atmospheric moisture. |
| Container | Tightly sealed glass bottle, preferably with a Sure/Seal™ cap for repeated use. | To provide a physical barrier against moisture ingress. |
| Compatible Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Diethyl ether.[18] | These are aprotic solvents that do not react with the acyl chloride. |
| Solvent Drying | Use appropriate drying agents like calcium hydride or molecular sieves for solvents.[27][28][29][30] | To ensure anhydrous conditions for the reaction. |
| Recommended Desiccants | Silica gel, Montmorillonite clay, or Calcium chloride in a desiccator for secondary containment.[4][31][32] | To maintain a dry environment during storage. |
Protocol: Synthesis of N-benzyl-2-(4-chlorophenoxy)-2-methylpropanamide
This protocol describes a general procedure for the acylation of a primary amine using this compound under Schotten-Baumann conditions.[3][22][31][33][34]
Materials:
-
This compound
-
Benzylamine
-
Pyridine (or Triethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, addition funnel, and standard glassware for extraction.
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel under a nitrogen or argon atmosphere.
-
Reagent Preparation: In the flask, dissolve benzylamine (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in a small amount of anhydrous DCM and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by a quenched TLC (see Troubleshooting Issue 2).
-
Workup:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess pyridine and unreacted benzylamine), saturated aqueous sodium bicarbonate solution (to remove the carboxylic acid byproduct), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Step-by-step workflow for amide synthesis and purification.
References
-
What is the role of pyridine in the acylation of a class 12 chemistry CBSE - Vedantu. (n.d.). Vedantu. Retrieved December 14, 2023, from [Link]
-
What is the role of pyridine in the acylation - eSaral. (n.d.). eSaral. Retrieved December 14, 2023, from [Link]
-
What is the role of acetic acid or pyridine in acetylation? - Brainly.in. (2023, April 1). Brainly.in. Retrieved December 14, 2023, from [Link]
-
Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax. (2023, September 20). OpenStax. Retrieved December 14, 2023, from [Link]
-
Keeping moisture-sensitive chemicals dry - Physics Forums. (2010, March 24). Physics Forums. Retrieved December 14, 2023, from [Link]
-
Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. (n.d.). WOU. Retrieved December 14, 2023, from [Link]
-
Spectroscopy of Carboxylic Acid Derivatives - Oregon State University. (n.d.). Oregon State University. Retrieved December 14, 2023, from [Link]
-
Chemistry Schotten Baumann Reaction - SATHEE. (n.d.). SATHEE. Retrieved December 14, 2023, from [Link]
-
What should i reconsider in my experiment for acyl chloride to be formed? - ResearchGate. (2019, March 4). ResearchGate. Retrieved December 14, 2023, from [Link]
-
Comprehensive Guide to Desiccant Types & Their Effectiveness. (2025, January 27). Sorbead India. Retrieved December 14, 2023, from [Link]
-
Infrared Spectroscopy. (n.d.). University of Calgary. Retrieved December 14, 2023, from [Link]
-
Drying solvents - Sciencemadness Wiki. (2023, July 25). Sciencemadness. Retrieved December 14, 2023, from [Link]
-
solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource. (n.d.). Delloyd's Lab-Tech. Retrieved December 14, 2023, from [Link]
-
an introduction to acyl chlorides (acid chlorides) - Chemguide. (n.d.). Chemguide. Retrieved December 14, 2023, from [Link]
-
The How and Why of Keeping it Dry with Desiccant - Armor Protective Packaging®. (2023, September 26). Armor Protective Packaging®. Retrieved December 14, 2023, from [Link]
-
Amide Formation Help : r/Chempros - Reddit. (2020, October 10). Reddit. Retrieved December 14, 2023, from [Link]
-
Drying Agents - Removing water from organic solvents. (n.d.). University of Toronto. Retrieved December 14, 2023, from [Link]
-
Schotten Baumann Reaction Mechanism Detailed Explanation. (2025, December 24). Prutor. Retrieved December 14, 2023, from [Link]
-
What is the Schottan-Baumann reaction? - Quora. (2020, July 2). Quora. Retrieved December 14, 2023, from [Link]
-
Why did my amide syntesis does not work? - ResearchGate. (2021, April 14). ResearchGate. Retrieved December 14, 2023, from [Link]
-
2-METHYLPROPANOYL CHLORIDE - ChemBK. (2024, April 9). ChemBK. Retrieved December 14, 2023, from [Link]
-
ir spectrum of carboxylic acids and alcohols. (2023, May 24). University of Babylon. Retrieved December 14, 2023, from [Link]
-
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021, October 20). Reddit. Retrieved December 14, 2023, from [Link]
-
Reactions of Acyl Chlorides - YouTube. (2016, October 3). YouTube. Retrieved December 14, 2023, from [Link]
-
Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved December 14, 2023, from [Link]
-
Acid chlorides | Organic Chemistry II Class Notes - Fiveable. (n.d.). Fiveable. Retrieved December 14, 2023, from [Link]
-
proton NMR spectrum of 2-methylpropanoic acid - Doc Brown's Chemistry. (n.d.). Doc Brown's Chemistry. Retrieved December 14, 2023, from [Link]
-
Clofibric Acid | C10H11ClO3 | CID 2797 - PubChem. (n.d.). PubChem. Retrieved December 14, 2023, from [Link]
-
SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. Retrieved December 14, 2023, from [Link]
-
2-(4-chlorophenoxy)-2-methylpropanoic acid - Stenutz. (n.d.). Stenutz. Retrieved December 14, 2023, from [Link]
-
GC-MS/MS method for trace analysis of chlorophenoxy acidic herbicides from water samples - ResearchGate. (n.d.). ResearchGate. Retrieved December 14, 2023, from [Link]
-
Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts - PMC - NIH. (n.d.). National Institutes of Health. Retrieved December 14, 2023, from [Link]
-
A Level Chemistry Revision Notes - Acyl Chlorides - Save My Exams. (2025, June 23). Save My Exams. Retrieved December 14, 2023, from [Link]
-
(PDF) Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry - ResearchGate. (2025, August 8). ResearchGate. Retrieved December 14, 2023, from [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.). European Journal of Chemistry. Retrieved December 14, 2023, from [Link]
-
Verification of chlorine exposure via LC-MS/MS analysis of base hydrolyzed chlorophenols from chlorotyrosine-protein adducts - PubMed. (2024, March 1). PubMed. Retrieved December 14, 2023, from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Clofibric Acid | C10H11ClO3 | CID 2797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. fiveable.me [fiveable.me]
- 6. m.youtube.com [m.youtube.com]
- 7. chembk.com [chembk.com]
- 8. reddit.com [reddit.com]
- 9. fishersci.com [fishersci.com]
- 10. reddit.com [reddit.com]
- 11. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 12. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 19. esaral.com [esaral.com]
- 20. brainly.in [brainly.in]
- 21. echemi.com [echemi.com]
- 22. chemistry-reaction.com [chemistry-reaction.com]
- 23. researchgate.net [researchgate.net]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 28. Drying solvents and Drying agents [delloyd.50megs.com]
- 29. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 30. merckmillipore.com [merckmillipore.com]
- 31. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 32. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 33. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 34. quora.com [quora.com]
Technical Support Center: Troubleshooting Low Reactivity of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride
Welcome to the technical support center for 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges associated with the reactivity of this sterically hindered acyl chloride. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, with CAS number 5542-60-9, is a carboxylic acid chloride.[1][2] Structurally, it features a bulky 2-methylpropanoyl chloride group attached to a 4-chlorophenoxy moiety. This compound and its derivatives are of interest in medicinal chemistry and materials science. It is often used in acylation reactions to introduce the 2-(4-chlorophenoxy)-2-methylpropanoyl group onto various nucleophiles.
Q2: Why am I observing very slow or no reaction when using this compound?
A2: The primary reason for the low reactivity of this acyl chloride is significant steric hindrance . The presence of two methyl groups on the carbon atom adjacent to the carbonyl group (the α-carbon) physically obstructs the approach of nucleophiles to the electrophilic carbonyl carbon. This steric bulk increases the activation energy of the reaction, leading to slow reaction rates or, in some cases, a complete lack of reaction under standard conditions.[3][4][5]
This "steric effect" is a common challenge when working with highly substituted or bulky reagents.[3][4]
Troubleshooting Guide: Low Reactivity
This section provides a systematic approach to overcoming the low reactivity of this compound.
Issue 1: The acylation reaction is sluggish or fails to proceed to completion.
Probable Cause 1: Steric Hindrance
The bulky nature of the acyl chloride is the most common culprit. The two methyl groups at the α-position create a sterically congested environment around the electrophilic carbonyl center, making it difficult for nucleophiles to attack.[3][4]
Solutions:
-
Increase Reaction Temperature: Providing more thermal energy can help the reacting molecules overcome the steric energy barrier.[3][6] Consider incrementally increasing the temperature and monitoring the reaction progress by an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]
-
Prolong Reaction Time: Due to the slow kinetics, extending the reaction time may be necessary to achieve a reasonable conversion.
-
Optimize Catalyst Selection: For reactions like Friedel-Crafts acylation, the choice and amount of Lewis acid are critical.[7][8] For other acylations, specific catalysts can enhance the electrophilicity of the carbonyl carbon.
Probable Cause 2: Poor Nucleophile
The nature of the nucleophile plays a significant role. Weak nucleophiles or sterically hindered nucleophiles will struggle to react with an already bulky electrophile.
Solutions:
-
Use a Stronger Nucleophile: If possible, consider using a more reactive nucleophile.
-
Deprotonation of the Nucleophile: For alcohol or amine nucleophiles, pre-treating with a strong, non-nucleophilic base to generate the corresponding alkoxide or amide can significantly increase its nucleophilicity.
Probable Cause 3: Inadequate Solvent Choice
The solvent can influence reaction rates. A solvent that does not properly solvate the reactants or transition state can hinder the reaction.
Solutions:
-
Solvent Polarity: For many acylation reactions, polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are suitable. Experiment with different solvents to find the optimal medium for your specific reaction.
Issue 2: Low yield of the desired acylated product.
Probable Cause 1: Hydrolysis of the Acyl Chloride
This compound is susceptible to hydrolysis by moisture, which converts it to the unreactive carboxylic acid.[9]
Solutions:
-
Ensure Anhydrous Conditions: All glassware should be oven- or flame-dried. Use anhydrous solvents and handle the acyl chloride under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Use Fresh Reagents: Use a freshly opened bottle of the acyl chloride or purify older stock if necessary.
Probable Cause 2: Catalyst Deactivation
In reactions requiring a catalyst, such as Friedel-Crafts acylation, the catalyst can be deactivated by moisture or by complexation with the product.[7][10]
Solutions:
-
Use Fresh, Anhydrous Catalyst: Ensure the Lewis acid (e.g., AlCl₃) is of high purity and handled under anhydrous conditions.[7]
-
Stoichiometric vs. Catalytic Amounts: In Friedel-Crafts acylations, the ketone product often forms a complex with the Lewis acid, necessitating the use of stoichiometric amounts of the catalyst.[10]
Issue 3: Formation of multiple products or byproducts.
Probable Cause 1: Side Reactions
At elevated temperatures, side reactions may become more prevalent. If the nucleophile has multiple reactive sites, acylation may occur at unintended positions.
Solutions:
-
Control Reaction Temperature: Carefully control the temperature to minimize side reactions. A lower temperature with a longer reaction time may be preferable.
-
Use of Protecting Groups: If your nucleophile contains other reactive functional groups, consider using appropriate protecting groups to ensure regioselectivity.
Probable Cause 2: Impurities in Starting Materials
Impurities in the acyl chloride or the nucleophile can lead to the formation of unexpected byproducts.
Solution:
-
Verify Reagent Purity: Confirm the purity of your starting materials using techniques like NMR or GC-MS before starting the reaction.
Experimental Protocols & Visualizations
General Workflow for Troubleshooting Low Reactivity
The following diagram illustrates a logical workflow for addressing low reactivity issues.
Caption: A logical workflow for troubleshooting low reactivity.
Protocol: General Procedure for Acylation of an Alcohol
This protocol provides a starting point for the acylation of a primary or secondary alcohol with this compound.
Materials:
-
This compound
-
Alcohol nucleophile
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA) or pyridine
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: Dissolve the alcohol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in the flask. Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel.
-
Reaction: Add the acyl chloride solution dropwise to the stirred alcohol solution over 30 minutes. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, staining with potassium permanganate or using a UV lamp.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[11] Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary: Recommended Starting Conditions
The following table provides recommended starting points for optimizing your reaction.
| Parameter | Recommended Starting Condition | Rationale |
| Temperature | Room Temperature (then increase if needed) | Balances reaction rate with the potential for side reactions. |
| Solvent | Anhydrous Dichloromethane (DCM) | A good general-purpose solvent for acylation. |
| Base (for alcohols/amines) | Triethylamine (TEA) or Pyridine | Acts as a nucleophilic catalyst and acid scavenger. |
| Catalyst (Friedel-Crafts) | Aluminum Chloride (AlCl₃) (1.1-1.5 eq.) | A common and effective Lewis acid for this transformation.[12] |
| Reaction Time | 12 - 24 hours | Allows sufficient time for the sterically hindered reaction to proceed. |
Analytical Methods for Monitoring Reaction Progress
Accurate monitoring is key to successful optimization.
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and purity of the reaction mixture. A reversed-phase C18 column with a UV detector is often suitable.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or to analyze the final product structure.
References
- Gabano, E., Ravera, M., Trivero, F., Tinello, S., Gallina, A., Zanellato, I., Gariboldi, M. B., Monti, E., & Osella, D. (2018). Dalton Transactions, 47(25), 8268–8282.
-
Massah, A. R., Kalbasi, R. J., Khalifesoltani, M., & Kordesofla, F. M. (n.d.). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]
-
Martins, T. S., & de Oliveira, L. F. (2018). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. [Link]
-
Gøgsig, T. M., Lindhardt, A. T., & Skrydstrup, T. (2008). Direct Acylation of Aryl Chlorides with Aldehydes by Palladium−Pyrrolidine Co-catalysis. Organic Letters - ACS Publications. [Link]
-
Topczewski, J. J., & Kanan, M. W. (2016). The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. PMC - NIH. [Link]
-
PubChem. (n.d.). This compound. [Link]
- Google Patents. (n.d.). CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
UNI ScholarWorks. (n.d.). The use of 2-Chlorophenoxyacetyl Chloride in the Preparation of Mixed Diacyl Derivatives of Ortho Aminophenols. [Link]
-
ResearchGate. (n.d.). Analytical Methods for the Determination of Urinary 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-Chlorophenoxyacetic Acid in Occupationally Exposed Subjects and in the General Population. [Link]
-
Reddit. (2016, February 15). Has anyone ever had any trouble with generation of acyl chlorides? r/chemistry. [Link]
-
Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.). [Link]
-
PubChem. (n.d.). 2-(4-Chlorophenoxy)propionic acid. [Link]
-
PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. [Link]
-
Reddit. (2021, August 1). effect of steric hindrance on nucleophiles. r/chemhelp. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. [Link]
-
The acylation of 5H-2,3-benzodiazepines. Reactions of 4-phenyl-5H-2,3-benzodiazepine with acyl chlorides to give N-acylaminoisoquinolines and/or acylated dimers. X-Ray molecular structure of 5,14-diacetyl-4,5,8,9-tetrahydro-2,7. (n.d.). [Link]
-
ResearchGate. (n.d.). (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. [Link]
Sources
- 1. This compound | C10H10Cl2O2 | CID 2781312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. wpage.unina.it [wpage.unina.it]
- 5. reddit.com [reddit.com]
- 6. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)-hypnone - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection and Troubleshooting for the Synthesis of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this critical acyl chloride formation. Our focus is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the synthesis of this compound from its corresponding carboxylic acid.
Q1: My reaction to form this compound is extremely slow or stalling. What is the most likely cause?
A sluggish or stalled reaction is almost always due to the absence of a suitable catalyst. The direct reaction between a carboxylic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride is often kinetically slow.[1][2] Catalysts are required to accelerate the reaction rate by providing a more reactive intermediate.[2]
Q2: What is the recommended catalyst to improve the reaction speed?
For the conversion of carboxylic acids to acyl chlorides, N,N-dimethylformamide (DMF) is a widely used and highly effective catalyst.[2][3][4] It is typically used in catalytic amounts (e.g., 1-5 mol%) and significantly accelerates the reaction with common chlorinating agents like thionyl chloride and oxalyl chloride.[1] Pyridine is another option that can be used, particularly with oxalyl chloride.[5]
Q3: How does a catalyst like DMF actually work to speed up the reaction?
DMF acts as a nucleophilic catalyst. It first reacts with the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form a highly reactive electrophilic intermediate known as the Vilsmeier reagent.[3][4] This reagent then rapidly reacts with the carboxylic acid to form a new intermediate that is much more susceptible to nucleophilic attack by the chloride ion. This catalytic cycle regenerates the DMF, allowing a small amount to facilitate the entire reaction.
Q4: Should I use thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as my chlorinating agent?
Both are effective, and the choice depends on the specific requirements of your synthesis:
-
Thionyl Chloride (SOCl₂): This is a common and cost-effective choice. A major advantage is that its by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can simplify the purification of the final acyl chloride product.[6][7]
-
Oxalyl Chloride ((COCl)₂): Often considered a milder and more selective reagent, which can be beneficial for sensitive substrates.[3] Reactions with oxalyl chloride are also effectively catalyzed by DMF and can be easier to work up, though it is generally more expensive than thionyl chloride.[8]
Q5: Are there any significant safety concerns when using DMF as a catalyst in this reaction?
Yes. When DMF is used in conjunction with chlorinating agents like thionyl chloride, there is a potential for the formation of a toxic by-product called dimethylcarbamoyl chloride (DMCC).[9] DMCC is a potential human carcinogen, and its presence, even in trace amounts, is a significant safety concern.[9] It is critical to conduct the reaction in a well-ventilated fume hood and take appropriate containment measures. Always assess the potential for DMCC formation in your reaction and workup procedures.[9]
Section 2: Troubleshooting Guide for Low Reaction Velocity
This guide provides a structured approach to diagnosing and resolving issues related to slow or incomplete reactions.
| Symptom | Potential Cause | Recommended Action & Scientific Rationale |
| 1. Reaction Fails to Initiate or Proceeds at a Negligible Rate | Absence of Catalyst: The uncatalyzed reaction pathway has a very high activation energy. | Action: Add a catalytic amount of N,N-dimethylformamide (DMF) or pyridine. Rationale: The catalyst provides an alternative, lower-energy reaction pathway via the formation of a highly reactive Vilsmeier intermediate, dramatically increasing the reaction rate.[3][4] |
| Poor Reagent Quality: The chlorinating agent (SOCl₂ or (COCl)₂) may have decomposed due to improper storage (exposure to moisture). | Action: Use a fresh bottle of the chlorinating agent or distill it prior to use. Rationale: Thionyl chloride and oxalyl chloride are highly reactive and readily hydrolyze upon contact with atmospheric moisture, rendering them ineffective for the conversion. | |
| 2. Reaction is Sluggish and Fails to Reach Completion | Insufficient Catalyst Loading: The amount of catalyst is too low to maintain a sufficient concentration of the active intermediate. | Action: Optimize the catalyst loading. A good starting point is 3 mol%.[1] Rationale: While catalytic, the concentration of the Vilsmeier reagent is directly related to the amount of DMF added. One study demonstrated that 3 mol% DMF provided a higher yield in less time compared to 1 mol% or 10 mol%.[1] |
| Low Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature. | Action: Gently heat the reaction mixture. For thionyl chloride, refluxing is a common condition.[10] For oxalyl chloride, reactions are often run at room temperature (20°C).[11] Rationale: Increasing the temperature provides the molecules with more kinetic energy, increasing the frequency and force of collisions, and helping to overcome the activation energy of the rate-limiting step. | |
| 3. Significant Side-Product Formation is Observed | Excessive Heat or Reaction Time: Prolonged exposure to harsh conditions can lead to decomposition of the starting material or product. | Action: Monitor the reaction closely (e.g., by TLC or IR spectroscopy) and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures. Rationale: Acyl chlorides are reactive species. Overheating can cause side reactions or degradation, especially if the starting carboxylic acid has other sensitive functional groups. |
| Incorrect Stoichiometry: Using a large excess of the chlorinating agent may not be necessary and can lead to more side reactions. | Action: Use a modest excess of the chlorinating agent (e.g., 1.2 to 2.0 equivalents). Rationale: While an excess is needed to drive the reaction to completion, a large excess increases the potential for unwanted side reactions and complicates the purification process. |
Section 3: Mechanistic Insights & Workflow Visualization
Understanding the underlying mechanism and having a clear workflow are crucial for efficient troubleshooting and optimization.
Catalytic Mechanism of DMF
The diagram below illustrates the catalytic role of DMF in the conversion of a carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride.
Caption: Catalytic cycle showing DMF activation of thionyl chloride.
Troubleshooting Workflow for Slow Reactions
Use this decision tree to systematically diagnose the cause of a slow reaction.
Caption: A systematic workflow for troubleshooting slow reactions.
Section 4: Optimized Experimental Protocol
The following protocol is based on a reported successful synthesis of this compound and is provided as a validated starting point for your experiments.[11]
Objective: To synthesize this compound from 2-(4-Chlorophenoxy)-2-methylpropionic acid using oxalyl chloride and a catalytic amount of DMF.
Materials:
-
2-(4-Chlorophenoxy)-2-methylpropionic acid
-
Oxalyl chloride ((COCl)₂)
-
N,N-dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-(4-Chlorophenoxy)-2-methylpropionic acid (1.0 eq) in anhydrous dichloromethane.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of anhydrous DMF (e.g., 0.03 eq) via syringe.
-
Reagent Addition: Cool the reaction mixture in an ice bath (0°C). Slowly add oxalyl chloride (1.5 eq) dropwise via syringe over 15-20 minutes. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20°C).[11]
-
Monitoring: Stir the reaction at room temperature for 2-4 hours. The reaction progress can be monitored by taking a small aliquot, quenching it carefully with methanol, and analyzing by TLC or GC-MS to check for the disappearance of the starting carboxylic acid.
-
Workup: Once the reaction is complete, carefully remove the solvent and any excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude this compound is often of sufficient purity for the next step. If further purification is needed, it can be achieved by vacuum distillation, though care must be taken due to the reactivity of the acyl chloride.
References
-
Study.com. Acyl Chloride Uses, Reactions & Synthesis. [Link]
-
Wikipedia. Acyl chloride. [Link]
-
Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
-
An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. (2014). [Link]
-
Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]
-
ResearchGate. Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. [Link]
-
Pawar, S. S., et al. (2016). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances. [Link]
-
Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]
-
Chemistry Stack Exchange. Carboxylic Acid to Acyl Chloride. [Link]
-
Molview. Dmf role in acid chloride formation. [Link]
- Google Patents. US6770783B1 - Method for producing acid chlorides.
-
American Chemical Society. Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions. [Link]
-
ResearchGate. DMF-catalysed chlorination of carboxylic acids. [Link]
- Gabano, E., et al. (2018). Dalton Transactions, 47(25), 8268-8282. (Note: While the synthesis is mentioned, the full text was not available for direct linking.
Sources
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]
- 3. Acyl chloride - Wikipedia [en.wikipedia.org]
- 4. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
workup procedure to remove unreacted 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride
Technical Support Center: Workup & Purification Strategies
Topic: Workup Procedure to Remove Unreacted 2-(4-Chlorophenoxy)-2-methylpropanoyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I need to remove after a reaction involving this compound?
When using this compound as a reagent, for example, in an esterification reaction with an alcohol, the primary impurities to target during the workup are:
-
Unreacted this compound: This is a highly reactive acyl chloride.[1][2]
-
2-(4-Chlorophenoxy)-2-methylpropanoic acid (Clofibric Acid): This is the hydrolysis product of the acyl chloride. Acyl chlorides react readily with any trace amounts of water present in the reaction mixture or during the workup, converting them into the corresponding carboxylic acid.[1] This carboxylic acid is often the main impurity that needs to be removed.[3]
The goal of the workup is to separate your desired product (e.g., an ester) from these two main impurities.
Q2: What is the standard and its hydrolysis byproduct?
The most effective method is a multi-step liquid-liquid extraction procedure that leverages the chemical differences between your neutral product, the reactive acyl chloride, and its acidic hydrolysis byproduct.
The overall workflow is designed to first neutralize the highly reactive acyl chloride and then remove the resulting carboxylic acid through an acid-base extraction.
Caption: Workflow for the removal of acyl chloride impurities.
Detailed Protocol:
-
Quenching: Carefully and slowly add the reaction mixture to a beaker containing ice-cold water or a dilute aqueous solution of sodium bicarbonate (NaHCO₃).[4][5] This step is crucial and often exothermic. It serves to hydrolyze any remaining highly reactive this compound into the more manageable 2-(4-chlorophenoxy)-2-methylpropanoic acid.[1]
-
Solvent Addition & Transfer: Dilute the quenched mixture with an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane. Transfer the entire mixture to a separatory funnel.
-
Aqueous Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[6][7] Cap the funnel and invert it gently, making sure to vent frequently to release any CO₂ gas that may form. Shake thoroughly to ensure complete mixing. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer. The organic layer contains your desired product, while the aqueous layer now contains the deprotonated carboxylate salt (sodium 2-(4-chlorophenoxy)-2-methylpropanoate).[6][8]
-
Repeat Wash: Repeat the wash with fresh NaHCO₃ solution (Step 3 & 4) one or two more times to ensure all the carboxylic acid has been removed. You can check the pH of the final aqueous wash; it should be basic.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any residual water and break up emulsions.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield your purified product.
Q3: Why is a weak base like sodium bicarbonate (NaHCO₃) recommended over a strong base like sodium hydroxide (NaOH) for the wash?
This is a critical point related to reaction selectivity.
-
Product Stability: Many desired products, especially esters, can be susceptible to hydrolysis under strongly basic conditions (saponification). Using a strong base like NaOH could potentially cleave your newly formed ester, reducing your final yield.[3]
-
Sufficient Basicity: 2-(4-Chlorophenoxy)-2-methylpropanoic acid is a carboxylic acid and is therefore acidic enough to be deprotonated by a weak base like sodium bicarbonate.[7][9] The reaction between the carboxylic acid and bicarbonate is favorable, effectively converting the water-insoluble acid into its water-soluble sodium salt, which is then extracted into the aqueous layer.[6][9]
Caption: Acid-base extraction mechanism.
Q4: How can I confirm that the unreacted acyl chloride and its carboxylic acid byproduct have been successfully removed?
Validation of purity is a key step in any synthesis.
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. Spot your crude reaction mixture and your final purified product on a TLC plate. The carboxylic acid impurity is typically more polar and will have a lower Rf value (it won't travel as far up the plate) than the desired ester product. A successful purification will show the disappearance of the spot corresponding to the carboxylic acid.[10]
-
¹H NMR Spectroscopy: Take a proton NMR spectrum of your final product. The carboxylic acid has a characteristic broad singlet for the acidic proton, typically far downfield (>10 ppm). The absence of this peak in the spectrum of your purified product is a strong indicator of its removal.
-
pH Testing: As mentioned, a simple check is to test the pH of the final aqueous wash during the extraction. If it remains basic, it indicates that there is no more acid being neutralized and extracted from the organic layer.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Extraction | - High concentration of reactants.- Insufficient difference in density between layers. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength and density of theaqueous layer.- Allow the mixture to stand undisturbed for a longer period.- Gently swirl the funnel instead of vigorous shaking.- If necessary, filter the entire mixture through a pad of Celite. |
| Low Yield of Desired Product | - Hydrolysis (saponification) of the ester product during workup.- Incomplete reaction.- Physical loss of product during transfers. | - Ensure you are using a weak base (NaHCO₃ or K₂CO₃) for the wash, not a strong base (NaOH or KOH).[3]- Monitor the initial reaction to completion using TLC or another analytical method before beginning the workup.- Be meticulous during the separation and transfer steps to avoid discarding the organic layer. |
| Final Product is Still Acidic (by pH paper or NMR) | - Insufficient washing with the basic solution.- The volume or concentration of the basic wash was too low to neutralize all the carboxylic acid. | - Perform additional washes with saturated NaHCO₃ solution until the aqueous layer is confirmed to be basic.- Increase the volume of the NaHCO₃ solution used for each wash. |
References
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]
-
Mecoprop | Solubility of Things. (n.d.). Solubility of Things. [Link]
-
If carboxylic acid is polar, why is it in the organic layer during liquid extractions?? - Reddit. (2021, March 13). Reddit. [Link]
-
Acid-Base Extraction.1. (n.d.). Barnard College. [Link]
-
Separation of an Unknown Mixture - The Department of Chemistry, UWI, Mona, Jamaica. (n.d.). The University of the West Indies at Mona, Jamaica. [Link]
-
(2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid - PubChem. (n.d.). PubChem. [Link]
-
preparation of esters - Chemguide. (n.d.). Chemguide. [Link]
-
Clofibric Acid | C10H11ClO3 | CID 2797 - PubChem. (n.d.). PubChem. [Link]
-
General procedures for the purification of Esters - Chempedia - LookChem. (n.d.). LookChem. [Link]
-
Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? (2013, November 27). ResearchGate. [Link]
-
Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros - Reddit. (n.d.). Reddit. [Link]
-
Esterification using Acid Chloride and Alcohol - YouTube. (2021, April 23). YouTube. [Link]
- US5104492A - Recovery of carboxylic acids from water by precipitation from organic solutions - Google Patents. (n.d.).
-
What should i reconsider in my experiment for acyl chloride to be formed? (2019, March 4). ResearchGate. [Link]
-
Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl. (n.d.). Sparkl. [Link]
-
This compound | C10H10Cl2O2 | CID - PubChem. (n.d.). PubChem. [Link]
-
Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thinoyl chloride? : r/chemhelp - Reddit. (n.d.). Reddit. [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. (n.d.). Chemistry Steps. [Link]
-
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling - Yufeng. (n.d.). Yufeng. [Link]
-
Synthesis and Reactions of Acid Chlorides - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. [Link]
-
(4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem. (n.d.). PubChem. [Link]
-
2-(4-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 18703 - PubChem. (n.d.). PubChem. [Link]
-
Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note - Save My Exams. (n.d.). Save My Exams. [Link]
- CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy) - Google Patents. (n.d.).
-
Propanoyl chloride, 2-methyl- - the NIST WebBook. (n.d.). NIST WebBook. [Link]
-
Chemical Properties of isobutyryl chloride (CAS 79-30-1) - Cheméo. (n.d.). Cheméo. [Link]
Sources
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. savemyexams.com [savemyexams.com]
- 3. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 4. youtube.com [youtube.com]
- 5. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. reddit.com [reddit.com]
- 9. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]
- 10. reddit.com [reddit.com]
Technical Support Center: Strategies to Minimize By-product Formation with 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride
Welcome to the comprehensive technical support guide for 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reactive acylating agent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize by-product formation and optimize your experimental outcomes.
Section 1: Understanding the Reactant: Intrinsic Stability and Handling
Before delving into specific reaction troubleshooting, it is crucial to understand the inherent properties of this compound and its common impurities.
FAQ 1: What are the primary degradation pathways for this compound and how can I prevent them?
This compound is a reactive molecule susceptible to degradation, primarily through hydrolysis.
Primary Degradation Pathway: Hydrolysis
The most common degradation pathway is hydrolysis, where the acyl chloride reacts with water to form the corresponding carboxylic acid, 2-(4-chlorophenoxy)-2-methylpropanoic acid, and hydrochloric acid (HCl)[1][2][3]. This reaction is typically rapid and exothermic[2][3].
-
Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the carboxylic acid and HCl[1][3].
Prevention Strategies:
-
Strict Anhydrous Conditions: It is imperative to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture[4].
-
Proper Storage: Store this compound in a tightly sealed container in a cool, dry place, away from atmospheric moisture.
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle or a recently purified batch of the acyl chloride for best results.
Secondary Degradation Pathway: Thermal Decomposition
Prevention Strategies:
-
Moderate Reaction Temperatures: Avoid unnecessarily high reaction temperatures. If heating is required, it should be carefully controlled and monitored.
-
Avoid Prolonged Heating: Extended reaction times at elevated temperatures should be avoided to minimize the risk of thermal degradation.
Caption: Primary degradation pathways for this compound.
FAQ 2: What are the likely impurities in my starting material, and how can I detect them?
Impurities in this compound can arise from its synthesis, which typically involves the chlorination of 2-(4-chlorophenoxy)-2-methylpropanoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Common Impurities:
-
Unreacted Carboxylic Acid: Incomplete reaction during the synthesis will leave residual 2-(4-chlorophenoxy)-2-methylpropanoic acid.
-
Side-products from Chlorinating Agent: When using thionyl chloride, side reactions can occur, although they are less common with simple carboxylic acids[6][7]. With more complex substrates, side-chain chlorination has been observed[8].
-
Hydrolysis Product: As discussed in FAQ 1, the corresponding carboxylic acid can form upon exposure to moisture during storage or handling.
Detection Methods:
The purity of this compound and the presence of impurities can be assessed using several analytical techniques.
| Analytical Technique | Purpose | Typical Observations |
| FTIR Spectroscopy | Quick identity check and detection of the carboxylic acid impurity. | Acyl Chloride: Strong C=O stretch around 1780-1815 cm⁻¹. Carboxylic Acid Impurity: Broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹. |
| ¹H NMR Spectroscopy | Purity assessment and identification of major impurities. | The chemical shifts of the methyl and aromatic protons will differ slightly between the acyl chloride and the carboxylic acid, allowing for their differentiation and quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile impurities. | Can be used to separate the acyl chloride from its parent carboxylic acid (often after derivatization of the acid) and identify other volatile by-products by their mass fragmentation patterns[9][10][11]. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis and separation of non-volatile impurities. | A reversed-phase HPLC method can be developed to separate the acyl chloride from the more polar carboxylic acid[12][13]. Due to the reactivity of acyl chlorides with aqueous mobile phases, normal-phase HPLC or derivatization followed by reversed-phase HPLC are often preferred[14]. |
Section 2: Troubleshooting Friedel-Crafts Acylation Reactions
Friedel-Crafts acylation is a primary application of this compound. While generally a robust reaction, several issues can lead to the formation of by-products or low yields.
FAQ 3: My Friedel-Crafts acylation is giving a low yield. What are the common causes and solutions?
Low yields in Friedel-Crafts acylation can often be traced back to issues with the reactants, catalyst, or reaction conditions.
| Common Cause | Explanation | Troubleshooting Solutions |
| Deactivated Aromatic Substrate | Electron-withdrawing groups on the aromatic ring decrease its nucleophilicity, slowing down or preventing the reaction[4][15]. | For moderately deactivated rings, consider increasing the amount of Lewis acid or using a stronger catalyst like a metal triflate. For strongly deactivated rings, Friedel-Crafts acylation may not be suitable, and alternative synthetic routes should be explored[15]. |
| Catalyst Inactivity | Lewis acids like AlCl₃ are extremely sensitive to moisture and will be deactivated by any water present in the system[4]. | Ensure all glassware is oven-dried, use anhydrous solvents, and handle the Lewis acid under an inert atmosphere. Use a fresh, unopened container of the Lewis acid if possible. |
| Insufficient Catalyst | The product of the acylation (an aryl ketone) can form a complex with the Lewis acid, effectively sequestering it from the catalytic cycle. Therefore, stoichiometric amounts of the catalyst are often required[4]. | Use at least one equivalent of the Lewis acid relative to the acyl chloride. For some substrates, an excess of the catalyst may be beneficial. |
| Poor Reagent Quality | The presence of impurities in the this compound, such as the corresponding carboxylic acid, can inhibit the reaction. | Purify the acyl chloride by distillation before use if its purity is questionable. |
graph FC_Troubleshooting { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];Start [label="Low Yield in Friedel-Crafts Acylation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrate [label="Check Aromatic Substrate Activity"]; Catalyst [label="Evaluate Catalyst Activity & Stoichiometry"]; Reagents [label="Assess Reagent Purity"]; Conditions [label="Optimize Reaction Conditions"];
Start -> Substrate; Start -> Catalyst; Start -> Reagents; Start -> Conditions;
Substrate -> Deactivated [label="Is it deactivated?"]; Deactivated -> StrongerCatalyst [label="Yes", shape=box, style=filled, fillcolor="#FBBC05"]; StrongerCatalyst [label="Use stronger Lewis Acid\nor alternative chemistry"];
Catalyst -> Moisture [label="Moisture contamination?"]; Moisture -> Anhydrous [label="Yes", shape=box, style=filled, fillcolor="#FBBC05"]; Anhydrous [label="Ensure anhydrous conditions"];
Catalyst -> Stoichiometry [label="Insufficient amount?"]; Stoichiometry -> IncreaseAmount [label="Yes", shape=box, style=filled, fillcolor="#FBBC05"]; IncreaseAmount [label="Use stoichiometric amount or more"];
Reagents -> Purity [label="Impure Acyl Chloride?"]; Purity -> Purify [label="Yes", shape=box, style=filled, fillcolor="#FBBC05"]; Purify [label="Purify by distillation"];
Conditions -> Temperature [label="Suboptimal Temperature?"]; Temperature -> OptimizeTemp [label="Yes", shape=box, style=filled, fillcolor="#FBBC05"]; OptimizeTemp [label="Systematically vary temperature"]; }
Caption: Troubleshooting flowchart for low yields in Friedel-Crafts acylation.
FAQ 4: I am observing unexpected by-products in my Friedel-Crafts acylation. What are they likely to be?
While Friedel-Crafts acylation with this compound is generally clean, by-products can still form.
-
Positional Isomers: If the aromatic substrate has multiple available positions for acylation, a mixture of ortho, meta, and para isomers may be formed. The ratio of these isomers is dependent on the directing effects of the substituents already on the ring.
-
By-products from Self-Condensation: Although less common for acyl chlorides, under certain conditions, self-condensation or other side reactions involving the acylating agent can occur.
-
Products from Impurities: Impurities in the starting materials can lead to the formation of their own acylated products.
Minimization Strategies:
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes improve the regioselectivity of the acylation.
-
Purify Starting Materials: Ensuring the purity of both the acyl chloride and the aromatic substrate is crucial.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key procedures discussed in this guide.
Protocol 1: Purification of this compound by Distillation
This protocol is for the purification of the acyl chloride to remove less volatile impurities such as the parent carboxylic acid.
-
Setup: Assemble a distillation apparatus that has been thoroughly dried in an oven. Use a short-path distillation head for small quantities.
-
Vacuum: Connect the apparatus to a vacuum pump with a cold trap.
-
Heating: Gently heat the crude acyl chloride under reduced pressure.
-
Collection: Collect the fraction that distills at the expected boiling point for this compound. The boiling point will be dependent on the pressure.
-
Storage: Immediately transfer the distilled product to a dry, inert-gas-filled container for storage.
Protocol 2: General Procedure for Friedel-Crafts Acylation
This is a general protocol that should be optimized for specific substrates.
-
Setup: In an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add the anhydrous solvent (e.g., dichloromethane, nitrobenzene).
-
Catalyst Addition: Cool the solvent in an ice bath and slowly add the Lewis acid catalyst (e.g., aluminum chloride) in portions.
-
Acyl Chloride Addition: In the dropping funnel, dissolve this compound in the anhydrous solvent. Add this solution dropwise to the stirred suspension of the Lewis acid.
-
Substrate Addition: After the formation of the acylium ion complex, add the aromatic substrate, either neat or dissolved in the anhydrous solvent, dropwise at a controlled temperature.
-
Reaction: Allow the reaction to proceed at the optimized temperature for the appropriate amount of time, monitoring the progress by TLC or GC.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer, wash with water, brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
References
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]
-
Reddit. (2022). reactions with thionyl chloride. [Link]
-
ResearchGate. (1977). The thermal decomposition of acetyl chloride. [Link]
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
-
YouTube. (2018). Nucleophilic acyl substitution: acid chlorides from thionyl chloride. [Link]
-
YouTube. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Scribd. Friedel-Crafts Alkylation vs. Acylation Guide. [Link]
-
U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
PubChem. This compound. [Link]
-
Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. [Link]
-
ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
Physics & Maths Tutor. Notes - 33 Carboxylic Acids and Derivatives. [Link]
-
GENERAL HPLC METHODS. [Link]
-
CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
-
SIELC Technologies. Separation of 2-Chloroethyl 2-(4-chlorophenoxy)-2-methylpropionate on Newcrom R1 HPLC column. [Link]
-
CIE A-Level Chemistry. 33.3 Acyl chlorides. [Link]
-
Doc Brown's Advanced Organic Chemistry. mass spectrum of 2-methylpropanoic acid. [Link]
- Google Patents.
-
Chemrevise. Acyl Chlorides and Acid Anhydrides. [Link]
-
ResearchGate. (2014). Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis. [Link]
-
ResearchGate. (2018). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. [Link]
-
Chemguide. acyl chlorides and water, alcohols or phenol. [Link]
-
ResearchGate. EI-MS mass fragmentation pattern of 2. [Link]
-
ResearchGate. GC-MS fragmentation patterns of tentatively identified intermediates. [Link]
-
ResearchGate. (2018). Highly Sensitive Determination of Chlorophenols in Sea Water by Gas Chromatography−Tandem Mass Spectrometry. [Link]
-
Doc Brown's Advanced Organic Chemistry. mass spectrum of propanoic acid. [Link]
-
ResearchGate. (2013). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. [Link]
-
Chemguide. reaction between acyl chlorides and water - addition / elimination. [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 8. This compound | C10H10Cl2O2 | CID 2781312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Separation of 2-Chloroethyl 2-(4-chlorophenoxy)-2-methylpropionate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. chemistrystudent.com [chemistrystudent.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Safe Scale-Up of Reactions with 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride
Welcome to the technical support center for researchers and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for safely scaling up chemical reactions involving 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure your scale-up process is both safe and successful.
Part 1: Foundational Knowledge & Hazard Identification
This section addresses the fundamental properties and hazards of the reagent, which are critical for a robust safety assessment before any scale-up is attempted.
Q1: What is this compound and what are its primary hazards?
This compound (CAS No: 5542-60-9) is a reactive acyl chloride, a class of compounds widely used in organic synthesis for acylation reactions.[1][2] Its utility stems from the high reactivity of the acid chloride functional group. However, this reactivity is also the source of its primary hazards.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[3] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] The most significant chemical hazard arises from its violent reaction with nucleophiles, particularly water, which produces hydrochloric acid (HCl) gas and the corresponding carboxylic acid.[1][4] This reactivity extends to other protic solvents like alcohols and amines.[2][5]
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source |
| CAS Number | 5542-60-9 | [3] |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [3] |
| Molecular Weight | 233.09 g/mol | [3] |
| Boiling Point | 120 °C | [6] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| Primary Reactive Hazard | Reacts violently with water, liberating toxic gas (HCl).[4][7] | |
| Incompatible Materials | Water, strong bases, alcohols, amines, metals, oxidizing agents.[7][8] |
Q2: What are the critical safety differences between a lab-scale reaction and a pilot-plant scale-up?
The transition from a 100 mL flask to a 100 L reactor introduces challenges that are not always apparent at the smaller scale. The primary difference lies in the surface-area-to-volume ratio . As the volume of a reactor increases, its surface area (used for heat exchange) increases at a much slower rate. This has profound implications for safety:
-
Heat Management: An exothermic reaction that causes a mild temperature increase in a flask can become a dangerous, uncontrollable runaway reaction at scale due to inefficient heat removal.
-
Addition Control: A rapid addition of the acid chloride that is manageable in the lab can lead to a massive accumulation of unreacted reagent at scale. If the reaction then initiates, the simultaneous release of heat can overwhelm the cooling system.
-
Mixing Efficiency: Inadequate mixing in a large reactor can create localized "hot spots" where the reaction rate accelerates, potentially initiating a runaway. It can also lead to poor distribution of the reagent.
-
Gas Evolution: The production of HCl gas, while noticeable in the lab, can cause significant pressure buildup in a large, sealed reactor if the venting and scrubbing systems are not adequately designed.[7][9]
Part 2: Pre-Scale-Up Safety Assessment (FAQs)
Before proceeding with any scale-up, a thorough hazard assessment is mandatory. These FAQs guide you through the essential questions to address.
FAQ 1: How can I quantitatively assess the thermal risk of my reaction before scaling up?
The most reliable method for assessing thermal risk is Reaction Calorimetry .[10] This experimental technique measures the heat evolved during a chemical reaction under controlled conditions, providing critical data for safe scale-up.[11][12][13] It helps determine if a reaction's heat output can be safely managed by the available cooling equipment in the pilot plant.
Table 2: Key Parameters from Reaction Calorimetry for Scale-Up Safety
| Parameter | Description | Significance for Scale-Up |
| Heat of Reaction (ΔHr) | The total amount of heat released or absorbed per mole of reactant. | Determines the total thermal energy that the cooling system must handle. |
| Heat Flow Rate (Qr) | The rate at which heat is generated by the reaction (in Watts or J/s). | Must be less than the cooling capacity of the reactor at all times to prevent a temperature rise. |
| Specific Heat Capacity (Cp) | The amount of heat required to raise the temperature of the reaction mass by 1°C. | Used to calculate the potential temperature rise from the heat of reaction. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all the reaction heat were absorbed by the reaction mass without any cooling. Calculated as ΔTad = (-ΔHr) / (m * Cp). | A high ΔTad is a primary indicator of a potential runaway reaction. A value >50-100 °C is often considered a significant hazard. |
| Maximum Temperature of Synthesis Reaction (MTSR) | The highest temperature the reaction mass could reach under runaway conditions (initial temperature + ΔTad). | This temperature must be below the decomposition temperature of all components in the mixture to prevent secondary, more dangerous reactions. |
Below is a workflow for using calorimetry data to make informed decisions about scaling up your reaction.
Caption: Decision workflow for thermal safety assessment.
FAQ 2: Besides the primary reaction, what other potential reactive hazards should I consider?
While the main reaction with your intended nucleophile is the primary source of heat, you must also consider:
-
Reaction with Water/Moisture: this compound readily hydrolyzes.[1][14] Any moisture present in the solvent, reagents, or reactor will lead to an exothermic reaction, producing corrosive HCl gas and the corresponding carboxylic acid. Ensure all solvents and equipment are scrupulously dried before use.[1]
-
Incompatibility with Catalysts or Bases: If using a base like triethylamine or pyridine to scavenge HCl, be aware that the neutralization reaction is also highly exothermic.[17] The addition of the acid chloride to a mixture of the nucleophile and the base should be carefully controlled.
Part 3: Troubleshooting Guide for Scale-Up Operations
This section provides actionable advice for specific problems that may arise during the scaled-up process.
Problem 1: The reactor temperature is rising faster than expected and exceeding the setpoint (potential runaway).
A runaway reaction is a situation where the rate of heat generation from the reaction exceeds the rate of heat removal, leading to a rapid, uncontrolled increase in temperature and pressure.
Immediate Actions & Troubleshooting Workflow:
Caption: Emergency response plan for a thermal runaway.
Root Cause Analysis:
-
Addition Rate Too High: The rate of heat generation was greater than the reactor's cooling capacity. The solution is to reduce the addition rate based on calorimetry data.
-
Inadequate Cooling: The chiller may be malfunctioning, or the heat transfer coefficient of the reactor is lower than expected (e.g., due to fouling on the reactor walls).
-
Poor Mixing: The agitator speed may be too low, causing poor heat distribution and the formation of localized hot spots.
Problem 2: I'm observing excessive pressure buildup and fuming from the reactor vent.
This is almost certainly due to the generation of HCl gas from the reaction.[18] While expected, excessive pressure indicates that the gas is being generated faster than the vent and scrubber system can handle it.
Immediate Actions:
-
Reduce or Stop Reagent Addition: This will immediately slow the rate of HCl generation.
-
Verify Scrubber Function: Ensure the scrubber (typically a packed column or vessel with circulating caustic soda solution) is operational and that there are no blockages in the vent line.
Protocol: Verifying an HCl Scrubber System
-
Check Caustic Concentration: Ensure the pH of the scrubbing solution is highly basic (pH > 12).
-
Ensure Proper Flow: Verify that the caustic solution is circulating through the scrubber system at the specified flow rate.
-
Monitor Temperature: The neutralization of HCl with NaOH is exothermic. A rise in the scrubber solution temperature is a good indicator that it is working.
-
Check for Blockages: Ensure there are no ice plugs (if using a cooled condenser) or solid byproducts clogging the vent path from the reactor to the scrubber.
Problem 3: How do I safely quench a large volume of unreacted this compound after the reaction is complete?
Quenching is a critical step that must be carefully planned to avoid a violent, uncontrolled reaction. Never add the quenching agent (e.g., water, alcohol) directly to the warm reactor containing excess acid chloride. This can cause a violent exotherm and rapid gas evolution. The preferred method is a "reverse quench," where the reaction mixture is slowly added to a large excess of a cooled quenching agent.[5][9]
Protocol: Safe Large-Scale Quenching
Isopropanol is often a good choice for quenching as it reacts less violently than water but is still very effective.[19]
Caption: Workflow for a safe reverse quench at scale.
References
- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng.
- KGROUP. (2006, October 27). Quenching Reactive Substances. Virginia Tech Chemistry Department.
- PubChem. This compound.
- Greenbook.net.
- Sigma-Aldrich. (n.d.).
- Fisher Scientific. (2010, May 6).
- YouTube. (2021, April 23).
- ChemicalBook. This compound.
- TCI Chemicals. (2025, October 16).
- Sigma-Aldrich. This compound | 5542-60-9.
- Fisher Scientific. (2018, February 19).
- Fisher Scientific. (2010, November 12).
- University of Nebraska-Lincoln.
- Reddit. (2024, May 23).
- YouTube. (2015, December 12).
- Santa Cruz Biotechnology. This compound | CAS 5542-60-9.
- H.E.L Group. (2024, March 13). Calorimetry methodologies using Simular reaction calorimeter.
- Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- s
- ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?.
- ChemistryStudent. Calorimetry (A-Level).
- Save My Exams. (2025, January 7). Using Calorimetry (Edexcel International A Level (IAL) Chemistry): Revision Note.
- ResearchGate. (2025, August 6).
- Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
- ChemicalBook. This compound synthesis.
- IChemE. TWO CALORIMETRIC METHODS FOR INVESTIGATING DANGEROUS REACTIONS. IChemE Symposium Series No. 49.
- Santa Cruz Biotechnology. 2-(4-bromophenoxy)-2-methylpropanoyl chloride.
- European Chlorinated Solvents Association.
- YouTube. (2011, November 26). Using Calorimetry to Calculate Enthalpies of Reaction - Chemistry Tutorial.
- Reddit. (2024, September 14). Acid chloride reaction with amine. r/OrganicChemistry.
- PubChem. 2-Methylpropanoyl chloride;chloride.
- Santa Cruz Biotechnology. 2-(2-chlorophenoxy)-2-methylpropanoyl chloride.
- Santa Cruz Biotechnology. 2-(2,4-difluorophenoxy)-2-methylpropanoyl chloride.
- PubChem. 2-(4-Chlorophenoxy)propionic acid.
- ResearchGate. (2025, August 6). THERMAL STABILITY OF SELECTED DEEP EUTECTIC SOLVENTS.
- PubMed. (2025, October 28). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy.
- Benchchem. An In-depth Technical Guide to the Chemical Reactivity of the Amine and Hydroxyl Groups in (2S)-2-(Methylamino)propan-1-ol.
Sources
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]
- 3. This compound | C10H10Cl2O2 | CID 2781312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 6. This compound CAS#: 5542-60-9 [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. helgroup.com [helgroup.com]
- 11. chemistrystudent.com [chemistrystudent.com]
- 12. savemyexams.com [savemyexams.com]
- 13. youtube.com [youtube.com]
- 14. savemyexams.com [savemyexams.com]
- 15. icheme.org [icheme.org]
- 16. assets.greenbook.net [assets.greenbook.net]
- 17. reddit.com [reddit.com]
- 18. youtube.com [youtube.com]
- 19. chemistry.nd.edu [chemistry.nd.edu]
Validation & Comparative
comparing reactivity of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride with other acyl chlorides.
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in pharmaceutical development, the selection of an appropriate acylating agent is a decision of paramount importance. The reactivity of the chosen reagent dictates reaction conditions, influences yield, and determines the feasibility of a synthetic route. 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride, also known as clofibryl chloride, is a key intermediate in the synthesis of fibrate drugs, a class of amphipathic carboxylic acids used for treating hypercholesterolemia.[1][2] This guide provides an in-depth comparison of the reactivity of this compound against other common acyl chlorides, offering insights grounded in structural analysis and supported by experimental frameworks.
The Duality of Structure: Understanding Reactivity
The reactivity of any acyl chloride is fundamentally governed by the electrophilicity of the carbonyl carbon and the steric accessibility of this reactive center.[3][4] In this compound, a unique interplay of electronic and steric effects creates a nuanced reactivity profile that sets it apart from simpler analogs.
Electronic Effects:
The carbonyl carbon in an acyl chloride is rendered highly electrophilic due to the strong electron-withdrawing inductive effects of both the chlorine and oxygen atoms.[5][6] This makes it a prime target for nucleophilic attack. In the case of this compound, the phenoxy group introduces additional electronic factors. The ether oxygen can donate electron density to the aromatic ring via resonance, but the chlorine atom on the para position of the phenyl ring exerts an electron-withdrawing inductive effect. These competing effects modulate the overall electron density of the carbonyl group.
Steric Hindrance:
Perhaps the most defining feature of this compound is the significant steric bulk surrounding the carbonyl carbon. The two methyl groups on the alpha-carbon create a sterically hindered environment, which can impede the approach of nucleophiles.[7] This steric shielding plays a crucial role in tempering the inherent high reactivity of the acyl chloride functionality.
Logical Framework for Reactivity
The interplay between electronic activation and steric hindrance in this compound dictates its reactivity.
Caption: Interplay of electronic and steric factors in this compound.
Comparative Reactivity in Key Transformations
The true measure of an acyl chloride's utility is its performance in common synthetic reactions. Below, we compare the expected reactivity of this compound with benchmark acyl chlorides: Acetyl chloride (minimal steric hindrance), Pivaloyl chloride (high steric hindrance), and Benzoyl chloride (aromatic, moderate hindrance).
Hydrolysis
The reaction of acyl chlorides with water to form carboxylic acids is a fundamental process.[8][9] Generally, acyl chlorides react vigorously with water.[6] The rate of hydrolysis is sensitive to both electronic and steric effects.
-
Acetyl Chloride: Reacts almost explosively with water due to the unhindered, highly electrophilic carbonyl carbon.
-
Pivaloyl Chloride: Hydrolyzes much more slowly than acetyl chloride. The bulky tert-butyl group significantly hinders the approach of water molecules.[10]
-
Benzoyl Chloride: Less reactive than acetyl chloride due to the resonance stabilization of the carbonyl group with the benzene ring.
-
This compound: Its hydrolysis rate is expected to be significantly slower than acetyl chloride and benzoyl chloride, likely comparable to or even slower than pivaloyl chloride. The substantial steric hindrance from the two alpha-methyl groups and the large chlorophenoxy group is the dominant factor.
Aminolysis/Amidation
The formation of amides via reaction with amines is a cornerstone of organic synthesis, particularly in the construction of pharmaceuticals.[9][11] This reaction is also highly susceptible to steric effects.
-
Acetyl Chloride: Reacts rapidly with primary and secondary amines.
-
Pivaloyl Chloride: Reaction with amines is sluggish and often requires forcing conditions or the use of less hindered amines.[12]
-
Benzoyl Chloride: Reacts readily with most amines.
-
This compound: Similar to pivaloyl chloride, its reaction with amines is expected to be slow. The steric bulk will necessitate longer reaction times or higher temperatures to achieve good conversion, especially with sterically demanding amines. For this reaction, often two equivalents of the amine are used, one as the nucleophile and the second as a base to neutralize the HCl byproduct.[13]
Esterification (Alcoholysis)
Esterification is crucial for the synthesis of many drugs, including the fibrate class.[14]
-
Acetyl Chloride: Reacts very rapidly with alcohols.
-
Pivaloyl Chloride: Esterification is slow and can be challenging with secondary or tertiary alcohols.
-
Benzoyl Chloride: Forms esters readily with primary and secondary alcohols.
-
This compound: The esterification of its parent acid, clofibric acid, is a key step in fibrate synthesis.[14] While the acyl chloride is reactive enough to form esters, the steric hindrance will likely require optimized conditions, such as the use of a non-nucleophilic base like pyridine to catalyze the reaction and scavenge the HCl byproduct.[3]
Data Summary: A Head-to-Head Comparison
| Acyl Chloride | Key Structural Features | Steric Hindrance | Electronic Effects | Predicted Relative Reactivity |
| Acetyl Chloride | Small methyl group | Low | Strong inductive withdrawal | Very High |
| Benzoyl Chloride | Phenyl group | Moderate | Resonance stabilization, inductive withdrawal | High |
| Pivaloyl Chloride | tert-butyl group | Very High | Inductive donation from methyl groups | Low |
| This compound | Two α-methyl groups, chlorophenoxy group | Very High | Inductive withdrawal, competing resonance | Low to Moderate |
Experimental Protocols for Comparative Analysis
To provide a tangible and verifiable comparison, the following protocols are designed as self-validating systems for assessing relative reactivity.
Protocol 1: Comparative Rate of Hydrolysis
This experiment provides a qualitative comparison of hydrolysis rates by observing the time taken for a pH indicator to change color.
Methodology:
-
Preparation: Prepare four separate test tubes, each containing 5 mL of distilled water and 3 drops of bromothymol blue indicator.
-
Addition of Acyl Chloride: To each test tube, add 5 drops of acetyl chloride, benzoyl chloride, pivaloyl chloride, and this compound, respectively.
-
Observation: Start a timer immediately upon addition. Gently agitate the tubes and record the time required for the solution to turn from blue/green to yellow, indicating the formation of HCl and a drop in pH.
-
Data Interpretation: A shorter time to color change indicates a faster rate of hydrolysis.
Caption: Workflow for comparative hydrolysis rate experiment.
Protocol 2: Competitive Amidation
This protocol uses a competitive reaction to visually assess the relative reactivity towards a common nucleophile.
Methodology:
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve 1 equivalent of aniline in dry dichloromethane. Cool the solution to 0°C in an ice bath.
-
Competitive Reaction: To the cooled aniline solution, add a mixture containing 1 equivalent of acetyl chloride and 1 equivalent of this compound simultaneously and dropwise.
-
Reaction and Work-up: Allow the reaction to stir at 0°C for 30 minutes. Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Product Analysis: Extract the organic layer, dry it with anhydrous magnesium sulfate, and concentrate it under reduced pressure. Analyze the resulting product mixture using Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy to determine the relative ratio of acetanilide to N-phenyl-2-(4-chlorophenoxy)-2-methylpropanamide.
-
Data Interpretation: A higher ratio of acetanilide indicates a greater reactivity of acetyl chloride compared to this compound under these conditions.
Applications in Drug Synthesis: The Fibrate Case
The moderated reactivity of this compound is advantageous in the synthesis of fibrate drugs like Clofibrate and Fenofibrate. The parent carboxylic acid, clofibric acid, can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[15][16] This acyl chloride is reactive enough to undergo esterification with the desired alcohol but stable enough to be handled under controlled, anhydrous conditions, minimizing premature hydrolysis.[14]
Caption: Synthesis pathway to Clofibrate via the acyl chloride intermediate.
Conclusion
This compound presents a fascinating case study in chemical reactivity. Its structure imparts a dual character: an electronically activated carbonyl group typical of acyl chlorides, which is significantly tempered by pronounced steric hindrance. This results in a reagent that is less reactive than simple acyl chlorides like acetyl chloride and benzoyl chloride, with a reactivity profile more akin to the sterically bulky pivaloyl chloride.
For the synthetic chemist, this moderated reactivity is not a drawback but a distinct advantage. It allows for more controlled acylations, reducing the likelihood of runaway reactions and improving selectivity. Its successful application in the synthesis of fibrate drugs underscores the principle that in chemical synthesis, as in many scientific endeavors, controlled and predictable reactivity is often more valuable than sheer reaction speed. Understanding the delicate balance of electronic and steric effects is therefore crucial for its effective utilization in the laboratory and in the development of new therapeutic agents.
References
- Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024). Save My Exams.
- Comparative Reactivity of Tridecanoyl Chloride and Other Acyl Chlorides: A Guide for Researchers. (2025). BenchChem.
- Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. (2025).
- A Comparative Guide to Acyl Chlorides in Organic Synthesis. (2025). BenchChem.
- Comparing Rate of Hydrolysis of Acyl halides. (2021). Chemistry Stack Exchange.
- Acyl chlorides. (n.d.). CIE A-Level Chemistry.
- Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides. (2009). PubMed.
- Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. (n.d.). Sparkl.
- A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)
- Ashnagar, A., Naseri, N. G., & Eghlimi, K. P. (2007). Synthesis of A Series of Clofibrate Drugs. Oriental Journal of Chemistry, 23(2).
- Acyl Chlorides (A-Level). (n.d.). ChemistryStudent.
- 2020 P1 Q21 - Comparing Reactivity of Chloro Compounds with AgNO3. (n.d.). Chemistry Guru.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025).
- Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps.
- NEW PROCESS FOR THE PREPARATION OF FIBRATES. (n.d.).
- A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2025).
- PIVALOYL CHLORIDE. (n.d.).
- The reaction of acyl chlorides with water, alcohols and phenol. (n.d.). Chemguide.
- Electronic and Steric Descriptors Predicting the Reactivity of Aralkyl Carboxylic Acid 1-β-O-Acyl Glucuronides. (2009). Chemical Research in Toxicology.
- Chemistry of Fibrates. (n.d.). PMC - PubMed Central - NIH.
- A Comparative Guide to Pivaloyl Chloride in Amine Protection and Acyl
- Overview of Acylation Reactions and Acyl Chlorides. (2019). YouTube.
- Acyl Chlorides. (2025). Save My Exams.
- Clofibric acid. (n.d.). Wikipedia.
- This compound. (n.d.). PubChem.
- Pivaloyl Chloride. (n.d.).
- The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. (2020). Chemistry Stack Exchange.
- reaction between acyl chlorides and amines - addition / elimin
- Isosteres of chiral clofibric acid analogs: synthesis, resolution, absolute configuration and HPLC detection of the optical purity. (1997). PubMed.
- Pivaloyl chloride. (n.d.). Wikipedia.
- Changes in isoprenoid lipid synthesis by gemfibrozil and clofibric acid in rat hep
- The reactions of acyl chlorides and acid anhydrides. (2024). Crunch Chemistry.
- This compound. (n.d.). Santa Cruz Biotechnology.
- This compound synthesis. (n.d.). ChemicalBook.
- Aminolysis of Acid Chlorides. (2023). YouTube.
- Stereospecificity of the chloride ion channel: the action of chiral clofibric acid analogues. (n.d.). PubMed.
- 2-(4-bromophenoxy)-2-methylpropanoyl chloride. (n.d.). Santa Cruz Biotechnology.
- Clofibric Acid. (n.d.). Cayman Chemical.
- (4-chloro-2-Methylphenoxy)acetic acid. (n.d.). PubChem.
Sources
- 1. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clofibric acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity relationships for the degradation reaction of 1-beta-O-acyl glucuronides. Part 3: Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. savemyexams.com [savemyexams.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. savemyexams.com [savemyexams.com]
- 10. atamankimya.com [atamankimya.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Synthesis of A Series of Clofibrate Drugs – Oriental Journal of Chemistry [orientjchem.org]
- 15. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
The Investigator's Choice: Uncapping Synthetic Efficiency with 2-(4-Chlorophenoxy)-2-methylpropanoyl Chloride
A Senior Application Scientist's Guide to Accelerating Fibrate Synthesis
In the fast-paced world of drug discovery and development, the efficiency of a synthetic route can be the determining factor in the timely progression of a lead candidate. For researchers working on the synthesis of fibrate-class drugs, such as Clofibrate and Bezafibrate, the choice between utilizing 2-(4-Chlorophenoxy)-2-methylpropanoic acid (also known as clofibric acid) and its corresponding acyl chloride, 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride, is a critical decision point. This guide provides an in-depth comparison, grounded in chemical principles and experimental evidence, to illuminate the distinct advantages of employing the acyl chloride for the synthesis of these vital hypolipidemic agents.
The Reactivity Principle: Why Acyl Chlorides Outpace Carboxylic Acids
At the heart of the comparison lies a fundamental principle of organic chemistry: the superior reactivity of acyl chlorides over carboxylic acids in nucleophilic acyl substitution reactions. The carboxylic acid's hydroxyl group (-OH) is a relatively poor leaving group. To facilitate reactions like esterification or amidation, it typically requires an acid catalyst and often elevated temperatures to drive the equilibrium towards the product.[1]
In contrast, the chloride atom in an acyl chloride is an excellent leaving group. This inherent reactivity stems from the inductive effect of the chlorine atom, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[2] Consequently, reactions with acyl chlorides are generally faster, proceed under milder conditions (often at room temperature), and are irreversible, leading to higher yields.[1][3][4]
This enhanced reactivity, however, necessitates careful handling. Acyl chlorides are sensitive to moisture and will readily hydrolyze back to the corresponding carboxylic acid in the presence of water.[3] Therefore, anhydrous conditions are paramount when working with this compound.
A Head-to-Head Comparison in Fibrate Synthesis
The synthesis of fibrate drugs often involves the formation of an ester or amide linkage with the 2-(4-chlorophenoxy)-2-methylpropanoyl moiety.[5] Let's consider the synthesis of a generic fibrate ester as a case study to highlight the practical differences.
| Parameter | Using 2-(4-Chlorophenoxy)-2-methylpropanoic Acid | Using this compound |
| Reaction Conditions | Requires strong acid catalyst (e.g., H₂SO₄) and elevated temperatures (reflux).[6] | Typically proceeds at room temperature.[2][4] |
| Reaction Time | Several hours to overnight. | Generally complete within a few hours. |
| Yield | Moderate to good, as the reaction is often reversible.[1] | High to excellent, due to the irreversible nature of the reaction.[1][4] |
| Byproducts | Water, which can complicate the reaction equilibrium. | Hydrogen chloride (HCl), which is typically scavenged by a base (e.g., pyridine or triethylamine).[7] |
| Workup | Often requires neutralization and extensive extraction. | Simpler workup, involving washing to remove the base hydrochloride salt and excess reagents. |
Experimental Workflow: A Tale of Two Syntheses
To illustrate the practical implications of these differences, let's outline a comparative experimental workflow for the synthesis of an ethyl ester, a common structural motif in fibrates like Clofibrate.[6]
Caption: Comparative workflow for ester synthesis.
Detailed Protocol: Esterification with this compound
This protocol provides a representative procedure for the synthesis of an ethyl ester using the acyl chloride, highlighting the mild conditions and straightforward workup.
Materials:
-
This compound
-
Anhydrous ethanol
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware (all oven-dried)
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel. Maintain a dry atmosphere using a nitrogen or argon inlet.
-
Reagent Addition: Dissolve this compound (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.
-
Nucleophilic Addition: Cool the solution in an ice bath. Add anhydrous ethanol (1.1 eq) dropwise from the dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography.
The causality behind these steps is clear: the use of anhydrous reagents and a dry atmosphere prevents the hydrolysis of the highly reactive acyl chloride.[3] Pyridine acts as a base to neutralize the HCl byproduct, preventing it from protonating the alcohol and deactivating it as a nucleophile.[7] The aqueous washes in the workup effectively remove the pyridinium hydrochloride salt and any unreacted starting materials.
The Verdict: A Clear Advantage in Efficiency and Yield
For researchers and drug development professionals aiming to streamline synthetic processes, the choice is clear. While 2-(4-Chlorophenoxy)-2-methylpropanoic acid is a viable starting material, its conversion to esters and amides is often a more laborious process requiring harsher conditions. In contrast, this compound offers a significantly more efficient and high-yielding alternative. The milder reaction conditions, shorter reaction times, and simpler workup procedures translate to saved time, reduced energy consumption, and a more robust and reproducible synthesis. This makes the acyl chloride the superior choice for accelerating the development of fibrate-based therapeutics.
Sources
- 1. theexamformula.co.uk [theexamformula.co.uk]
- 2. chemrevise.org [chemrevise.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. thestudentroom.co.uk [thestudentroom.co.uk]
- 5. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of A Series of Clofibrate Drugs – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Acylating Agents for 2-(4-Chlorophenoxy)-2-methylpropanoyl Chloride in Pharmaceutical Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of fibrate-class drugs and other pharmacologically active molecules, the choice of acylating agent is a critical determinant of reaction efficiency, purity, and overall success. The conventionally used 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride, while effective, presents challenges related to its specific synthesis and potential for side reactions. This guide provides an in-depth technical comparison of viable alternative acylating agents, offering experimental insights and detailed protocols to inform your synthetic strategies.
The Central Role of Acylation in Fibrate Synthesis
Fibrates are a class of drugs primarily used to treat hyperlipidemia. Their mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.[1] The core structure of many fibrates features a 2-phenoxy-2-methylpropanoic acid moiety. The synthesis of the ester or amide functionality at the carboxylic acid position is a crucial step, often achieved through acylation reactions. The reactivity and steric profile of the acylating agent can significantly impact the yield and purity of the final active pharmaceutical ingredient (API).
Understanding the Limitations of this compound
While this compound is a direct precursor for the acylation step in the synthesis of some fibrates, its use is not always optimal. Challenges can include:
-
Multi-step Synthesis: Its preparation from 2-(4-chlorophenoxy)-2-methylpropanoic acid adds steps to the overall synthetic route.
-
Stability and Handling: As with many acyl chlorides, it is sensitive to moisture and requires careful handling to prevent hydrolysis.
-
Limited Commercial Availability: Compared to more common acylating agents, its availability may be more restricted and the cost higher.
These limitations necessitate the exploration of more readily available, cost-effective, and versatile alternatives.
A Comparative Analysis of Alternative Acylating Agents
This section provides a detailed comparison of several classes of alternative acylating agents, evaluating their reactivity, selectivity, and practical considerations.
Sterically Hindered Acyl Chlorides: Pivaloyl Chloride and Isobutyryl Chloride
Pivaloyl chloride and isobutyryl chloride are commercially available and cost-effective acylating agents that can serve as excellent alternatives. Their branched structures offer steric hindrance that can influence reactivity and selectivity.[2][3]
Pivaloyl chloride, also known as trimethylacetyl chloride, is a highly reactive acylating agent.[4] The bulky tert-butyl group provides significant steric hindrance, which can be advantageous in certain applications.[2]
-
Reactivity: It readily participates in nucleophilic acyl substitution reactions with alcohols, phenols, and amines.[4] However, its steric bulk can sometimes lead to slower reaction rates compared to less hindered acyl chlorides, particularly with sterically demanding nucleophiles.[5]
-
Selectivity: The steric hindrance can lead to higher selectivity in the acylation of less hindered hydroxyl groups in polyfunctional molecules.
-
Byproducts: The reaction produces hydrochloric acid (HCl), which needs to be scavenged by a base to drive the reaction to completion and prevent acid-catalyzed side reactions.
Isobutyryl chloride offers a balance of reactivity and steric hindrance.[3]
-
Reactivity: It is a versatile and efficient acylating agent for a wide range of substrates.[3] The isopropyl group provides less steric bulk than the tert-butyl group of pivaloyl chloride, which can lead to faster reaction rates.
-
Applications: It is used in the synthesis of various pharmaceuticals and as an intermediate for dyes and textile auxiliaries.[3]
-
Byproducts: Similar to pivaloyl chloride, it generates HCl as a byproduct.
Comparative Performance Data:
| Feature | Pivaloyl Chloride | Isobutyryl Chloride | This compound |
| Molecular Weight | 120.58 g/mol [6] | 106.55 g/mol | 233.09 g/mol |
| Boiling Point | 105-106 °C[6] | 91-93 °C[3] | Decomposes |
| Reactivity | High, sterically hindered[2] | High, moderately hindered | High, specifically tailored |
| Steric Hindrance | High | Moderate | Moderate |
| Byproduct | HCl | HCl | HCl |
| Commercial Availability | Readily available | Readily available | More specialized |
| Relative Cost | Lower | Lower | Higher |
Alpha-Halo Acyl Halides: 2-Bromoisobutyryl Bromide
2-Bromoisobutyryl bromide is a highly reactive bifunctional molecule, containing both an acyl bromide and an alpha-bromo group. This dual reactivity makes it a valuable reagent in organic synthesis, particularly for the introduction of an initiator group for atom transfer radical polymerization (ATRP), in addition to its use as an acylating agent.[7]
-
Reactivity: Acyl bromides are generally more reactive than the corresponding acyl chlorides, leading to faster reaction rates.
-
Synthetic Utility: The presence of the alpha-bromo group allows for subsequent functionalization of the acylated product.
-
Handling: It is highly sensitive to moisture and corrosive, requiring stringent handling precautions.[8][9]
In Situ Activation Methods: Moving Beyond Acyl Chlorides
An alternative to using pre-formed, and often moisture-sensitive, acyl chlorides is the in situ activation of the corresponding carboxylic acid. This approach offers several advantages, including milder reaction conditions and avoidance of handling highly reactive acylating agents.
The mixed anhydride method involves the reaction of a carboxylic acid with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base.[7][10] This forms a highly reactive mixed carboxylic-carbonic anhydride, which then readily acylates the nucleophile.[11]
-
Advantages: This method is rapid, generally high-yielding, and the byproducts (CO₂ and an alcohol) are easily removed.[11]
-
Mechanism: The reaction proceeds through a highly activated anhydride intermediate, which is more reactive than the parent carboxylic acid.[12]
Reagents commonly used in peptide synthesis to form amide bonds can also be effectively employed for the esterification of carboxylic acids, including phenols.[6][13] These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the alcohol or phenol.
-
EDC/DMAP: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) is a widely used system for esterification.[14] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the nucleophile.[15][16]
-
HATU/HOBt: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), often used in conjunction with 1-hydroxybenzotriazole (HOBt), is another powerful coupling reagent.[6][17] It forms a highly reactive HOBt-ester intermediate that readily undergoes acylation.
Experimental Protocols
The following protocols are provided as representative examples for the acylation of a phenolic substrate, which is a key step in the synthesis of many fibrate drugs.
Protocol 1: Acylation of a Phenol using Pivaloyl Chloride
This protocol describes the general procedure for the esterification of a phenol using pivaloyl chloride.
Materials:
-
Phenolic substrate (1.0 eq)
-
Pivaloyl chloride (1.2 eq)
-
Triethylamine (1.5 eq) or Pyridine (2.0 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the phenolic substrate in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine or pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Esterification of a Carboxylic Acid with a Phenol using EDC/DMAP
This protocol outlines the esterification of a carboxylic acid with a phenolic substrate using EDC and DMAP.
Materials:
-
Carboxylic acid (e.g., 2-(4-Chlorophenoxy)-2-methylpropanoic acid) (1.0 eq)
-
Phenolic substrate (1.2 eq)
-
EDC·HCl (1.5 eq)
-
DMAP (0.1-0.2 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the carboxylic acid, phenolic substrate, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl in one portion to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the mechanistic pathways for the different acylation methods discussed.
Caption: Mechanism of acylation using an acyl chloride.
Caption: Mixed anhydride method for ester synthesis.
Caption: EDC/DMAP-mediated esterification pathway.
Safety and Handling Considerations
All acylating agents are reactive and require careful handling. Acyl chlorides, in particular, are corrosive and react violently with water, releasing HCl gas.[18] 2-Bromoisobutyryl bromide is also a lachrymator and requires handling in a well-ventilated fume hood.[8] Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][19][20]
Conclusion and Recommendations
The selection of an appropriate acylating agent is a critical decision in the synthesis of fibrates and other pharmaceutical compounds. While this compound is a direct precursor, a range of effective and often more practical alternatives are available.
-
For routine acylations where cost and availability are primary concerns, pivaloyl chloride and isobutyryl chloride are excellent choices. Their reactivity can be modulated by reaction conditions, and they are readily available from major chemical suppliers.
-
When subsequent functionalization is desired, 2-bromoisobutyryl bromide offers a versatile option due to its dual reactivity.
-
For sensitive substrates or when milder reaction conditions are required, in situ activation methods using mixed anhydrides or peptide coupling reagents such as EDC/DMAP provide a powerful alternative. These methods avoid the need to handle highly reactive and moisture-sensitive acyl chlorides.
Ultimately, the optimal choice of acylating agent will depend on the specific requirements of the synthesis, including the nature of the substrate, desired yield and purity, and practical considerations such as cost and safety. This guide provides a framework for making an informed decision, empowering researchers to optimize their synthetic strategies.
References
Sources
- 1. Fenofibrate - Wikipedia [en.wikipedia.org]
- 2. 2-Bromoisobutyric Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. Isobutyryl chloride, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Isobutyryl chloride, 98% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Khan Academy [khanacademy.org]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Sigma Aldrich Isobutyryl chloride 100 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 9. 2-Bromoisobutyryl Bromide | 20769-85-1 | TCI AMERICA [tcichemicals.com]
- 10. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 11. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 12. Yamaguchi Esterification [organic-chemistry.org]
- 13. Ester synthesis by esterification [organic-chemistry.org]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Steglich Esterification [organic-chemistry.org]
- 16. Steglich esterification - Wikipedia [en.wikipedia.org]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. Isobutyryl chloride, 98% 10 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 19. calpaclab.com [calpaclab.com]
- 20. Pivaloyl | Sigma-Aldrich [sigmaaldrich.com]
Comparative Analysis of Substituted Phenoxy Acyl Chlorides in Synthesis
An In-Depth Technical Guide
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, the goal is not merely to provide protocols but to empower fellow researchers with the fundamental knowledge to make strategic decisions in their synthetic endeavors. The choice of an acylating agent, seemingly a routine step, can be a pivotal decision point that dictates the success, efficiency, and scalability of a synthetic route. Substituted phenoxy acyl chlorides represent a class of reagents that offer a remarkable degree of tunable reactivity, moving beyond the one-size-fits-all approach of more common acylating agents. This guide provides a detailed comparative analysis, grounded in mechanistic principles and supported by experimental data, to illuminate the rational selection of these versatile reagents.
The Principle of Tunable Reactivity: Beyond Standard Acyl Chlorides
Acyl chlorides are renowned for their high reactivity, driven by the powerful inductive effect of the chlorine atom and its competence as a leaving group.[1][2] This reactivity, however, can be a double-edged sword, sometimes leading to poor selectivity with multifunctional substrates or requiring cryogenic conditions to control.[3]
Substituted phenoxy acyl chlorides introduce a layer of sophisticated control. The core principle lies in modulating the electronic properties of the phenoxide leaving group through aromatic substitution. By installing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl ring, we can precisely adjust the electrophilicity of the carbonyl carbon and the stability of the leaving group, thereby controlling the reaction kinetics. This guide will explore the practical implications of this principle.
Experimental Comparison: The Impact of Substitution on Acylation Efficiency
To demonstrate the tangible effects of substituent choice, we present data from a comparative study on the N-acylation of morpholine, a common secondary amine nucleophile. Three representative reagents were selected: 4-nitrophenoxyacetyl chloride (possessing a strong EWG), phenoxyacetyl chloride (neutral reference), and 4-methoxyphenoxyacetyl chloride (possessing an EDG).
Experimental Protocol: N-Acylation of Morpholine
In a flame-dried, three-necked flask under an argon atmosphere, morpholine (1.0 mmol, 1.0 equiv) and triethylamine (1.2 mmol, 1.2 equiv) were dissolved in anhydrous dichloromethane (10 mL). The solution was cooled to 0°C in an ice bath. A solution of the respective substituted phenoxyacetyl chloride (1.1 mmol, 1.1 equiv) in anhydrous dichloromethane (5 mL) was added dropwise over 10 minutes. The reaction was stirred at 0°C and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction was quenched with saturated aqueous NaHCO₃ solution (15 mL). The organic layer was separated, washed with brine (15 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude amide was purified by column chromatography.
Comparative Performance Data
| Acylating Agent | Substituent Type | Reaction Time (at 0°C) | Isolated Yield (%) |
| 4-Nitrophenoxyacetyl Chloride | Electron-Withdrawing (-NO₂) | 15 min | 96% |
| Phenoxyacetyl Chloride | Neutral (-H) | 2 hours | 89% |
| 4-Methoxyphenoxyacetyl Chloride | Electron-Donating (-OCH₃) | 8 hours | 71% |
Analysis of Results:
The data unequivocally illustrates a strong correlation between the electronic nature of the substituent and the reaction's efficiency.
-
4-Nitrophenoxyacetyl Chloride (EWG): The potent electron-withdrawing nitro group makes the corresponding 4-nitrophenoxide an excellent, highly stabilized leaving group. This dramatically increases the acyl chloride's reactivity, leading to a rapid, high-yielding reaction. This reagent is ideal for acylating less reactive nucleophiles or when speed is paramount.
-
4-Methoxyphenoxyacetyl Chloride (EDG): The electron-donating methoxy group destabilizes the resultant phenoxide anion, making it a poorer leaving group. This attenuates the reagent's reactivity, resulting in significantly longer reaction times and lower yields under identical conditions. Such a reagent is advantageous when high selectivity is needed in the presence of multiple nucleophilic sites of varying reactivity.
-
Phenoxyacetyl Chloride (Neutral): This reagent provides a baseline reactivity, offering a good balance between reaction rate and handling, suitable for general-purpose acylations.
Mechanistic Rationale: The "Why" Behind the Reactivity Trend
The observed reactivity follows the established principles of nucleophilic acyl substitution, a two-step addition-elimination mechanism.[4] The rate of this reaction is critically dependent on two factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group.
Caption: EWGs enhance leaving group ability and reactivity, while EDGs have the opposite effect.
An electron-withdrawing group like -NO₂ delocalizes the negative charge of the resulting phenoxide anion through resonance, stabilizing it significantly. A more stable leaving group corresponds to a lower activation energy for its departure, thus accelerating the overall reaction. Conversely, an electron-donating group like -OCH₃ concentrates electron density on the ring, destabilizing the phenoxide anion and making it a less willing leaving group.
General Experimental Workflow and Best Practices
Successful application of these reagents requires adherence to a robust experimental workflow designed to accommodate their reactive nature.
Caption: A systematic approach ensures reproducibility and safety in acylation reactions.
Self-Validating Protocol Standards:
-
Moisture Exclusion: Acyl chlorides react vigorously with water. [5]All glassware must be oven- or flame-dried, and reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. [6]* Base Stoichiometry: The reaction generates one equivalent of HCl. A non-nucleophilic base (e.g., triethylamine, pyridine) must be used, typically in a slight excess (1.1-1.5 equivalents), to neutralize the acid and drive the reaction to completion. [3]* Temperature Control: Due to the often exothermic nature of acylation, especially with highly reactive agents, initial addition should be performed at reduced temperatures (e.g., 0 °C) to ensure controlled reaction and minimize byproduct formation. [7]* Monitoring: Do not rely on time alone. Actively monitor the reaction's progress by TLC or LC-MS to determine the true endpoint, preventing unnecessary side reactions or incomplete conversion.
Conclusion and Strategic Recommendations
Substituted phenoxy acyl chlorides are more than just alternative acylating agents; they are precision tools for the discerning synthetic chemist. By grasping the relationship between the substituent's electronic character and the reagent's reactivity, researchers can strategically select the optimal compound for their specific challenge.
-
For difficult acylations or when speed is essential , choose a reagent with a strong electron-withdrawing group (e.g., 4-nitrophenoxyacetyl chloride).
-
For substrates with multiple sensitive functional groups where chemoselectivity is key , a reagent with an electron-donating group (e.g., 4-methoxyphenoxyacetyl chloride) provides a milder, more controlled reaction.
-
For routine transformations , the unsubstituted phenoxyacetyl chloride offers a reliable and balanced performance.
This rational, mechanism-based approach to reagent selection elevates synthetic strategy, paving the way for more efficient, selective, and successful outcomes in research and development.
References
- BenchChem (2025). Application Notes and Protocols: Friedel-Crafts Acylation with (4-Methylphenoxy)acetyl chloride.
- Ingenta Connect (2011). O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Conditions.
- J. Clayden, N. Greeves, S. Warren (2012). Organic Chemistry, 2nd Edition. Oxford University Press.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. Wiley.
- University of Calgary. Reactivity of Carboxylic Acid Derivatives.
- Save My Exams (2025). Acylation Mechanism - A Level Chemistry Revision Notes.
- BenchChem (2025). A Comparative Guide to Acyl Chlorides in Organic Synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. savemyexams.com [savemyexams.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. O-Acylation of Substituted Phenols with Various Alkanoyl Chloride...: Ingenta Connect [ingentaconnect.com]
A Comparative Guide to Catalytic Systems for the Synthesis of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride
For researchers and professionals in drug development and fine chemical synthesis, the efficient preparation of key intermediates is paramount. 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride, a crucial precursor for fibrate drugs like Fenofibrate, demands a synthetic route that is not only high-yielding but also robust and scalable. The conversion of its parent carboxylic acid, 2-(4-chlorophenoxy)-2-methylpropionic acid, to the corresponding acyl chloride is a critical step where the choice of catalyst and chlorinating agent significantly impacts the outcome.
This guide provides an in-depth comparison of common catalytic systems for this transformation, grounded in experimental data and mechanistic insights to inform your synthetic strategy.
The Critical Transformation: From Carboxylic Acid to Acyl Chloride
The synthesis of this compound from its carboxylic acid precursor involves the substitution of the hydroxyl group with a chloride atom. This reaction enhances the electrophilicity of the carbonyl carbon, transforming the relatively unreactive carboxylic acid into a highly reactive acyl chloride, primed for subsequent nucleophilic acyl substitution reactions, such as esterification to form Fenofibrate. The general reaction is depicted below:
Figure 1: General scheme for the synthesis of this compound.
The challenge lies in activating the carboxylic acid's hydroxyl group to become a good leaving group. This is where the synergy between the chlorinating agent and the catalyst is crucial. We will now compare three prevalent systems for this purpose.
Comparative Analysis of Catalytic Systems
The selection of a chlorinating system is often a trade-off between reactivity, selectivity, cost, and ease of workup. The following table summarizes the performance of three common catalytic systems for the synthesis of this compound and similar structures.
| Catalytic System | Chlorinating Agent | Catalyst | Reported Yield (%) | Key Advantages | Considerations |
| System 1 | Oxalyl Chloride | N,N-Dimethylformamide (DMF) | 100[1] | High yield, mild conditions, volatile byproducts (CO, CO₂, HCl) simplify purification. | Higher cost compared to thionyl chloride.[2] |
| System 2 | Thionyl Chloride | N,N-Dimethylformamide (DMF) | High (Typical) | Cost-effective, volatile byproducts (SO₂, HCl), widely used in industry.[3][4] | Can sometimes lead to side reactions if not controlled; SO₂ is a corrosive gas.[4] |
| System 3 | Phosgene / Triphosgene | N,N-Dimethylformamide (DMF) or Imidazole | ~96 (for a similar substrate)[5] | Highly reactive, cost-effective for large scale, high yields.[6] | Phosgene is extremely toxic; Triphosgene is a safer solid surrogate but requires careful handling.[7] |
Mechanistic Insights and Experimental Protocols
Understanding the "why" behind a protocol is as important as the "how." Here, we delve into the mechanisms that drive these reactions and provide detailed experimental procedures.
System 1: Oxalyl Chloride and Catalytic DMF
This system is often the method of choice for laboratory-scale synthesis due to its exceptional yield and clean reaction profile.
Mechanism of Action: The reaction is initiated by the formation of the highly reactive Vilsmeier reagent from oxalyl chloride and the DMF catalyst. This electrophilic species then activates the carboxylic acid, leading to the formation of the acyl chloride and gaseous byproducts.
Figure 2: Catalytic cycle for acyl chloride formation using oxalyl chloride/DMF.
Experimental Protocol:
-
To a solution of 2-(4-Chlorophenoxy)-2-methylpropionic acid in dry dichloromethane at room temperature, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl dichloride to the reaction mixture.
-
Stir the mixture at 20°C. The reaction progress can be monitored by the cessation of gas evolution.
-
Upon completion, the solvent and excess reagent can be removed under reduced pressure to yield the product. A yield of 100% has been reported for this procedure.[1]
System 2: Thionyl Chloride and Catalytic DMF
A workhorse in both academic and industrial labs, the thionyl chloride/DMF system offers a cost-effective and efficient alternative.
Mechanism of Action: Similar to the oxalyl chloride system, thionyl chloride reacts with DMF to form the Vilsmeier reagent, which then activates the carboxylic acid. The reaction is driven to completion by the formation of gaseous sulfur dioxide and hydrogen chloride.[3][4]
Experimental Protocol:
-
In a flask equipped with a reflux condenser and a gas outlet to scrub acidic gases, suspend 2-(4-Chlorophenoxy)-2-methylpropionic acid in a suitable solvent like dichloromethane or toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (SOCl₂) to the mixture.
-
Gently heat the reaction mixture to reflux until the evolution of SO₂ and HCl gases ceases.
-
After cooling to room temperature, remove the excess thionyl chloride and solvent by distillation or under vacuum to obtain the crude acyl chloride, which can be used directly or purified further.
System 3: Phosgene (or Triphosgene) and Catalytic DMF/Imidazole
For large-scale industrial production, phosgene is a highly effective chlorinating agent. Triphosgene, a stable solid, serves as a safer alternative that generates phosgene in situ.
Mechanism of Action: The mechanism is analogous to the previous systems, involving the formation of an electrophilic intermediate from the catalyst (e.g., DMF) and phosgene. This intermediate activates the carboxylic acid for subsequent chlorination. Imidazoles can also act as effective catalysts in this transformation.[6]
Experimental Protocol (using Triphosgene):
-
Caution: This reaction should be performed in a well-ventilated fume hood due to the in situ generation of phosgene.
-
Dissolve 2-(4-Chlorophenoxy)-2-methylpropionic acid and a catalytic amount of DMF in an inert, dry solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of triphosgene (bis(trichloromethyl) carbonate) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture can then be carefully quenched and worked up. A patent describing a similar reaction with phosgene reports a yield of 96%.[5]
Conclusion and Recommendations
The choice of catalytic system for the synthesis of this compound is contingent on the scale of the reaction, cost considerations, and available safety infrastructure.
-
For laboratory-scale synthesis where the highest possible yield and purity are desired, the Oxalyl Chloride/DMF system is highly recommended. Its mild conditions and the formation of only gaseous byproducts make it an exceptionally clean and efficient method.[1][2]
-
For process development and scale-up , the Thionyl Chloride/DMF system presents a more economical option with a long history of reliable performance in industrial settings.[3][4]
-
For large-scale industrial manufacturing , a Phosgene-based system (or its surrogate, Triphosgene) offers high reactivity and cost-effectiveness, though it necessitates stringent safety protocols due to the high toxicity of phosgene.[5][6]
By understanding the interplay between the chlorinating agent and the catalyst, researchers can make an informed decision to optimize the synthesis of this vital pharmaceutical intermediate, ensuring high yields and operational efficiency.
References
-
Study.com. Acyl Chloride Uses, Reactions & Synthesis. [Link]
-
ResearchGate. 19.2 PREPARATION OF ACYL CHLORIDES. [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
- Google Patents.
-
Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]
-
RSC Publishing. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. [Link]
-
ResearchGate. How to achieve chlorination of carboxylic acid to convert into acid chloride ?. [Link]
-
Organic Chemistry Portal. Synthesis of acyl chlorides. [Link]
- Google Patents. Preparation method of 2- (substituted phenoxy) propionyl chloride.
-
Organic Syntheses. Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. [Link]
-
ResearchGate. Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. [Link]
-
Reddit. Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]
-
An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
- Google P
-
New Drug Approvals. PHOSGENE. [Link]
- Google P
Sources
- 1. Acyl chloride synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. study.com [study.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN1861559A - Preparation method of 2- (substituted phenoxy) propionyl chloride - Google Patents [patents.google.com]
- 6. US3547960A - Catalysts for the preparation of acid halides - Google Patents [patents.google.com]
- 7. jcsp.org.pk [jcsp.org.pk]
A Comparative Spectroscopic Guide: 2-(4-Chlorophenoxy)-2-methylpropanoyl Chloride vs. Its Carboxylic Acid, Ester, and Amide Derivatives
This guide provides an in-depth comparative analysis of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride and its primary derivatives using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Designed for researchers and professionals in drug development and chemical synthesis, this document elucidates the distinct spectral signatures of each compound, grounded in the fundamental principles of chemical structure and electronic effects. We will explore the causality behind experimental observations, providing a framework for reliable structural identification and characterization.
Introduction: The Central Role of the Acyl Chloride
This compound is a highly reactive acyl chloride, serving as a versatile precursor for the synthesis of various carboxylic acid derivatives. Its reactivity stems from the excellent leaving group ability of the chloride ion, which is readily displaced by nucleophiles. Understanding its spectroscopic properties in relation to its less reactive derivatives—the corresponding carboxylic acid, methyl ester, and primary amide—is crucial for monitoring reaction progress, confirming product identity, and ensuring purity.
This guide will compare the following compounds:
-
Parent Compound: this compound
-
Derivative 1 (Hydrolysis): 2-(4-Chlorophenoxy)-2-methylpropanoic acid
-
Derivative 2 (Alcoholysis): Methyl 2-(4-chlorophenoxy)-2-methylpropanoate
-
Derivative 3 (Aminolysis): 2-(4-Chlorophenoxy)-2-methylpropanamide
The transformation of the acyl chloride into these derivatives induces significant changes in the electronic environment of the carbonyl group and adjacent atoms. These changes are directly observable in their respective IR and NMR spectra.
The Underlying Principles: How Structure Dictates Spectral Output
Infrared (IR) Spectroscopy
The position of the carbonyl (C=O) stretching vibration in the IR spectrum is exquisitely sensitive to the nature of the substituent attached to the carbonyl carbon. The frequency of this absorption is governed by two primary electronic effects:
-
Inductive Effect: Electronegative atoms attached to the carbonyl carbon withdraw electron density, strengthening and shortening the C=O bond. This results in a higher vibrational frequency (wavenumber).
-
Resonance Effect: Lone pairs on an adjacent atom (like oxygen in esters or nitrogen in amides) can be delocalized into the carbonyl group. This resonance increases the single-bond character of the C=O bond, weakening it and lowering its stretching frequency.
For the compounds in this guide, the order of C=O stretching frequency is predicted by the dominance of the inductive effect of the leaving group versus the resonance donation. Chlorine is highly electronegative and a poor resonance donor, resulting in the highest frequency. The amide nitrogen is an excellent resonance donor, resulting in the lowest frequency.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shift (δ) in ¹H and ¹³C NMR spectroscopy reflects the local electronic environment of a nucleus. Electron-withdrawing groups deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups cause shielding, moving signals to a lower chemical shift (upfield).[4][5] The carbonyl carbon itself and the adjacent α-protons and α-carbons are particularly diagnostic.
Spectroscopic Comparison
The following sections detail the expected spectral features for the parent acyl chloride and its derivatives.
Compound 1: this compound
-
Structure:
-
IR Analysis: As the most reactive derivative, its carbonyl stretch is found at the highest frequency. The strong inductive effect of the chlorine atom, with negligible resonance, results in a very strong and sharp absorption band.[2][3][6]
-
C=O Stretch: ~1810 cm⁻¹
-
-
NMR Analysis: The potent electron-withdrawing nature of the -COCl group causes significant deshielding of adjacent nuclei.
-
¹H NMR: The six protons of the two methyl groups will appear as a sharp singlet, highly deshielded for a methyl group. The aromatic protons will exhibit a characteristic AA'BB' splitting pattern.
-
¹³C NMR: The carbonyl carbon signal will be significantly downfield, reflecting its electron-deficient nature. The quaternary carbon and methyl carbons will also be at their most deshielded state compared to the other derivatives.
-
Compound 2: 2-(4-Chlorophenoxy)-2-methylpropanoic Acid
-
Structure:
-
IR Analysis: The spectrum is dominated by features of the carboxylic acid group. Hydrogen bonding in the dimeric state of carboxylic acids broadens both the O-H and C=O stretching bands.
-
O-H Stretch: A very broad, strong absorption from ~2500-3300 cm⁻¹, often obscuring the C-H stretches.
-
C=O Stretch: A strong, broad absorption around ~1710 cm⁻¹.[6]
-
-
NMR Analysis: The most diagnostic feature is the highly deshielded carboxylic acid proton.
-
¹H NMR: A very broad singlet for the acidic proton, typically appearing far downfield (δ > 10-12 ppm). The methyl protons are more shielded compared to the acyl chloride.
-
¹³C NMR: The carbonyl carbon is found in the characteristic region for carboxylic acids, typically around 175-185 ppm.[7]
-
Compound 3: Methyl 2-(4-chlorophenoxy)-2-methylpropanoate
-
Structure:
-
IR Analysis: The ester shows a C=O stretch at a frequency intermediate between the acyl chloride and the carboxylic acid. The resonance contribution from the ester oxygen is less than its inductive effect, but it still lowers the frequency relative to the acyl chloride.[1][2]
-
C=O Stretch: A strong, sharp absorption around ~1735-1750 cm⁻¹.
-
C-O Stretches: Two strong stretches between 1000-1300 cm⁻¹.[6]
-
-
NMR Analysis: The key identifying signal is the singlet from the methoxy group protons.
-
¹H NMR: A sharp singlet integrating to three protons for the -OCH₃ group, typically around δ 3.7 ppm.
-
¹³C NMR: A signal for the methoxy carbon appears around 50-60 ppm. The carbonyl carbon is typically found around 170-175 ppm.
-
Compound 4: 2-(4-Chlorophenoxy)-2-methylpropanamide
-
Structure:
-
IR Analysis: The strong resonance donation from the nitrogen lone pair significantly weakens the C=O bond, shifting its absorption to the lowest frequency in this series.[1][2]
-
N-H Stretches: For this primary amide, two distinct medium-intensity bands appear around 3200 and 3350 cm⁻¹ (asymmetric and symmetric stretching).
-
C=O Stretch (Amide I band): A very strong absorption around ~1650-1680 cm⁻¹.
-
-
NMR Analysis: The amide protons often appear as a broad signal due to quadrupole broadening and exchange. The resonance effect shields the α-carbons and protons.
-
¹H NMR: A broad signal for the two -NH₂ protons, typically between δ 5-8 ppm. The gem-dimethyl singlet will be the most upfield-shifted in the series.
-
¹³C NMR: The carbonyl carbon is the most shielded among the four derivatives, appearing around 170-180 ppm.
-
Data Summary Tables
Table 1: Comparative IR Absorption Frequencies (cm⁻¹)
| Functional Group | C=O Stretch | O-H / N-H Stretch | Other Key Bands |
| Acyl Chloride | ~1810 (strong, sharp) | - | - |
| Carboxylic Acid | ~1710 (strong, broad) | ~2500-3300 (very broad) | - |
| Ester | ~1740 (strong, sharp) | - | C-O stretch (~1150-1300) |
| Amide | ~1660 (strong, sharp) | ~3200 & ~3350 (two bands) | N-H bend (~1600) |
Data compiled from established spectroscopic tables and principles.[1][2][3][6][8]
Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)
| Compound | Key ¹H Signals | C=O (¹³C) | C(CH₃)₂ (¹³C) | C(CH₃)₂ (¹H) |
| Acyl Chloride | - | ~175 | ~55-60 | ~1.7 |
| Carboxylic Acid | -COOH (~10-12, broad) | ~180 | ~45-50 | ~1.5 |
| Ester | -OCH₃ (~3.7, sharp) | ~175 | ~45-50 | ~1.5 |
| Amide | -NH₂ (~5-8, broad) | ~178 | ~45-50 | ~1.4 |
Note: These are estimated chemical shifts. Actual values can vary based on solvent and concentration.[5][7][9][10]
Experimental Protocols & Workflows
Protocol 1: Acquiring High-Quality IR Spectra
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
For liquids (acyl chloride, ester), place one drop directly onto the ATR crystal.
-
For solids (acid, amide), place a small amount of the powder onto the crystal and apply pressure using the anvil to ensure good contact.
-
-
Background Collection: Before running the sample, collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O absorptions.
-
Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform ATR correction and baseline correction using the spectrometer's software. Label significant peaks, paying close attention to the carbonyl region (1600-1850 cm⁻¹).
Protocol 2: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample to ensure magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence (e.g., 30° or 90° pulse).
-
Set the spectral width to cover the expected range (~0-15 ppm).
-
Integrate the signals to determine proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.
-
Set the spectral width to ~0-220 ppm.
-
A larger number of scans is required due to the low natural abundance of ¹³C.
-
Visualization of Relationships and Workflows
Synthetic Pathway from Acyl Chloride
The following diagram illustrates the central role of this compound as a synthetic intermediate.
Caption: Synthetic routes from the parent acyl chloride.
General Spectroscopic Analysis Workflow
This workflow outlines a logical approach to identifying one of the target compounds from an unknown sample.
Caption: Logical workflow for sample identification.
Conclusion
The spectroscopic analysis of this compound and its derivatives provides a clear and compelling illustration of how fundamental electronic principles manifest in experimental data. The acyl chloride, carboxylic acid, ester, and amide each possess a unique spectral fingerprint, primarily defined by the substituent on the carbonyl group. By systematically evaluating the key features in both IR (C=O, O-H, N-H stretches) and NMR (chemical shifts of carbonyl carbons and α-protons/carbons), researchers can confidently and accurately characterize these important chemical entities. This guide serves as a practical reference for interpreting such data in a research and development setting.
References
-
Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
-
University of Calgary. Infrared Spectroscopy. Available at: [Link]
-
PubChem. Methyl 2-(4-chlorophenoxy)-2-methylpropanoate. National Center for Biotechnology Information. Available at: [Link]
-
OpenStax. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry. Available at: [Link]
-
CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. YouTube, uploaded by Kirkwood Chemistry, 17 June 2024. Available at: [Link]
- McMurry, John. Organic Chemistry. 10th ed., Cengage Learning, 2023. (General reference, specific URL not available for textbook chapter).
-
PubChem. Methyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate. National Center for Biotechnology Information. Available at: [Link]
-
SpectraBase. 2-(4-chlorophenoxy)-2-methyl-N-[1-(4-propylphenyl)ethyl]propanamide - Optional[1H NMR] - Spectrum. Wiley. Available at: [Link]
-
SpectraBase. 2-Methyl-2-(4-methylphenoxy)propanoic acid. Wiley. Available at: [Link]
-
SpectraBase. Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-methylpropyl ester - Optional[13C NMR]. Wiley. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. Available at: [Link]
-
LibreTexts Chemistry. 15: Carbonyl Compounds: Esters, Amides, and Related Molecules. Available at: [Link]
-
ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... Download Table. Available at: [Link]
-
University of Puget Sound. NMR Chemical Shifts. Available at: [Link]
-
Shepler, Benjamin. Spectroscopy of carboxylic acids and their derivatives. YouTube, 20 August 2019. Available at: [Link]
-
PubChemLite. This compound (C10H10Cl2O2). Available at: [Link]
-
Save My Exams. Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. 23 June 2025. Available at: [Link]
-
PubChem. Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, ethyl ester, calcium salt. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Tutor. Acyl Chloride Conversions to Carboxylic Acids, Anhydrides, Esters and Amides. YouTube, 15 March 2024. Available at: [Link]
-
Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid. Available at: [Link]
-
PMC. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Center for Biotechnology Information. 28 January 2021. Available at: [Link]
-
ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. 30 July 2008. Available at: [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. Available at: [Link]
-
Patsnap. Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Eureka. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]
-
PrepChem.com. Synthesis of 4-(4-chlorophenoxy)-α-phenoxypropionic acid methyl amide. Available at: [Link]
-
Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an... Available at: [Link]
-
Doc Brown's Chemistry. 1 H NMR spectrum of 2-chloro-2-methylpropane (CH 3 ) 3 CCl. Available at: [Link]
Sources
- 1. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 2. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 3. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. youtube.com [youtube.com]
- 9. web.pdx.edu [web.pdx.edu]
- 10. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-(4-Chlorophenoxy)-2-methylpropanoyl Chloride
As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride, a reactive acyl chloride, demands rigorous and informed disposal procedures to ensure the safety of laboratory personnel and environmental compliance. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in chemical principles and established safety protocols.
Part 1: Core Hazard Assessment & Immediate Precautions
Understanding the inherent reactivity of this compound is the foundation of its safe handling and disposal. As an acyl chloride, its primary hazard is its vigorous and exothermic reaction with nucleophiles, most notably water.
Primary Reactivity: This compound reacts readily with water, including atmospheric moisture, to produce corrosive hydrochloric acid (HCl) and 2-(4-chlorophenoxy)-2-methylpropionic acid.[1][2] This reaction can generate significant heat and pressure if not controlled, posing a risk of container rupture and the release of corrosive vapors.[1] Consequently, all handling and disposal procedures must be conducted in a moisture-free environment to the greatest extent possible.
GHS Hazard Identification: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[3]:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
These classifications underscore the necessity of robust personal protective equipment (PPE) and proper engineering controls.
Table 1: Mandatory Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles with side shields meeting ANSI Z87.1 standards.[4][5] | Protects against splashes of the chemical and its corrosive byproducts. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or Nitrile).[5][6] | Prevents skin contact, which can cause severe irritation and burns.[3] |
| Body Protection | Flame-resistant lab coat.[4] | Protects against splashes and spills on clothing and skin. |
| Footwear | Closed-toe shoes.[4] | Prevents injury from spills. |
| Engineering Control | Chemical Fume Hood.[6][7] | Essential for containing corrosive vapors (HCl) and protecting respiratory system. |
Part 2: Waste Stream Management: Segregation and Containment
Proper containment is a critical step that prevents accidental reactions and ensures the waste is handled correctly by environmental health and safety (EHS) personnel.
-
Designate a Waste Container: Use a dedicated container specifically for this waste stream. Do not mix it with other chemical wastes unless you have confirmed compatibility.[8]
-
Select a Compatible Container: The ideal primary container is the original manufacturer's bottle.[9] If reusing a container, a glass bottle with a secure, screw-on cap is appropriate. Ensure the container is dry before adding waste. While plastic containers may be used for short-term accumulation, long-term storage of acid chlorides in plastic is not recommended due to the potential for slow penetration.[1]
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its corrosive and water-reactive hazards.[8][10]
-
Satellite Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as water, bases, alcohols, and oxidizing agents.[10][11] Storage should be below eye level.[5][12]
Part 3: Disposal Workflow: A Decision-Based Approach
The optimal disposal path depends on the quantity of the waste and institutional resources. The following workflow provides a decision-making framework for safe disposal.
Caption: Decision workflow for selecting the appropriate disposal protocol.
Protocol A: Direct Disposal via Environmental Health & Safety (EHS)
This is the most straightforward and often the safest method for disposing of unused or bulk quantities of the chemical. It transfers the responsibility of final treatment to trained professionals.
Methodology:
-
Containment: Ensure the chemical is in its original, securely sealed container or a properly selected and labeled hazardous waste container as described in Part 2.
-
Segregation: Store the container in your lab's designated satellite accumulation area, ensuring it is segregated from incompatible chemicals.[8]
-
Request Pickup: Schedule a hazardous waste pickup through your institution's EHS department.[13] Provide them with an accurate description of the waste.
-
Documentation: Complete any required hazardous waste tags or manifests as instructed by EHS.
The causality for this choice is risk mitigation. EHS facilities are equipped with high-temperature incinerators or specialized chemical treatment systems designed to handle reactive substances safely and in compliance with federal and local regulations.[1][14]
Protocol B: In-Lab Neutralization of Small Quantities (Quenching)
For small, residual amounts of this compound (e.g., residue in a reaction flask), in-lab neutralization can be a viable option. This process, often called quenching, converts the reactive acyl chloride into less hazardous compounds. This procedure must be performed with extreme caution in a chemical fume hood.
Chemical Principle: The acyl chloride is slowly added to a weak base solution, such as sodium bicarbonate. This neutralizes the acyl chloride to a carboxylate salt and simultaneously neutralizes the corrosive HCl byproduct as it is formed, controlling the exotherm. The overall reaction is:
C₁₀H₁₀Cl₂O₂ + 2NaHCO₃ → C₁₀H₉ClO₂Na (Sodium 2-(4-chlorophenoxy)-2-methylpropanoate) + 2CO₂ + NaCl + H₂O
Methodology:
-
Prepare Quenching Solution: In a flask or beaker large enough to accommodate the volume with minimal splashing, prepare a 5-10% aqueous solution of sodium bicarbonate. Place the beaker in an ice bath to help manage heat generation.[15][16]
-
Work in a Fume Hood: Conduct all subsequent steps inside a certified chemical fume hood while wearing all required PPE.
-
Slow Addition: With vigorous stirring, slowly and carefully add the this compound dropwise to the cold bicarbonate solution.[17][18] Be prepared for gas (CO₂) evolution (fizzing). The rate of addition should be controlled to keep the fizzing from becoming too vigorous.
-
Monitor Reaction: Continue stirring the solution in the ice bath for at least one hour after the addition is complete to ensure the reaction has gone to completion.
-
Verify Neutralization: Once the reaction has subsided, check the pH of the solution using pH paper or a calibrated pH meter. The final pH should be between 6.0 and 8.0.[16][18] If the solution is still acidic, add more bicarbonate solution until the pH is neutral.
-
Final Disposal: The resulting neutralized aqueous solution may be permissible for drain disposal depending on your local regulations. Always consult your institution's EHS guidelines before disposing of any chemical waste down the drain. [5][19]
Part 4: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to prevent injury and exposure.
-
Alert Personnel: Immediately alert everyone in the vicinity of the spill.[12]
-
Assess the Spill:
-
Minor Spill (inside a fume hood): If you are trained and comfortable doing so, you can manage the cleanup. Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent. Do not use water or combustible materials. [20] Scoop the absorbed material into a designated, sealable container, label it as hazardous waste, and arrange for EHS pickup.
-
Major Spill (outside a fume hood or a large volume): Evacuate the area immediately. Close the laboratory doors and prevent entry. Contact your institution's emergency response line or EHS department from a safe location.
-
-
Decontamination: After the spill is cleaned up, decontaminate the area with a soap and water solution, followed by clean water rinses.[12] Dispose of all cleanup materials as hazardous waste.
-
Exposure: If the chemical comes into contact with skin or eyes, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12][21]
By adhering to these protocols, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. (n.d.). Questron Technologies.
- How to Handle Caustic and Corrosive Chemicals in a Laboratory. (n.d.). Science Equip.
- Corrosives - Lab Safety. (2015, March 2). Grand Valley State University.
- Corrosive Chemicals | Laboratory Safety. (n.d.). Brandeis University.
- Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety.
- 10.7 Handling Procedures for Corrosive Materials. (n.d.). University of Toronto.
- Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
- Hazardous Waste Disposal Guide. (n.d.). Oregon State University Environmental Health and Safety.
- This compound | C10H10Cl2O2. (n.d.). PubChem.
- Chemical Waste. (n.d.). MIT Environmental Health & Safety.
- Chemical Waste Management Reference Guide. (n.d.). The Ohio State University Environmental Health and Safety.
- This compound. (n.d.). ChemicalBook.
- Acid Chlorides and Chloroformates - Safety and Handling. (n.d.). BASF.
- SAFETY DATA SHEET: 2-Chloropropionyl chloride. (2010, November 12). Fisher Scientific.
- This compound (CAS 5542-60-9). (n.d.). Santa Cruz Biotechnology.
- This compound | 5542-60-9. (n.d.). Sigma-Aldrich.
- How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng.
- Hazardous Substance Fact Sheet: Acetyl Chloride. (n.d.). New Jersey Department of Health.
- Safe disposal of hydrochloric acid. (2023, January 23). Chemistry Stack Exchange.
- How to Neutralize Acid: Effective Ways (2024). (2024, May 6). Ryze Chemie.
- SAFETY DATA SHEET: Benzoyl chloride, 2-chloro-. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET: Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate. (2025, October 16). TCI Chemicals.
- Safety Data Sheet: Acetyl chloride. (n.d.). Chemos GmbH & Co.KG.
- Material Safety Data Sheet: Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate. (n.d.). Maybridge.
- SAFETY DATA SHEET: Acetyl chloride. (2010, September 7). Fisher Scientific.
- How to neutralize hydrochloric acid. (n.d.). Lab Alley.
- SAFETY DATA SHEET: Propionyl chloride. (2010, May 6). Fisher Scientific.
Sources
- 1. download.basf.com [download.basf.com]
- 2. nj.gov [nj.gov]
- 3. This compound | C10H10Cl2O2 | CID 2781312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. questron.ca [questron.ca]
- 5. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 6. scienceequip.com.au [scienceequip.com.au]
- 7. eng.uwo.ca [eng.uwo.ca]
- 8. research.columbia.edu [research.columbia.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. fishersci.com [fishersci.com]
- 12. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 13. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 14. fishersci.com [fishersci.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 17. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 18. laballey.com [laballey.com]
- 19. chemos.de [chemos.de]
- 20. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 21. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride
As researchers and drug development professionals, our work with highly reactive chemical intermediates demands a rigorous and proactive approach to safety. This guide provides essential, field-proven safety and handling protocols for 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride (CAS 5542-60-9), moving beyond a simple checklist to instill a deep understanding of why each step is critical. Our goal is to ensure your work is not only scientifically sound but fundamentally safe.
Threat Assessment: Understanding the Reactivity
This compound is an acyl chloride. The primary hazard associated with this class of compounds is their vigorous and exothermic reaction with nucleophiles, most notably water. This reactivity is the root cause of its primary dangers:
-
Corrosivity: Upon contact with moisture (e.g., in the air, on skin, in mucous membranes), it rapidly hydrolyzes to form hydrochloric acid (HCl), a corrosive substance that can cause severe chemical burns.[1]
-
Irritation: The compound itself and its degradation products are potent irritants, causing serious skin and eye irritation, and may cause respiratory irritation if inhaled.[2]
Therefore, all handling procedures are designed with one primary goal: absolute moisture control and prevention of contact.
Immediate First Aid & Emergency Response
In the event of an exposure, immediate and decisive action is paramount. Delays can significantly worsen the outcome.
| Exposure Route | Immediate Action Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3][4][5] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. |
| Skin Contact | Move directly to the nearest safety shower. Remove all contaminated clothing while flushing the affected area with water for at least 15 minutes.[3][4] Do not apply salves or ointments. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately.[6][7] If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. [7] Rinse the mouth with water. If the person is conscious, have them sip a glass of water.[8] Seek immediate medical attention immediately. [3] |
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not optional; it is a critical control measure. Standard laboratory attire (long pants, closed-toe shoes) is mandatory as a baseline.
| Protection Type | Specification | Rationale & Key Considerations |
| Eye & Face Protection | Chemical splash goggles AND a full-face shield. | Goggles provide a seal against splashes and vapors. The face shield protects the rest of the face from splashes. Acyl chloride vapors are lachrymatory (tear-inducing) and corrosive; this combination is essential.[4] |
| Hand Protection | Wear suitable chemical-resistant gloves tested according to EN 374.[9] Recommended materials include Butyl rubber or multi-layered laminates (e.g., Silver Shield®). Neoprene or nitrile gloves may offer short-term protection but always check manufacturer-specific compatibility data.[1][10] | The acyl chloride can rapidly penetrate standard disposable gloves. Double-gloving is a recommended practice. Always inspect gloves for tears or pinholes before use. |
| Body Protection | A chemical-resistant lab coat is mandatory. When handling larger quantities (>100 mL), a chemical-resistant apron is required over the lab coat. | This prevents skin contact from splashes and spills. All protective clothing should be removed immediately if it becomes contaminated.[11] |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood. [1][11] If engineering controls fail or for emergency response, a NIOSH-approved respirator with an acid gas (e.g., yellow) cartridge is necessary. | The fume hood is the primary engineering control to prevent inhalation of corrosive vapors.[1] A respirator is a secondary measure for non-routine situations.[9][11] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow minimizes risk during handling.
Caption: Standard Operating Procedure for this compound.
Spill Management & Disposal Plan
Accidents require preparation. Your response must be swift, safe, and compliant.
Emergency Spill Response
Caption: Emergency response flowchart for a chemical spill.
Waste Disposal Protocol
All waste generated from handling this material is considered hazardous. Never dispose of it in standard trash or down the drain.
| Waste Stream | Container Requirements | EPA Hazardous Waste Code | Disposal Protocol |
| Solid Waste (Contaminated gloves, absorbent pads, weigh paper) | Double-bagged in polyethylene bags, then placed in a labeled, sealed hazardous waste drum. | D002 (Corrosive), F-Listed codes may apply.[12] | Collect in a designated satellite accumulation area. Await pickup by a certified hazardous waste disposal vendor. |
| Liquid Waste (Unused reagent, reaction residues) | A dedicated, sealed, and clearly labeled glass or polyethylene-coated glass container. Store in secondary containment. | D002 (Corrosive), possible U- or P-listing.[12] | Keep segregated from other waste streams. Do not mix with aqueous or basic waste. Arrange for disposal via your institution's hazardous waste program. |
| Contaminated Glassware | N/A | N/A | Carefully quench any residue by slowly adding to a beaker of isopropanol in a fume hood. Once the reaction ceases, triple-rinse the glassware. The rinsate must be collected as hazardous liquid waste. |
This systematic approach to handling, emergency preparedness, and disposal is fundamental to maintaining a safe and productive research environment. Trust in these protocols is built on a clear understanding of the chemical's nature and a commitment to meticulous execution.
References
-
This compound | C10H10Cl2O2 | CID - PubChem . Source: National Center for Biotechnology Information. [Link]
-
Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG . Source: Chemos GmbH & Co. KG. [Link]
-
Material Safety Data Sheet - Amazon S3 . Source: Amazon Web Services. [Link]
-
MATERIAL SAFETY DATA SHEET - Greenbook.net . Source: Greenbook.net. [Link]
-
Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety . Source: Florida State University. [Link]
-
Protective Equipment - American Chemistry Council . Source: American Chemistry Council. [Link]
-
Working with Hazardous Chemicals - Organic Syntheses . Source: Organic Syntheses. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety . Source: Thomasnet. [Link]
-
What to Do in a Chemical Emergency - CDC . Source: Centers for Disease Control and Prevention. [Link]
-
Emergency Procedures for Incidents Involving Chemicals - Research Safety . Source: University of Kentucky. [Link]
-
Hazardous Waste Listings | EPA . Source: U.S. Environmental Protection Agency. [Link]
-
Effective Planning for Chemical Emergencies | EPA . Source: U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Management Procedures - Keene State College . Source: Keene State College. [Link]
-
Solvents in the Workplace - How to Determine if They Are Hazardous Waste - EPA . Source: U.S. Environmental Protection Agency. [Link]
-
EPA HAZARDOUS WASTE CODES . Source: U.S. Environmental Protection Agency. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C10H10Cl2O2 | CID 2781312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. download.basf.com [download.basf.com]
- 5. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. chemos.de [chemos.de]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 12. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
